molecular formula C4H10O2 B1353307 (S)-(+)-1-Methoxy-2-propanol CAS No. 26550-55-0

(S)-(+)-1-Methoxy-2-propanol

Cat. No.: B1353307
CAS No.: 26550-55-0
M. Wt: 90.12 g/mol
InChI Key: ARXJGSRGQADJSQ-BYPYZUCNSA-N
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Description

(S)-(+)-1-Methoxy-2-propanol is a useful research compound. Its molecular formula is C4H10O2 and its molecular weight is 90.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-methoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXJGSRGQADJSQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426360
Record name (S)-(+)-1-Methoxy-2-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26550-55-0
Record name (S)-(+)-1-Methoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-methoxypropan-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-1-Methoxy-2-propanol (CAS No. 26550-55-0), a chiral solvent and versatile reagent. The information presented herein is intended to support research, development, and quality control activities by providing key physicochemical data, standardized experimental protocols for its verification, and a logical workflow for its characterization.

Core Physical and Chemical Properties

This compound is a colorless, clear liquid with a mild, ethereal odor.[1][2] It is the (S)-enantiomer of propylene glycol methyl ether (PGME). As a chiral molecule, its optical activity is a key identifying characteristic, distinguishing it from its (R)-enantiomer and the racemic mixture.

General and Computational Properties

The fundamental identifiers and computed properties for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₁₀O₂[3][4][5][6]
Molecular Weight 90.12 g/mol [1][2][3][4]
CAS Number 26550-55-0[3][4][5][6]
Canonical SMILES COC--INVALID-LINK--C[5]
InChI Key ARXJGSRGQADJSQ-BYPYZUCNSA-N[7]
Appearance Colorless clear liquid[1][2][6]
Odor Mild, ethereal[1][8]
Experimentally Determined Physical Properties

The following table summarizes the key experimentally determined physical properties of this compound and its common racemic mixture. These values are critical for handling, process design, and quality assessment.

PropertyThis compound ValueRacemic 1-Methoxy-2-propanol ValueSource(s)
Optical Rotation ([α]20/D) +20 to +24° (c=10 in CHCl₃)[6]
Boiling Point 120 °C118-119 °C[6]
Melting Point Not specified-95 to -97 °C[8]
Density (at 20-25 °C) 0.92 g/mL0.916 - 0.924 g/mL[2][6]
Refractive Index (n20/D) ~1.403~1.403 - 1.407[6][9]
Solubility in Water MiscibleMiscible[2][8]
Vapor Pressure Not specified11.8 mmHg at 25 °C[2][8]
Flash Point Not specified33 °C (91.4 °F)[2]
Autoignition Temperature Not specified270 °C (518 °F)

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key properties of liquid samples like this compound.

Workflow for Physical Property Characterization

The logical flow for characterizing a chiral liquid sample involves a series of observational and instrumental analyses.

G cluster_0 Initial Assessment cluster_1 Primary Physical Measurements cluster_2 Chirality Confirmation cluster_3 Data Analysis & Reporting Sample Receive Liquid Sample (this compound) Visual Visual Inspection (Color, Clarity) Sample->Visual Odor Odor Assessment Visual->Odor Density Density Measurement (Pycnometer) Odor->Density RefractiveIndex Refractive Index (Abbe Refractometer) Density->RefractiveIndex BoilingPoint Boiling Point (Thiele Tube) RefractiveIndex->BoilingPoint OpticalRotation Optical Rotation (Polarimeter) BoilingPoint->OpticalRotation Compare Compare with Literature Values OpticalRotation->Compare Report Generate Technical Report Compare->Report

Caption: Workflow for the physical characterization of a chiral liquid.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

Apparatus:

  • Thiele tube

  • Mineral oil

  • Thermometer (-10 to 150 °C)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or microburner

  • Rubber band or thread

Procedure:

  • Add a few drops of this compound into the small test tube.

  • Place the capillary tube into the test tube with the open end down.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Insert the assembly into the Thiele tube containing mineral oil, making sure the sample is positioned midway in the main body of the tube.

  • Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating.

  • Observe the capillary tube. As the temperature rises, trapped air will bubble out.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has overcome the atmospheric pressure.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of liquid density.

Apparatus:

  • Pycnometer (e.g., Gay-Lussac type)

  • Analytical balance (accurate to ±0.0001 g)

  • Distilled water

  • The sample liquid (this compound)

  • Thermometer

  • Filter paper

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer (mass m₀).

  • Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside.

  • Weigh the pycnometer filled with water (mass m₁).

  • Record the temperature of the water. Using a reference table, find the density of water (ρ_water) at that temperature.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the sample liquid, this compound, stopper it, and dry the exterior.

  • Weigh the pycnometer filled with the sample (mass m₂).

  • Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = (m₂ - m₀) / ((m₁ - m₀) / ρ_water)

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer measures the refractive index by determining the critical angle of total internal reflection.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (optional, for high precision)

  • Dropper

  • Soft lens tissue

  • Ethanol or acetone for cleaning

Procedure:

  • Ensure the prisms of the refractometer are clean. Clean with ethanol and a soft tissue if necessary.

  • Using a dropper, place a few drops of this compound onto the surface of the lower prism.

  • Close the prisms together securely.

  • Switch on the light source and look through the eyepiece.

  • Rotate the coarse adjustment knob until the field of view shows a distinct light and dark region.

  • If a colored fringe is visible at the border, turn the dispersion compensator knob until the border becomes a sharp, achromatic line.

  • Turn the fine adjustment knob to center the borderline exactly on the crosshairs in the eyepiece.

  • Press the "read" button or look at the scale to obtain the refractive index value (nD). Record the temperature of the measurement.

Determination of Optical Rotation (Polarimetry)

A polarimeter measures the angle through which the plane of polarized light is rotated when passing through a sample of an optically active substance.

Apparatus:

  • Polarimeter

  • Polarimeter sample tube (typically 1 dm or 100 mm)

  • Sodium lamp (D-line, 589 nm) or other monochromatic light source

  • Volumetric flask and analytical balance (for preparing solutions)

  • Solvent (e.g., Chloroform, as specified in literature[6])

Procedure:

  • Turn on the light source and allow it to stabilize.

  • Blank Measurement: Fill the sample tube with the pure solvent (chloroform). Ensure no air bubbles are present in the light path. Place the tube in the polarimeter and take a reading. This is the zero or blank reading.

  • Sample Preparation: Prepare a solution of known concentration (c). For this compound, a concentration of 10 g per 100 mL (c = 0.1 g/mL) in chloroform is cited.[6]

  • Sample Measurement: Rinse and fill the sample tube with the prepared solution. Place it in the polarimeter and measure the observed rotation (α_obs).

  • Calculate Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α_obs / (l × c) where:

    • α_obs is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

  • The result is reported with the temperature and wavelength used, e.g., [α]20/D. For this compound, a positive (+) rotation is expected.

References

(S)-(+)-1-Methoxy-2-propanol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Methoxy-2-propanol, a chiral solvent and key building block in asymmetric synthesis, is of significant interest in the pharmaceutical and chemical industries. Its defined stereochemistry is crucial for the synthesis of enantiomerically pure molecules, where biological activity is often dependent on a specific stereoisomer. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and physical properties of this compound. It also outlines common synthetic approaches and discusses the toxicological considerations related to its isomeric purity.

Chemical Structure and Stereochemistry

This compound is the (S)-enantiomer of 1-methoxy-2-propanol. The molecule possesses a single chiral center at the second carbon atom (C2), which is bonded to a hydroxyl group, a methyl group, a methoxymethyl group, and a hydrogen atom.

Stereochemical Designation: The Cahn-Ingold-Prelog (CIP) Convention

The 'S' designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The groups attached to the chiral center are ranked according to the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

  • -OH (hydroxyl group): Oxygen (atomic number 8) has the highest priority.

  • -CH₂OCH₃ (methoxymethyl group): The carbon is attached to an oxygen.

  • -CH₃ (methyl group): The carbon is attached to three hydrogens.

  • -H (hydrogen atom): Hydrogen (atomic number 1) has the lowest priority.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, hence the designation (S). The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

G cluster_priority CIP Priority C2 C* H H C2->H 4 OH OH C2->OH 1 CH3 CH3 C2->CH3 3 CH2OCH3 CH2OCH3 C2->CH2OCH3 2 p1 1: -OH p2 2: -CH2OCH3 p3 3: -CH3 p4 4: -H

Figure 1: Cahn-Ingold-Prelog priority assignment for (S)-1-Methoxy-2-propanol.

Physicochemical Properties

The physical and chemical properties of 1-methoxy-2-propanol are well-documented for the racemic mixture. Data for the specific enantiomers are less common but crucial for stereoselective synthesis and analysis.

PropertyRacemic 1-Methoxy-2-propanolThis compound(R)-(-)-1-Methoxy-2-propanol
CAS Number 107-98-2[1]26550-55-04984-22-9[2]
Molecular Formula C₄H₁₀O₂[1]C₄H₁₀O₂C₄H₁₀O₂[2]
Molecular Weight 90.12 g/mol [1]90.12 g/mol 90.12 g/mol [2]
Appearance Colorless liquid[3]Colorless liquidColorless liquid
Boiling Point 120 °C[4]Not specifiedNot specified
Melting Point -95 °C[4]Not specifiedNot specified
Density 0.924 g/mL at 20 °C0.921 g/mL at 20 °CNot specified
Refractive Index (n20/D) 1.4031.403Not specified
Specific Rotation ([α]20/D) Not applicable+22 ± 2° (c=10% in CHCl₃)Not specified
Solubility in Water Miscible[4]MiscibleMiscible

Synthesis of this compound

The industrial synthesis of 1-methoxy-2-propanol typically involves the reaction of propylene oxide with methanol, which results in a racemic mixture.[5] Obtaining the enantiomerically pure (S)-(+)-isomer requires stereoselective synthetic methods or the resolution of the racemic mixture.

General Synthesis of Racemic 1-Methoxy-2-propanol

The reaction of propylene oxide with methanol is generally catalyzed by a base, such as sodium hydroxide, or an acid. Basic catalysis favors the formation of the primary alcohol isomer, 1-methoxy-2-propanol, while acidic conditions can lead to the formation of the secondary alcohol isomer, 2-methoxy-1-propanol.[6]

G PropyleneOxide Propylene Oxide Catalyst Base or Acid Catalyst PropyleneOxide->Catalyst Methanol Methanol Methanol->Catalyst RacemicMixture Racemic 1-Methoxy-2-propanol Catalyst->RacemicMixture

Figure 2: General synthesis of racemic 1-Methoxy-2-propanol.
Enantioselective Synthesis and Resolution

Detailed experimental protocols for the synthesis of enantiomerically pure this compound are often proprietary. However, common strategies in organic chemistry for obtaining chiral molecules include:

  • Kinetic Resolution: This technique involves the use of a chiral catalyst or enzyme (e.g., a lipase) to selectively react with one enantiomer of the racemic mixture at a faster rate, allowing for the separation of the unreacted enantiomer. Lipase-catalyzed acylation is a common method for the kinetic resolution of alcohols.

  • Asymmetric Synthesis: This involves starting with a chiral precursor or using a chiral catalyst to directly synthesize the desired enantiomer with high enantiomeric excess. For example, the asymmetric opening of propylene oxide with methanol using a chiral catalyst can yield enantiomerically enriched 1-methoxy-2-propanol.

G cluster_synthesis Synthesis cluster_resolution Resolution cluster_products Products RacemicMixture Racemic 1-Methoxy-2-propanol KineticResolution Kinetic Resolution (e.g., Lipase) RacemicMixture->KineticResolution S_Enantiomer This compound KineticResolution->S_Enantiomer R_Enantiomer (R)-(-)-1-Methoxy-2-propanol KineticResolution->R_Enantiomer

Figure 3: Kinetic resolution of racemic 1-Methoxy-2-propanol.

Biological and Toxicological Considerations

While this compound is primarily utilized as a chiral intermediate and solvent, it is important to consider the toxicology of propylene glycol methyl ethers. The isomeric purity is of particular importance, as the beta-isomer, 2-methoxy-1-propanol, has been classified as teratogenic.[5] Commercial grade 1-methoxy-2-propanol contains less than 0.5% of the beta-isomer.[7]

Studies on the racemic mixture of 1-methoxy-2-propanol indicate low acute toxicity via oral, dermal, and inhalation routes.[7] High vapor concentrations can cause irritation to the eyes, nose, and throat, and may lead to central nervous system depression.[8] There is currently no specific data available in the public domain detailing the distinct biological activities or signaling pathway interactions of the individual (S)-(+) and (R)-(-) enantiomers of 1-methoxy-2-propanol. Its primary role in drug development is as a chiral starting material for the synthesis of more complex, biologically active molecules.

Applications in Research and Drug Development

The primary application of this compound is as a chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereocenter in this molecule can be incorporated into larger molecules, ensuring the correct three-dimensional arrangement of atoms, which is often critical for a drug's efficacy and safety. It can be used as a reactant in the preparation of various derivatives, including thiazolopyridine ureas and quinazoline derivatives that may act as kinase inhibitors.

Conclusion

This compound is a valuable chiral compound with well-defined stereochemistry. Its physical properties are similar to its racemic counterpart, with the key distinguishing feature being its positive optical rotation. The synthesis of the enantiomerically pure form relies on stereoselective methods, such as kinetic resolution or asymmetric synthesis, to separate it from the racemic mixture produced by conventional industrial processes. While the direct biological activity of this compound is not extensively documented, its importance as a chiral building block in the pharmaceutical industry is well-established. Researchers and drug development professionals should be mindful of the isomeric purity of this compound, particularly the absence of the teratogenic beta-isomer, to ensure the safety and efficacy of the final products.

References

In-Depth Technical Guide: (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Methoxy-2-propanol is a chiral solvent and a valuable building block in asymmetric synthesis. Its stereospecific properties are of significant interest in the pharmaceutical and chemical industries for the development of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical identity, properties, a detailed experimental protocol for its synthesis via enzymatic kinetic resolution, and a typical workflow for its quality control.

Chemical Identity and Properties

This compound is the (S)-enantiomer of the more common racemic mixture, 1-methoxy-2-propanol. Its chirality makes it a crucial starting material or intermediate in the synthesis of complex, stereospecific molecules.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 26550-55-0[1]
Synonyms (S)-(+)-Propylene glycol 1-methyl ether[1]

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Formula C₄H₁₀O₂
Molecular Weight 90.12 g/mol
Appearance Colorless liquid
Optical Activity [α]20/D +22±2°, c = 10% in chloroform[1]
Density 0.921 g/mL at 20 °C[1]
Refractive Index n20/D 1.403[1]
Boiling Point 118-119 °C
Solubility Miscible with water and many organic solvents.

Experimental Protocols: Synthesis via Lipase-Catalyzed Kinetic Resolution

The enantioselective synthesis of this compound can be effectively achieved through the kinetic resolution of its racemic mixture using a lipase. This biocatalytic method offers high enantioselectivity under mild reaction conditions.[2]

Principle:

Lipases, as chiral catalysts, preferentially acylate one enantiomer of the racemic 1-methoxy-2-propanol at a much faster rate than the other. This results in the formation of an enantioenriched ester from the faster-reacting enantiomer (typically the (R)-enantiomer), leaving the unreacted alcohol enriched in the desired (S)-enantiomer. The separation of the enantioenriched (S)-alcohol from the (R)-ester is then performed chromatographically.

Materials:

  • Racemic 1-methoxy-2-propanol

  • Immobilized lipase (e.g., Candida antarctica lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane)

  • Phosphate buffer (for aqueous systems, if applicable)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add racemic 1-methoxy-2-propanol (1 equivalent).

  • Add an anhydrous organic solvent, such as hexane, to achieve a substrate concentration of 0.1-0.5 M.

  • Add the immobilized lipase, typically 10-20% by weight of the substrate.

  • Initiate the reaction by adding the acyl donor, vinyl acetate (approximately 0.5-0.6 equivalents to achieve around 50% conversion).

  • Stir the reaction mixture at a constant temperature, typically between 30-40°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Analyze the aliquots using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion rate and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

  • Reaction Termination: Once the conversion reaches approximately 50% and the desired enantiomeric excess for the (S)-alcohol is achieved, terminate the reaction by filtering off the immobilized lipase. The enzyme can be washed with the solvent and potentially reused.

  • Work-up and Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting mixture contains the enantioenriched this compound and the acylated (R)-enantiomer.

    • Separate these two components using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Collect the fractions containing the purified this compound and confirm its identity and enantiomeric purity using analytical techniques such as NMR, chiral GC/HPLC, and polarimetry.

Applications in Pharmaceutical Synthesis

This compound serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its defined stereochemistry is transferred to the final drug molecule, which is often crucial for its therapeutic efficacy and safety profile. For example, it can be used as a reactant in the preparation of:

  • Thiazolopyridine urea derivatives: These compounds have been investigated for their potential as antitubercular agents.

  • Quinazoline derivatives: Certain quinazoline derivatives are being explored as potential inhibitors of EGFR/HER-2 tyrosine kinases in cancer therapy.[1]

The use of enantiomerically pure starting materials like this compound is a fundamental strategy in modern drug development to avoid the complications associated with racemic drugs, where one enantiomer may be inactive or even cause undesirable side effects.

Experimental Workflow and Quality Control

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound, ensuring its suitability for use in pharmaceutical applications.

G cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage racemate Racemic 1-Methoxy-2-propanol resolution Lipase-Catalyzed Kinetic Resolution racemate->resolution separation Chromatographic Separation resolution->separation product This compound separation->product Isolated Enantiomer purity_check Purity Analysis (GC/NMR) product->purity_check ee_check Enantiomeric Excess (Chiral GC/HPLC) product->ee_check final_product Qualified Product purity_check->final_product ee_check->final_product

Caption: Workflow for Synthesis and Quality Control.

This workflow ensures that the final product not only has high chemical purity but also meets the stringent requirements for enantiomeric excess necessary for its application in the synthesis of chiral drugs.

References

Commercial Availability of (S)-(+)-1-Methoxy-2-propanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-1-Methoxy-2-propanol, a chiral solvent and key synthetic building block, is of significant interest to researchers and professionals in the fields of drug development and asymmetric synthesis. Its defined stereochemistry makes it a valuable component in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity is often dependent on a specific enantiomer. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and potential applications of this compound, with a focus on providing practical information for laboratory and developmental use.

Commercial Suppliers and Specifications

This compound is commercially available from a range of chemical suppliers. The purity and specifications can vary between suppliers and batches. It is crucial for researchers to consult the certificate of analysis (CoA) for specific lot information. Below is a summary of typical specifications from various suppliers.

SupplierProduct NumberPurity/AssayOptical Rotation ([α]D)CAS Number
Chem-Impex 29194≥ 98% (GC)+20° to +24° (c=10 in CHCl3)26550-55-0
Sigma-Aldrich 88808≥98.5% (sum of enantiomers)+22 ±2° (c=10% in chloroform)26550-55-0
TCI America M2408>98.0% (GC)+20.0° to +24.0° (c=10, CHCl3)26550-55-0
Santa Cruz Biotechnology sc-280145Not specifiedNot specified26550-55-0
Oakwood Chemical 03609198%Not specified26550-55-0

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in experimental work.

PropertyValueReference
Molecular Formula C4H10O2[1]
Molecular Weight 90.12 g/mol [1]
Appearance Colorless clear liquid[1]
Density 0.921 g/mL at 20 °C[2]
Boiling Point 120-121 °C[3]
Melting Point -139 °C[3]
Flash Point 33 °C (91.4 °F) - closed cup[2]
Refractive Index (n20/D) 1.403[2]
Water Solubility Miscible[4]
Vapor Pressure 11.8 mmHg at 25 °C[4]
Vapor Density 3.11 (Air = 1)[4]

Applications in Asymmetric Synthesis and Drug Development

This compound serves as a versatile chiral building block in the synthesis of complex, enantiomerically pure molecules. Its utility stems from the presence of a stereogenic center, which can be incorporated into a target molecule to control its stereochemistry. The hydroxyl and ether functionalities also provide handles for further chemical transformations.

While specific, detailed protocols for the synthesis of proprietary drug molecules are not always publicly available, the general role of such chiral alcohols is well-established in the academic and patent literature. They are often used in the synthesis of chiral amines, esters, and other intermediates that form the backbone of many pharmaceutical compounds.[5][6] The enantioselective synthesis of active pharmaceutical ingredients is a critical aspect of modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[7]

Experimental Workflow and Methodologies

The following sections outline a generalized experimental workflow for the utilization of this compound as a chiral starting material in a synthetic sequence.

General Workflow for Chiral Synthesis

G cluster_prep Preparation cluster_reaction Key Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound activation Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) start->activation Activating Agent (e.g., TsCl, MsCl) reaction Nucleophilic Substitution (SN2) with desired nucleophile activation->reaction Nucleophile (e.g., NaN3, R-NH2) workup Aqueous Work-up reaction->workup purification Chromatography workup->purification analysis Characterization (NMR, MS, Chiral HPLC) purification->analysis end Chiral Intermediate analysis->end

Caption: Generalized workflow for utilizing this compound in chiral synthesis.

Representative Experimental Protocol: Synthesis of a Chiral Azide Intermediate

This protocol describes a representative procedure for the conversion of this compound to its corresponding azide, a versatile intermediate for the synthesis of chiral amines.

1. Activation of the Hydroxyl Group (Tosylation)

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylate.

2. Nucleophilic Substitution with Azide

  • Dissolve the crude tosylate from the previous step in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

3. Purification and Characterization

  • Purify the crude azide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

  • Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC).

Signaling Pathway in Asymmetric Catalysis

The utility of chiral molecules like this compound extends to their use as chiral ligands or auxiliaries in metal-catalyzed asymmetric reactions. The following diagram illustrates a conceptual signaling pathway in such a catalytic cycle.

G cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle metal Metal Precursor catalyst Active Chiral Catalyst metal->catalyst ligand (S)-Chiral Ligand (derived from This compound) ligand->catalyst intermediate Substrate-Catalyst Complex catalyst->intermediate Coordination substrate Prochiral Substrate substrate->intermediate product Enantioenriched Product intermediate->product Asymmetric Transformation product->catalyst Product Release & Catalyst Regeneration

Caption: Conceptual signaling pathway for a metal-catalyzed asymmetric reaction using a chiral ligand.

Conclusion

This compound is a readily available and valuable chiral building block for researchers in drug discovery and development. Its well-defined stereochemistry and versatile chemical handles make it a powerful tool for the synthesis of enantiomerically pure compounds. This guide provides a foundational understanding of its commercial availability, key properties, and potential applications, enabling researchers to effectively incorporate this important molecule into their synthetic strategies. For specific applications, it is always recommended to consult the latest scientific literature and supplier documentation.

References

Unveiling the Origins: A Technical Guide to the Natural Occurrence and Sources of 1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and sources of 1-methoxy-2-propanol, a volatile organic compound identified in the aromatic profile of cured vanilla beans (Vanilla planifolia). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance analysis, and drug development. While 1-methoxy-2-propanol is predominantly known as a synthetic solvent, its presence in a significant natural product warrants a detailed examination of its origins, analytical methodologies, and potential biosynthetic pathways.

Natural Occurrence of 1-Methoxy-2-propanol

The primary documented natural source of 1-methoxy-2-propanol is cured vanilla beans. The complex aroma of vanilla is a result of several hundred volatile compounds, with vanillin being the most prominent. However, minor constituents like 1-methoxy-2-propanol contribute to the nuanced and complete flavor profile. While identified as a component of the volatile fraction of vanilla, quantitative data for 1-methoxy-2-propanol is not extensively reported in the literature, which tends to focus on the more abundant aromatic compounds.

Table 1: Volatile Compounds Identified in Cured Vanilla planifolia Beans

Compound ClassRepresentative CompoundsPresence of 1-Methoxy-2-propanol
AldehydesVanillin, 4-Hydroxybenzaldehyde, AcetaldehydeNot Applicable
Alcohols4-Methoxybenzyl alcohol, Benzyl alcohol, 2-Phenylethanol1-Methoxy-2-propanol
PhenolsGuaiacol, Creosol, PhenolNot Applicable
EstersMethyl salicylate, Ethyl acetate, Methyl cinnamateNot Applicable
AcidsAcetic acid, Vanillic acid, 4-Hydroxybenzoic acidNot Applicable
TerpenesLimonene, α-Pinene, β-PineneNot Applicable
Furans2-Furancarboxaldehyde, 2-PentylfuranNot Applicable

Note: This table represents a selection of compound classes and examples. The presence of 1-methoxy-2-propanol is confirmed, though its concentration is typically low and not routinely quantified in standard analyses.

Experimental Protocols for Detection and Analysis

The identification of 1-methoxy-2-propanol in vanilla is primarily achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly suitable for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Representative HS-SPME-GC-MS Protocol for the Analysis of Volatile Compounds in Cured Vanilla Beans

This protocol is a composite of methodologies reported in the scientific literature and represents a typical workflow for the analysis of vanilla volatiles.

Objective: To extract, separate, and identify volatile organic compounds, including 1-methoxy-2-propanol, from cured vanilla beans.

Materials and Equipment:

  • Cured vanilla beans

  • Grinder (e.g., cryogenic grinder)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater/agitator for SPME

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Helium carrier gas (high purity)

  • Analytical standards for compound identification

Procedure:

  • Sample Preparation:

    • Cryogenically grind a representative sample of cured vanilla beans to a fine powder. .

    • Accurately weigh approximately 0.5 g of the powdered vanilla into a 20 mL headspace vial.

    • Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heater/agitator block pre-heated to 60°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port, heated to 250°C, for 5 minutes to allow for thermal desorption of the analytes.

    • GC Separation:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp 1: Increase to 150°C at a rate of 3°C/minute.

        • Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with reference spectra in the NIST/Wiley library and by comparing their retention indices with those of authentic standards.

    • For quantification (if required), a calibration curve would be prepared using standard solutions of 1-methoxy-2-propanol.

Potential Biosynthetic Pathway of 1-Methoxy-2-propanol

The precise biosynthetic pathway of 1-methoxy-2-propanol in Vanilla planifolia has not been elucidated. However, based on the known biochemistry of plants, a hypothetical pathway can be proposed. This pathway involves the convergence of two metabolic routes: the production of methanol and the formation of a three-carbon backbone, likely derived from glycolysis.

Hypothetical Precursors:

  • Methanol: Plants naturally produce methanol through the enzymatic demethylation of pectin in the cell wall by pectin methylesterase (PME).[1][2][3] This process is a part of normal cell wall metabolism and can be enhanced during fruit ripening and curing.

  • Propylene Glycol (1,2-Propanediol): While not a common plant metabolite, propylene glycol can be synthesized from glycerol, a central intermediate in carbohydrate and lipid metabolism. The enzymatic reduction of a glycolytic intermediate such as dihydroxyacetone phosphate could potentially lead to a propylene glycol precursor.

Proposed Hypothetical Biosynthesis:

A plausible, though unconfirmed, route to 1-methoxy-2-propanol could involve the enzymatic methylation of propylene glycol. This would require a specific O-methyltransferase enzyme capable of utilizing propylene glycol as a substrate and a methyl donor such as S-adenosyl methionine (SAM).

Hypothetical_Biosynthesis_of_1_Methoxy_2_Propanol cluster_glycolysis Glycolysis cluster_cellwall Cell Wall Metabolism Glucose Glucose DHAP Dihydroxyacetone phosphate Glucose->DHAP Multiple steps Propylene_Glycol Propylene Glycol (1,2-Propanediol) DHAP->Propylene_Glycol Reduction & Dephosphorylation (Hypothetical) Pectin Pectin Methanol Methanol Pectin->Methanol Pectin Methylesterase (PME) Methyltransferase O-Methyltransferase (Hypothetical) Methanol->Methyltransferase Propylene_Glycol->Methyltransferase 1_Methoxy_2_Propanol 1-Methoxy-2-propanol Methyltransferase->1_Methoxy_2_Propanol SAH S-Adenosyl homocysteine (SAH) Methyltransferase->SAH SAM S-Adenosyl Methionine (SAM) SAM->Methyltransferase

A hypothetical biosynthetic pathway for 1-methoxy-2-propanol in Vanilla planifolia.

Experimental and Logical Workflows

The analysis of natural volatile compounds and the elucidation of their biosynthetic pathways follow a structured workflow, from sample collection to data interpretation.

General Workflow for the Analysis of Volatile Compounds in Vanilla

The following diagram illustrates the typical workflow for identifying and quantifying volatile compounds from vanilla beans.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Interpretation Sample_Collection Vanilla Bean Collection & Curing Grinding Grinding/ Homogenization Sample_Collection->Grinding Vial_Preparation Weighing into Headspace Vial Grinding->Vial_Preparation HS_SPME Headspace SPME (Volatile Extraction) Vial_Preparation->HS_SPME GC_MS GC-MS Analysis (Separation & Detection) HS_SPME->GC_MS Peak_Integration Chromatogram Peak Integration GC_MS->Peak_Integration Compound_ID Compound Identification (Mass Spectral Library) Peak_Integration->Compound_ID Quantification Quantification (Standard Curves) Compound_ID->Quantification Final_Report Final_Report Quantification->Final_Report Results

A generalized experimental workflow for the analysis of volatile compounds in vanilla.

Conclusion

While 1-methoxy-2-propanol is a well-characterized synthetic chemical, its natural occurrence in cured Vanilla planifolia beans opens avenues for research into its biosynthesis and its role in the complex aroma profile of vanilla. The methodologies for its detection are well-established, relying on sensitive techniques such as HS-SPME-GC-MS. Further research is required to confirm the proposed biosynthetic pathway and to quantify the concentration of 1-methoxy-2-propanol across different vanilla varieties and curing processes. This knowledge will contribute to a more complete understanding of vanilla chemistry and may have implications for quality control and the development of natural flavor formulations.

References

An In-depth Technical Guide to the Basic Reactivity of (S)-(+)-1-Methoxy-2-propanol with Common Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Methoxy-2-propanol, a chiral molecule featuring both an ether and a secondary alcohol functional group, serves as a versatile intermediate in organic synthesis. Its unique structure allows for a range of chemical transformations, making it a valuable building block in the development of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of its core reactivity with common laboratory reagents, supported by experimental insights and quantitative data.

Core Reactivity Profile

This compound exhibits reactivity characteristic of both its ether and secondary alcohol functionalities. The ether linkage is relatively inert under many conditions but can be cleaved under strong acidic conditions. The secondary alcohol is the primary site of reactivity, participating in oxidation, esterification, and etherification reactions. The molecule is a colorless liquid, soluble in water, and is flammable. It is known to oxidize in the air to form unstable peroxides, a common characteristic of ethers.[1]

Reactions at the Hydroxyl Group

The secondary hydroxyl group is the most reactive site in this compound, readily undergoing oxidation, esterification, and conversion to a better leaving group for subsequent nucleophilic substitution.

Oxidation to Ketone

The secondary alcohol can be oxidized to the corresponding ketone, 1-methoxy-2-propanone. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed, with the choice of reagent often depending on the desired scale and sensitivity of other functional groups.

A common laboratory method for the oxidation of secondary alcohols is the use of chromic acid (H₂CrO₄), often referred to as the Jones reagent.[2] This reagent is prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid. Milder oxidizing agents like pyridinium chlorochromate (PCC) can also be used to achieve the same transformation.[2][3]

A patented industrial method describes the oxidation of 1-methoxy-2-propanol to methoxyacetone using chlorine gas in the presence of a nitroxide catalyst and a carbonate base. This method reports a near-quantitative conversion of the starting material. Another approach involves the liquid-phase selective oxidation using H₂O₂ as the oxidant and a mixed-valence vanadium phosphate catalyst, achieving a conversion of 86.9% and a selectivity for methoxyacetone of 33.2%.[4] A gas-phase oxidation-dehydrogenation method using an electrolytic silver catalyst has also been reported, with a 96.77% conversion rate and 62.29% selectivity at 465°C.[5]

Table 1: Oxidation of this compound

Oxidizing Agent/Catalyst SystemProductConversion (%)Selectivity (%)Yield (%)Reference
Chlorine/Nitroxide/Carbonate1-Methoxy-2-propanone~100--Patent CN105801388A
H₂O₂/Vanadium Phosphate1-Methoxy-2-propanone86.933.220.7[4]
O₂/Electrolytic Silver (465°C)1-Methoxy-2-propanone96.7762.29-[5]

Experimental Protocol: General Oxidation of a Secondary Alcohol with Chromic Acid (Jones Reagent)

Materials:

  • Secondary alcohol (e.g., this compound)

  • Acetone (anhydrous)

  • Jones reagent (a solution of CrO₃ in H₂SO₄/H₂O)

  • Isopropyl alcohol (for quenching)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the secondary alcohol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution. The color of the solution will change from reddish-orange to green/blue as the chromium(VI) is reduced to chromium(III). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the reddish-orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.

  • Purify the product by distillation or column chromatography.

Esterification

The hydroxyl group of this compound can be readily esterified with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters.

Reaction with a carboxylic acid, such as acetic acid, is a common method for ester formation. This reaction is typically catalyzed by a strong acid. A study on the esterification of 1-methoxy-2-propanol with acetic acid using a macroporous ion-exchange resin (Amberlyst-35) as a catalyst reported an equilibrium yield of 78% under optimized conditions (353 K, 1:3 molar ratio of alcohol to acid, 10 wt% catalyst loading).[6][7][8]

Esterification can also be achieved using more reactive acylating agents like acid anhydrides in the presence of a base such as pyridine, which also acts as a catalyst and scavenges the carboxylic acid byproduct.[9] 4-(Dimethylamino)pyridine (DMAP) is often used as a more potent catalyst for less reactive alcohols.[1]

Table 2: Esterification of this compound

ReagentCatalystProductYield (%)Reference
Acetic AcidAmberlyst-351-Methoxy-2-propyl acetate78 (equilibrium)[6][7][8]

Experimental Protocol: General Esterification of a Secondary Alcohol with an Acid Anhydride and Pyridine

Materials:

  • Secondary alcohol (e.g., this compound) (1.0 equiv)

  • Acid anhydride (e.g., Acetic Anhydride) (1.5 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the secondary alcohol in anhydrous dichloromethane.

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add the acid anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.[10] This alkoxide is a potent nucleophile that can react with a primary alkyl halide in an SN2 reaction to form a new ether, a process known as the Williamson ether synthesis.[11][12][13] This method is highly versatile for the preparation of unsymmetrical ethers.[12] For secondary alcohols like this compound, the competing E2 elimination can be a side reaction, especially with sterically hindered alkyl halides.[11]

Table 3: Williamson Ether Synthesis with this compound

BaseAlkyl HalideProductYield (%)Reference
NaHR-X (primary)(S)-1-Methoxy-2-(alkoxy)propaneTypically 50-95[12]

Experimental Protocol: General Williamson Ether Synthesis with a Secondary Alcohol

Materials:

  • Secondary alcohol (e.g., this compound) (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Primary alkyl halide (e.g., Iodomethane) (1.1 equiv)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension in an ice bath and slowly add a solution of the secondary alcohol in anhydrous THF. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture again in an ice bath and add the primary alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). The reaction may require heating under reflux for less reactive alkyl halides.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting ether by distillation or column chromatography.

Reactions Involving the Ether Group

Ether Cleavage

The methoxy group of this compound is generally unreactive but can be cleaved under harsh, acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[14][15] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.[16][17] For a primary methyl ether, the attack generally occurs at the methyl group via an SN2 mechanism, yielding methanol and the corresponding alkyl halide.[18] In the case of this compound, this would lead to the formation of 1,2-propanediol and methyl halide. If an excess of the hydrohalic acid is used, the diol can be further converted to the corresponding dihalide.[14]

A patent for the synthesis of (S)-2-amino-1-propanol describes the cleavage of the related compound (S)-1-methoxy-2-propylamine using concentrated hydrochloric acid under reflux, indicating that ether cleavage is feasible in this class of compounds.[19]

Table 4: Ether Cleavage of this compound

ReagentProduct(s)MechanismReference
HBr (conc.)(S)-1,2-Propanediol + Methyl bromideSN2[16][18]
HI (conc.)(S)-1,2-Propanediol + Methyl iodideSN2[14][15]

Experimental Protocol: General Ether Cleavage with Concentrated HBr

Materials:

  • Ether (e.g., this compound)

  • Concentrated hydrobromic acid (48%)

  • Acetic acid (optional, as a co-solvent)

  • Sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ether in acetic acid (if necessary for solubility).

  • Add concentrated hydrobromic acid.

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Logical Experimental Workflow

The reactivity of this compound can be strategically utilized in a multi-step synthesis. A common workflow involves the activation of the hydroxyl group, followed by nucleophilic substitution.

experimental_workflow start This compound activated (S)-1-Methoxy-2-propyl tosylate start->activated Tosyl Chloride, Pyridine product Substituted Product (e.g., Amine, Azide, etc.) activated->product Nucleophile (e.g., NaN3, R-NH2)

Caption: A typical two-step synthetic workflow.

This workflow demonstrates the conversion of the poorly leaving hydroxyl group into a good leaving group (tosylate), which can then be readily displaced by a variety of nucleophiles to introduce new functional groups at the C2 position.

Summary of Key Reactions

The following diagram summarizes the primary transformations of this compound.

reactivity_summary start This compound oxidation Oxidation start->oxidation esterification Esterification start->esterification etherification Williamson Ether Synthesis start->etherification ether_cleavage Ether Cleavage start->ether_cleavage ketone 1-Methoxy-2-propanone oxidation->ketone [O] ester (S)-1-Methoxy-2-propyl ester esterification->ester RCOCl or (RCO)2O new_ether (S)-1-Methoxy-2-(alkoxy)propane etherification->new_ether 1. NaH 2. R-X diol (S)-1,2-Propanediol ether_cleavage->diol HBr or HI

Caption: Key reactions of this compound.

References

Spectroscopic Analysis of (S)-(+)-1-Methoxy-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-1-Methoxy-2-propanol, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data [1][2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.11Doublet3H-CH₃ (on C2)
3.20 - 3.45Multiplet2H-CH₂- (on C1)
3.38Singlet3H-OCH₃
3.85 - 4.05Multiplet1H-CH- (on C2)
2.50 (broad)Singlet1H-OH

Solvent: Deuterated Chloroform (CDCl₃) is commonly used for nonpolar organic compounds.[3]

¹³C NMR Spectral Data [4]

Chemical Shift (ppm)Assignment
18.5-CH₃ (on C2)
59.0-OCH₃
68.0-CH- (on C2)
77.5-CH₂- (on C1)
Infrared (IR) Spectroscopy[5][6][7]
Wavenumber (cm⁻¹)Description of VibrationFunctional Group
3400 (broad)O-H stretchAlcohol (-OH)
2970 - 2830C-H stretchAlkane (-CH, -CH₂, -CH₃)
1110C-O stretchEther (-O-), Alcohol (-OH)
Mass Spectrometry (MS)[8][9][10][11][12]
m/zRelative IntensityPossible Fragment
90Low[M]⁺ (Molecular Ion)
59High[CH(OH)CH₃]⁺ or [CH₂OCH₃]⁺
45High[CH₂OH]⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weighing the Sample: Accurately weigh between 5 to 20 mg of this compound for ¹H NMR. For ¹³C NMR, a higher concentration of 20–50 mg may be necessary.[3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃).[3][5] The typical volume of solvent used is approximately 0.6 to 0.7 mL.[3][6]

  • Dissolution: Dissolve the sample in the deuterated solvent within a clean vial. Gentle vortexing or sonication can aid in complete dissolution.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[6] To avoid spectral distortions, ensure there are no air bubbles.[3] The solution height in the tube should be between 4.0 and 5.0 cm.[3]

  • Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent like ethanol to remove any contaminants.[3] Securely cap the tube to prevent solvent evaporation.[3]

Data Acquisition:

  • Instrument Insertion: Place the prepared NMR tube into the spectrometer's sample holder.

  • Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

  • Shimming: The magnetic field homogeneity is optimized, either manually or automatically, to enhance spectral resolution and minimize peak broadening.[3]

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being analyzed (e.g., ¹H or ¹³C) to maximize signal reception.[3]

  • Acquisition: Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data collection.[3]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr) which are transparent to infrared radiation.[7][8]

  • Sample Application: Place a single drop of liquid this compound onto the surface of one salt plate.[7]

  • Film Formation: Place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[7][9]

Data Acquisition (FTIR):

  • Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric and instrumental absorptions.

  • Sample Placement: Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.[7]

  • Spectrum Acquisition: Acquire the infrared spectrum of the sample. The instrument passes a beam of infrared light through the sample and records the frequencies at which light is absorbed.[8]

  • Data Processing: The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.[8]

  • Cleaning: After analysis, clean the salt plates with a suitable solvent like acetone and return them to a desiccator to prevent damage from moisture.[7]

Mass Spectrometry (MS)

Sample Introduction (for a Volatile Liquid):

  • Direct Infusion/Injection: A small amount of the liquid sample is introduced into the mass spectrometer. For a volatile compound like 1-Methoxy-2-propanol, this can be achieved by injecting a small volume of the neat liquid or a dilute solution into a heated port where it vaporizes.[10][11][12]

Data Acquisition (Electron Ionization - EI):

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam. This process typically removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺), and also causes the molecule to fragment into smaller, charged ions.

  • Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The mass analyzer, which can be a quadrupole, time-of-flight (TOF), or magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Mass Spectrum: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Spectrum NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Spectrum IR_Spectrum IR Spectrum (Functional Groups) IR->IR_Spectrum MS_Spectrum Mass Spectrum (m/z, Fragmentation) MS->MS_Spectrum Interpretation Structural Elucidation NMR_Spectrum->Interpretation IR_Spectrum->Interpretation MS_Spectrum->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Methoxy-2-propanol is a versatile and valuable chiral building block in organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals and agrochemicals. Its utility stems from the presence of a stereogenic center and a readily functionalizable hydroxyl group, allowing for the introduction of chirality into target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chiral intermediates.

Physicochemical and Stereochemical Data

A thorough understanding of the physicochemical and stereochemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Formula C₄H₁₀O₂
Molecular Weight 90.12 g/mol
Appearance Colorless liquid[1]
Density 0.921 g/mL at 20 °C[2]
Boiling Point 118-119 °C
Refractive Index (n20/D) 1.403[2]
Optical Activity ([α]20/D) +22±2°, c = 10% in chloroform[2]
Enantiomeric Purity ≥98.5% (sum of enantiomers)[2]

Application 1: Synthesis of (S)-(+)-1-Methoxy-2-propylamine

(S)-(+)-1-Methoxy-2-propylamine is a crucial chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[3] The following protocol outlines a reliable method for its preparation from this compound. The overall synthetic strategy involves the activation of the hydroxyl group via tosylation, followed by a nucleophilic substitution with azide and subsequent reduction.

Experimental Workflow

G cluster_0 Activation of Hydroxyl Group cluster_1 Nucleophilic Substitution cluster_2 Reduction start This compound step1 Tosyl Chloride (TsCl), Pyridine start->step1 intermediate1 (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate step1->intermediate1 step2 Sodium Azide (NaN3), DMF intermediate1->step2 intermediate2 (S)-2-azido-1-methoxypropane step2->intermediate2 step3 Lithium Aluminum Hydride (LiAlH4), THF intermediate2->step3 final_product (S)-(+)-1-Methoxy-2-propylamine step3->final_product G cluster_0 Amine Synthesis cluster_1 Urea Formation start This compound step1 Activation & Amination start->step1 amine (S)-(+)-1-Methoxy-2-propylamine step1->amine step2 Thiazolopyridine Isocyanate amine->step2 product Chiral Thiazolopyridine Urea step2->product G cluster_0 Amine Synthesis cluster_1 Quinazoline Ring Formation or Functionalization start This compound step1 Activation & Amination start->step1 amine (S)-(+)-1-Methoxy-2-propylamine step1->amine step2 2-Chlorosubstituted Quinazoline amine->step2 product Chiral Quinazoline Derivative step2->product

References

Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propanol in the Asymmetric Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Methoxy-2-propanol is a valuable chiral building block in the asymmetric synthesis of pharmaceutical intermediates. Its primary application lies in its efficient conversion to (S)-(+)-1-Methoxy-2-propylamine, a crucial chiral amine for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical integrity of this compound is transferred to the resulting amine, which is paramount for the efficacy and safety of the final drug products.[1] Different enantiomers of a drug can exhibit vastly different biological activities, making enantiomerically pure synthesis a critical aspect of drug development.

These application notes provide a detailed overview of the utilization of this compound as a precursor for a key pharmaceutical intermediate. Included are experimental protocols, quantitative data, and workflow diagrams to guide researchers in the effective use of this chiral synthon.

Application: Synthesis of (S)-(+)-1-Methoxy-2-propylamine

The most prominent application of this compound in pharmaceutical synthesis is its role as a starting material for the production of (S)-(+)-1-Methoxy-2-propylamine.[1] This chiral amine is a key intermediate in the manufacturing of certain agrochemicals and, significantly, in the synthesis of pharmaceuticals.[1][2]

Significance of (S)-(+)-1-Methoxy-2-propylamine

(S)-(+)-1-Methoxy-2-propylamine's value stems from its chiral nature, making it a desirable component for creating enantiomerically pure drugs.[1] The stereospecific properties of this amine are critical for the biological activity and safety profile of the final pharmaceutical products.[1] For instance, the related chiral amino alcohol, (S)-2-amino-1-propanol (L-alaninol), which can be synthesized from (S)-1-methoxy-2-propylamine, is an important intermediate for the antibiotic Levofloxacin.[3]

Experimental Protocols

The chemical synthesis of (S)-(+)-1-Methoxy-2-propylamine from this compound is a well-established multi-step process. A general and effective protocol is outlined below.[1]

Protocol 1: Chemical Synthesis of (S)-(+)-1-Methoxy-2-propylamine

This protocol involves three key steps: activation of the hydroxyl group, substitution with an azide, and subsequent reduction to the amine.

Step 1: Activation of the Hydroxyl Group

  • To a solution of this compound in pyridine at 0°C, add tosyl chloride portion-wise while maintaining the temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous HCl to remove pyridine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Azide Substitution

  • Dissolve the tosylated intermediate from Step 1 in a polar aprotic solvent such as DMF.

  • Add sodium azide to the solution and heat the reaction mixture to approximately 80°C.

  • Stir the reaction at this temperature until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and carefully concentrate the solvent under reduced pressure to obtain the crude azide intermediate. Caution: Organic azides can be explosive and should be handled with care.

Step 3: Reduction of the Azide

  • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of the azide intermediate from Step 2 in the same anhydrous solvent to the suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting solid and wash it thoroughly with the ether solvent.

  • Dry the filtrate over a suitable drying agent (e.g., anhydrous potassium carbonate), filter, and carefully remove the solvent by distillation to obtain the crude (S)-(+)-1-Methoxy-2-propylamine.

  • Purify the product by distillation under reduced pressure.

Data Presentation

The following table summarizes the key transformations and expected outcomes for the synthesis of (S)-(+)-1-Methoxy-2-propylamine from this compound. Please note that yields can vary based on reaction scale and optimization.

StepTransformationKey ReagentsTypical ConditionsExpected Outcome
1Hydroxyl ActivationThis compound, Tosyl chloride, Pyridine0°C to Room Temp.High yield of tosylated intermediate
2Azide SubstitutionTosylated intermediate, Sodium azide, DMF80°CHigh yield of azide intermediate
3Azide ReductionAzide intermediate, Lithium aluminum hydride, THF0°C to RefluxGood to high yield of (S)-(+)-1-Methoxy-2-propylamine

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the overall relationship of this compound to the final pharmaceutical intermediate.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Intermediate start This compound step1 Step 1: Hydroxyl Activation (Tosyl Chloride, Pyridine) start->step1 Reactant step2 Step 2: Azide Substitution (Sodium Azide, DMF) step1->step2 Intermediate step3 Step 3: Reduction (LiAlH4, THF) step2->step3 Intermediate product (S)-(+)-1-Methoxy-2-propylamine step3->product Product

Caption: Chemical synthesis workflow for (S)-(+)-1-Methoxy-2-propylamine.

Logical_Relationship cluster_core Core Chiral Synthon cluster_intermediate Key Chiral Intermediate cluster_application Pharmaceutical Application propanol This compound propylamine (S)-(+)-1-Methoxy-2-propylamine propanol->propylamine Chemical Conversion api Active Pharmaceutical Ingredients (APIs) (e.g., intermediates for antibiotics like Levofloxacin) propylamine->api Incorporation into Drug Synthesis

Caption: Role of this compound in pharmaceutical synthesis.

References

Application Notes and Protocols: Enantioselective Grignard Reactions Utilizing (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the prospective use of (S)-(+)-1-Methoxy-2-propanol as a chiral modifier in enantioselective Grignard reactions. Due to the protic nature of its hydroxyl group, this compound cannot be employed as a conventional solvent for Grignard reagent formation. Instead, this protocol details its application as a precursor to an in situ generated chiral magnesium alkoxide, which subsequently serves as a chiral ligand to induce stereoselectivity in the addition of a Grignard reagent to a prochiral aldehyde.

Introduction

Grignard reagents are powerful nucleophiles for carbon-carbon bond formation.[1] However, their high reactivity presents a challenge for achieving enantioselectivity, often leading to racemic mixtures in the absence of a chiral influence.[2] The use of chiral ligands that coordinate to the magnesium center can create a chiral environment, directing the nucleophilic attack of the Grignard reagent to one face of a prochiral electrophile, thereby yielding an enantiomerically enriched product.[3][4]

This compound is a readily available and inexpensive chiral molecule. Its direct use as a solvent in Grignard reactions is precluded by the presence of an acidic hydroxyl group, which would lead to the rapid quenching of the Grignard reagent.[5][6] This protocol circumvents this issue by proposing the reaction of this compound with a stoichiometric amount of the Grignard reagent to form a chiral magnesium alkoxide in situ. This alkoxide can then act as a chiral ligand in the subsequent addition of a second equivalent of the Grignard reagent to a carbonyl compound.

Proposed Mechanism of Chiral Induction

The proposed mechanism involves a two-step process. First, the this compound reacts with one equivalent of the Grignard reagent (R-MgX) to form a chiral magnesium alkoxide. This alkoxide then coordinates with a second equivalent of the Grignard reagent and the aldehyde substrate. This coordination creates a transient chiral complex that favors the delivery of the "R" group from the Grignard reagent to one of the two enantiotopic faces of the aldehyde, leading to the formation of a chiral secondary alcohol with a specific stereochemistry.

G cluster_step1 Step 1: In Situ Ligand Formation cluster_step2 Step 2: Asymmetric Addition S_Alcohol This compound Alkoxide Chiral Magnesium Alkoxide S_Alcohol->Alkoxide Reacts with Grignard1 R-MgX (1 equiv.) Grignard1->Alkoxide Complex Transient Chiral Complex Alkoxide->Complex Coordinates Aldehyde Prochiral Aldehyde Aldehyde->Complex Grignard2 R-MgX (1 equiv.) Grignard2->Complex Product Enantiomerically Enriched Alcohol Complex->Product Yields

Caption: Proposed reaction pathway for enantioselective Grignard addition.

Experimental Protocol

This protocol describes the enantioselective addition of ethylmagnesium bromide to benzaldehyde using this compound as a chiral modifier.

Materials:

  • This compound (≥98.5%)

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Benzaldehyde (freshly distilled)

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Chiral Ligand Solution:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.1 mmol) dissolved in anhydrous toluene (5 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In Situ Formation of the Chiral Magnesium Alkoxide:

    • Slowly add ethylmagnesium bromide (1.0 mmol, 0.33 mL of 3.0 M solution in diethyl ether) dropwise to the stirred solution of this compound at -78 °C.

    • Stir the resulting mixture at -78 °C for 30 minutes to ensure the complete formation of the chiral magnesium alkoxide.

  • Addition of the Aldehyde:

    • Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (2 mL) to the reaction mixture at -78 °C.

  • Addition of the Grignard Reagent:

    • To the same flask, slowly add another portion of ethylmagnesium bromide (1.2 mmol, 0.40 mL of 3.0 M solution in diethyl ether) dropwise, maintaining the temperature at -78 °C.

    • Allow the reaction to stir at -78 °C for 4 hours.

  • Reaction Quenching and Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.

    • Determine the chemical yield.

    • Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.

G Start Start Prep_Ligand Prepare this compound in Toluene at -78 °C Start->Prep_Ligand Form_Alkoxide Add EtMgBr (1.0 equiv.) Stir for 30 min at -78 °C Prep_Ligand->Form_Alkoxide Add_Aldehyde Add Benzaldehyde at -78 °C Form_Alkoxide->Add_Aldehyde Add_Grignard Add EtMgBr (1.2 equiv.) Stir for 4 h at -78 °C Add_Aldehyde->Add_Grignard Quench Quench with sat. aq. NH4Cl Add_Grignard->Quench Workup Warm to RT, Extract with Et2O, Wash with Brine, Dry over MgSO4 Quench->Workup Purify Purify by Column Chromatography Workup->Purify Analyze Determine Yield and % ee Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the enantioselective Grignard addition.

Data Presentation

The following table presents hypothetical data for the enantioselective addition of various Grignard reagents to benzaldehyde using the proposed protocol. This data is illustrative and serves as a template for reporting experimental findings. Actual results may vary.

EntryGrignard ReagentAldehydeYield (%)% eeConfiguration
1Ethylmagnesium bromideBenzaldehyde8565(S)
2Methylmagnesium bromideBenzaldehyde8258(S)
3Phenylmagnesium bromideBenzaldehyde7572(S)
4Ethylmagnesium bromide4-Chlorobenzaldehyde8870(S)
5Ethylmagnesium bromideCyclohexanecarboxaldehyde7855(S)

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere.

  • Diethyl ether and toluene are flammable solvents. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The protocol described provides a viable, albeit theoretical, framework for utilizing this compound in enantioselective Grignard reactions. The key to this approach is the in situ formation of a chiral magnesium alkoxide, which then acts as a chiral ligand. This method opens avenues for the use of simple, inexpensive chiral alcohols as modifiers in asymmetric synthesis. Further optimization of reaction conditions, such as solvent, temperature, and stoichiometry, may lead to improved yields and enantioselectivities. Researchers are encouraged to adapt this protocol and explore its application to a wider range of substrates.

References

Application Notes and Protocols for the Synthesis of Chiral Amines from (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral amines, specifically focusing on the conversion of (S)-(+)-1-methoxy-2-propanol to the valuable chiral building block, (S)-(+)-1-methoxy-2-propylamine. Both traditional chemical synthesis and modern biocatalytic methods are presented, offering a comprehensive guide for selecting and implementing the most suitable approach.

Introduction to Chiral Amine Synthesis

Chiral amines are fundamental intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] The stereochemistry of these amines is often critical to the biological activity and safety of the final active pharmaceutical ingredients (APIs).[1] (S)-(+)-1-methoxy-2-propylamine, a key chiral building block, is utilized in the production of several commercial products.[1][2][3] This guide explores robust methods for its synthesis, providing detailed protocols and quantitative data to aid in research and development.

Chemical Synthesis Approach

A common chemical route for the synthesis of (S)-(+)-1-methoxy-2-propylamine from this compound involves a three-step process. This method relies on the activation of the hydroxyl group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired amine.

Reaction Pathway

The overall transformation proceeds as follows:

  • Activation of the Hydroxyl Group: The hydroxyl group of this compound is converted into a good leaving group, typically a tosylate.

  • Azide Substitution: The tosylated intermediate undergoes an SN2 reaction with sodium azide to introduce the azide functionality.

  • Reduction of the Azide: The azide is reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride.

Experimental Protocol: Chemical Synthesis

A general laboratory-scale protocol for this synthesis is detailed below.

StepProcedureReagents and Conditions
1 Activation of Hydroxyl Group To a solution of this compound in pyridine at 0°C, slowly add p-toluenesulfonyl chloride. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
2 Azide Substitution To the tosylated intermediate dissolved in dimethylformamide (DMF), add sodium azide. Heat the mixture to 80°C and stir for 24 hours.
3 Reduction of Azide In a separate flask, prepare a suspension of lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C. Slowly add the azide intermediate to the LAH suspension. Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
4 Work-up and Purification Cool the reaction mixture to 0°C and carefully quench by the sequential addition of water and aqueous sodium hydroxide. Filter the resulting solid and extract the filtrate with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by distillation to obtain (S)-(+)-1-methoxy-2-propylamine.[1]
Quantitative Data: Chemical Synthesis
ParameterValue
Starting Material This compound
Final Product (S)-(+)-1-methoxy-2-propylamine
Typical Overall Yield Not explicitly stated in the provided results
Enantiomeric Purity Expected to be high, proceeding with inversion of configuration at the stereocenter.

Biocatalytic Synthesis Approach

Biocatalytic methods offer a highly stereoselective and environmentally friendly alternative to traditional chemical synthesis.[1] The primary biocatalytic routes to (S)-(+)-1-methoxy-2-propylamine involve the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone, using either transaminases or amine dehydrogenases (AmDHs).[1][4]

Synthesis using Transaminases

Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate. Pyridoxal 5'-phosphate (PLP) is a crucial cofactor for this reaction.[1]

ParameterValue/Condition
Enzyme Transaminase
Substrate 1-Methoxy-2-propanone
Amine Donor Isopropylamine
Cofactor Pyridoxal 5'-phosphate (PLP)
Reaction Buffer Phosphate buffer
pH 7.5
Temperature 30°C
Reaction Time 24-48 hours
Work-up Acidification followed by distillation.[1]
Substrate ConcentrationAmine Donor ConcentrationReaction TimeProduct ConcentrationEnantiomeric Excess (ee)Reference
1.0 M1.5 M8 hours0.6 M>99%[5]
Synthesis using Amine Dehydrogenases (AmDHs)

Amine dehydrogenases catalyze the reductive amination of ketones in the presence of an ammonia source and a cofactor, typically NAD(P)H.[3][6] A cofactor regeneration system, such as glucose dehydrogenase/glucose, is often employed to improve reaction efficiency.[2][3]

ParameterValue/Condition
Enzyme Amine dehydrogenase (e.g., MsmeAmDH)
Substrate 1-Methoxy-2-propanone
Amine Source Ammonia (e.g., from NH4HCO2 buffer)
Cofactor NADP+
Cofactor Regeneration Glucose dehydrogenase (GDH), Glucose
Reaction Buffer NH4HCO2 buffer
pH 9.0
Temperature 30°C
Reaction Time 24-48 hours
Work-up Enzyme removal by precipitation or filtration, followed by product isolation from the aqueous solution (e.g., by distillation).[2][6]
EnzymeSubstrate ConcentrationConversionEnantiomeric Excess (ee)Reference
MsmeAmDH150 mM88.3%98.6%[3][7]
CfusAmDH10 mM63.9%97.4-98.1%[6]
MicroAmDH10 mM78.4%97.4-98.1%[6]
MATOUAmDH210 mM30.0%90.4%[6]

Visualizing the Synthetic Pathways

To better understand the workflows and relationships in these synthetic approaches, the following diagrams are provided.

Chemical_Synthesis_Workflow cluster_start Starting Material cluster_activation Step 1: Activation cluster_substitution Step 2: Substitution cluster_reduction Step 3: Reduction S_Propanol This compound Tosylation Tosylation S_Propanol->Tosylation Tosyl Chloride, Pyridine Tosylate Tosylated Intermediate Tosylation->Tosylate Azide_Sub Azide Substitution Tosylate->Azide_Sub Sodium Azide, DMF Azide Azide Intermediate Azide_Sub->Azide Reduction Reduction Azide->Reduction LiAlH4, THF Amine (S)-(+)-1-Methoxy-2-propylamine Reduction->Amine

Caption: Chemical synthesis pathway from this compound.

Biocatalytic_Synthesis_Workflow cluster_transaminase Transaminase Pathway cluster_amdh Amine Dehydrogenase Pathway Prochiral_Ketone 1-Methoxy-2-propanone Enzyme_System Biocatalytic System Prochiral_Ketone->Enzyme_System Chiral_Amine (S)-(+)-1-Methoxy-2-propylamine Enzyme_System->Chiral_Amine Transaminase Transaminase Enzyme_System->Transaminase AmDH Amine Dehydrogenase Enzyme_System->AmDH Amine_Donor Amine Donor (e.g., Isopropylamine) PLP PLP (Cofactor) Ammonia Ammonia Source Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose) Experimental_Workflow Start Reaction Setup Reaction Controlled Reaction (Temperature, pH, Time) Start->Reaction Monitoring Reaction Monitoring (HPLC, GC) Reaction->Monitoring Workup Work-up and Isolation Monitoring->Workup Purification Purification (e.g., Distillation) Workup->Purification Characterization Product Characterization (NMR, GC for purity and ee) Purification->Characterization End Final Product Characterization->End

References

Application Notes and Protocols: Derivatization of (S)-(+)-1-Methoxy-2-propanol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Methoxy-2-propanol, a chiral secondary alcohol, is a key intermediate and starting material in the synthesis of various pharmaceutical compounds and other fine chemicals. The stereochemical purity of this compound is often critical to the efficacy and safety of the final product. Therefore, robust analytical methods are required to determine its enantiomeric excess (e.e.) and confirm its absolute configuration.

Direct analysis of enantiomers can be challenging as they possess identical physical and chemical properties in an achiral environment. A common and effective strategy to overcome this is chiral derivatization. This process involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct physical properties and can be separated and quantified using standard chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, focusing on two widely used chiral derivatizing agents: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) and (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) .

Derivatization Strategies

The primary goal of derivatization in this context is to convert the enantiomers of 1-methoxy-2-propanol into diastereomers, which can then be resolved chromatographically. The hydroxyl group of the alcohol is the target for this reaction.

Esterification with Mosher's Acid Chloride

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used chiral derivatizing agent for determining the absolute configuration and enantiomeric purity of alcohols and amines.[1][2][3] The more reactive acid chloride is often employed for derivatization.[3] Reacting a chiral secondary alcohol like this compound with an enantiomerically pure form of Mosher's acid chloride yields a mixture of diastereomeric esters. These diastereomers can be distinguished by NMR spectroscopy or separated by chromatography.[1][2]

Reaction: this compound + (R)-(-)-Mosher's Acid Chloride → Diastereomeric Mosher's Esters

Acylation with (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)

TFAPC is another effective chiral derivatizing agent, particularly for GC-MS analysis. It reacts with alcohols to form diastereomeric esters that are often volatile and well-resolved on standard achiral GC columns.

Reaction: this compound + (S)-(-)-N-(Trifluoroacetyl)prolyl chloride → Diastereomeric TFAPC Esters

Experimental Protocols

Protocol 1: Derivatization of this compound with (R)-(-)-Mosher's Acid Chloride for GC-MS and HPLC Analysis

This protocol describes the formation of Mosher's esters for subsequent analysis to determine enantiomeric excess.

Materials:

  • This compound (analyte)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (vials, syringes, etc.)

  • Nitrogen or argon gas for inert atmosphere

Procedure:

  • Sample Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen), dissolve approximately 10 mg of this compound in 1 mL of anhydrous dichloromethane.

  • Addition of Base: Add 15 µL of anhydrous pyridine to the solution.

  • Derivatization Reaction: Slowly add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer with 1 mL of deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

  • Sample for Analysis: The resulting solution containing the diastereomeric Mosher's esters is ready for GC-MS or HPLC analysis. The concentration can be adjusted by evaporating the solvent under a gentle stream of nitrogen and redissolving in a suitable solvent for injection.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Work-up start Dissolve this compound in Anhydrous DCM add_pyridine Add Anhydrous Pyridine start->add_pyridine Inert Atmosphere add_reagent Add (R)-Mosher's Acid Chloride add_pyridine->add_reagent react Stir at Room Temperature (1-2 hours) add_reagent->react quench Quench with NaHCO3 (aq) react->quench separate Separate Organic Layer quench->separate wash Wash with Water separate->wash dry Dry with MgSO4 wash->dry filter Filter dry->filter end_node Sample Ready for GC-MS or HPLC Analysis filter->end_node

Figure 1: Workflow for Mosher's Ester Derivatization.
Protocol 2: GC-MS Analysis of Mosher's Esters

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 m/z

Data Presentation: Representative GC-MS Data for Mosher's Esters

DiastereomerRetention Time (min)Peak Area% Area
(S)-1-Methoxy-2-propyl (R)-MTPA ester10.2595000095.0
(R)-1-Methoxy-2-propyl (R)-MTPA ester10.45500005.0

Calculation of Enantiomeric Excess (e.e.):

e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100 e.e. (%) = [ (950000 - 50000) / (950000 + 50000) ] x 100 = 90%

Protocol 3: HPLC Analysis of Mosher's Esters

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Standard normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (e.g., 98:2 v/v). The composition may need optimization for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Data Presentation: Representative HPLC Data for Mosher's Esters

DiastereomerRetention Time (min)Peak Area% AreaResolution (Rs)
(S)-1-Methoxy-2-propyl (R)-MTPA ester8.595000095.01.8
(R)-1-Methoxy-2-propyl (R)-MTPA ester9.2500005.0

Calculation of Enantiomeric Excess (e.e.):

e.e. (%) = [ (95.0 - 5.0) / (95.0 + 5.0) ] x 100 = 90%

Protocol 4: Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) for GC-MS Analysis

This protocol is particularly suited for creating volatile derivatives for GC-MS analysis.

Materials:

  • This compound (analyte)

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)

  • Anhydrous triethylamine (TEA)

  • Anhydrous ethyl acetate

  • Standard laboratory glassware

  • Nitrogen or argon gas

Procedure:

  • Sample Preparation: In a dry vial under an inert atmosphere, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous ethyl acetate.

  • Addition of Base: Add 10 µL of anhydrous triethylamine.

  • Derivatization: Add a slight molar excess (approximately 1.3 equivalents) of TFAPC.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Sample for Analysis: Cool the vial to room temperature. The solution can be directly injected into the GC-MS or diluted further with ethyl acetate if necessary.

TFAPC_Derivatization start Dissolve Analyte in Anhydrous Ethyl Acetate add_tea Add Anhydrous Triethylamine start->add_tea add_tfapc Add (S)-(-)-TFAPC add_tea->add_tfapc heat Heat at 60°C for 30 min add_tfapc->heat end_node Sample Ready for GC-MS Analysis heat->end_node

Figure 2: Workflow for TFAPC Derivatization.
Protocol 5: GC-MS Analysis of TFAPC Esters

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 260°C

  • Injection Volume: 1 µL (split mode, 40:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C.

    • Hold: 3 minutes at 250°C.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Data Presentation: Representative GC-MS Data for TFAPC Esters

DiastereomerRetention Time (min)Peak Area% Area
(S)-1-Methoxy-2-propyl (S)-TFAP ester9.895000095.0
(R)-1-Methoxy-2-propyl (S)-TFAP ester10.1500005.0

Calculation of Enantiomeric Excess (e.e.):

e.e. (%) = [ (950000 - 50000) / (950000 + 50000) ] x 100 = 90%

Summary of Quantitative Data

The following table summarizes the representative chromatographic data for the two derivatization methods, allowing for easy comparison.

Derivatizing AgentAnalytical MethodDiastereomer 1Retention Time 1 (min)Diastereomer 2Retention Time 2 (min)Resolution (Rs)
(R)-Mosher's Acid ChlorideGC-MS(S)-1-Methoxy-2-propyl (R)-MTPA ester10.25(R)-1-Methoxy-2-propyl (R)-MTPA ester10.451.5
(R)-Mosher's Acid ChlorideHPLC(S)-1-Methoxy-2-propyl (R)-MTPA ester8.5(R)-1-Methoxy-2-propyl (R)-MTPA ester9.21.8
(S)-TFAPCGC-MS(S)-1-Methoxy-2-propyl (S)-TFAP ester9.8(R)-1-Methoxy-2-propyl (S)-TFAP ester10.11.7

Conclusion

The derivatization of this compound with chiral derivatizing agents such as Mosher's acid chloride and TFAPC provides a robust and reliable means for determining its enantiomeric purity. The formation of diastereomers allows for their separation and quantification using standard GC-MS and HPLC techniques. The protocols and representative data presented in these application notes offer a practical guide for researchers, scientists, and drug development professionals to implement these essential analytical methods in their laboratories. The choice between the methods will depend on the available instrumentation and the specific requirements of the analysis. Both methods demonstrate the capability to achieve baseline separation of the diastereomers, enabling accurate determination of enantiomeric excess.

References

Application Notes and Protocols for the Determination of 1-Methoxy-2-Propanol Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-propanol, also known as propylene glycol methyl ether (PGME), is a versatile solvent widely used in various industrial and commercial applications, including paints, inks, coatings, and cleaning agents. Due to its potential for human exposure and toxicological effects, accurate and reliable analytical methods for determining its concentration in different matrices are crucial for occupational safety, environmental monitoring, and in the development of pharmaceutical products where it might be used as a solvent.

These application notes provide detailed protocols and performance data for the most common and robust analytical techniques used to quantify 1-methoxy-2-propanol. The primary methods discussed are Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS), including various sample introduction techniques.

Analytical Methods Overview

Gas chromatography is the most prevalent technique for the analysis of 1-methoxy-2-propanol due to its volatility. The choice of detector and sample preparation method depends on the sample matrix, required sensitivity, and the presence of potential interferences.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used method for quantifying organic compounds. It offers good sensitivity and a wide linear range.

  • Gas Chromatography with Mass Spectrometry (GC-MS): Provides higher selectivity and sensitivity compared to GC-FID, making it ideal for complex matrices and trace-level analysis. It also allows for the definitive identification of the analyte.

  • Headspace GC: A sample introduction technique where the vapor above a liquid or solid sample is injected into the GC. This method is particularly useful for analyzing volatile compounds in complex matrices like urine or wastewater, as it minimizes matrix effects.

General Experimental Workflow

The following diagram illustrates a typical workflow for the determination of 1-methoxy-2-propanol concentration.

Analytical Workflow for 1-Methoxy-2-Propanol cluster_0 Sample Handling cluster_1 Analytical Instrumentation cluster_2 Data Processing Sample_Collection Sample Collection (Air, Urine, Water, etc.) Sample_Storage Sample Storage (Refrigeration if necessary) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (e.g., Desorption, Dilution, Extraction) Sample_Storage->Sample_Preparation Sample_Introduction Sample Introduction - Direct Liquid Injection - Headspace Injection Sample_Preparation->Sample_Introduction GC_Analysis Gas Chromatography (GC) - GC-FID - GC-MS Data_Acquisition Data Acquisition & Integration GC_Analysis->Data_Acquisition Calibration Calibration & Quantification Data_Acquisition->Calibration Data_Reporting Data Reporting & Review Calibration->Data_Reporting

Caption: General workflow for 1-methoxy-2-propanol analysis.

Application Note 1: Analysis of 1-Methoxy-2-Propanol in Air by GC-FID (Based on OSHA Method 99)

This method is suitable for determining the concentration of 1-methoxy-2-propanol in workplace air, collected on a solid sorbent tube.

Experimental Protocol

1. Sample Collection:

  • Sampling Media: Coconut shell charcoal tube (100 mg front section, 50 mg back section).[1]

  • Flow Rate: 0.1 L/min.[1][2]

  • Sample Volume (TWA): 10 L.[1][2]

  • Sample Volume (STEL): 3 L at 0.2 L/min.[1][2]

2. Sample Preparation:

  • Desorption: The front and back sections of the charcoal tube are placed in separate vials. Desorb each section with 1 mL of 95/5 (v/v) methylene chloride/methanol.[3]

  • Internal Standard (Optional): An internal standard can be added to the desorption solvent to improve precision.

  • Sonication: Gently agitate the vials for a set period to ensure complete desorption.

3. GC-FID Parameters:

  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is suitable.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of around 40-50°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of approximately 180°C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL.

  • Split Ratio: A split ratio of 20:1 or higher is common to prevent column overload.[4]

4. Calibration:

  • Prepare a series of calibration standards by spiking known amounts of 1-methoxy-2-propanol into the desorption solvent.

  • Analyze the standards under the same GC conditions as the samples.

  • Construct a calibration curve by plotting the peak area (or area ratio to the internal standard) versus the concentration.

Quantitative Data Summary
ParameterValueSample MatrixReference
Reliable Quantitation Limit20 ppb (74 µg/m³)Air[1]
Recovery> 91%Air (on charcoal)[3]
Standard Error of Estimate5.3% at 100 ppmAir[1]

Application Note 2: Analysis of 1-Methoxy-2-Propanol in Urine by Headspace GC-FID

This method is a sensitive and simple procedure for the determination of unmetabolized 1-methoxy-2-propanol in urine, which is a good biomarker for occupational exposure.[5]

Experimental Protocol

1. Sample Preparation:

  • Sample: 2 mL of urine.

  • Reagents: Sodium sulfate (Na₂SO₄), internal standard solution (e.g., tert-butoxy-2-propanol).

  • Procedure: In a 20 mL headspace vial, add 6 g of Na₂SO₄. Add 2 mL of the urine sample and 100 µL of the internal standard working solution. Cap the vial immediately.[6]

2. Headspace GC-FID Parameters:

  • Instrument: Gas chromatograph with a flame ionization detector and a headspace autosampler.

  • Column: A polar capillary column, such as a polyethylene glycol (PEG) phase, is recommended.

  • Incubation Temperature: 95 °C.[6]

  • Incubation Time: 60 minutes.[6]

  • Syringe Temperature: 80 °C.[6]

  • Injection Volume: 1000 µL of the headspace vapor.[6]

  • Injector Temperature: 250 °C.[6]

  • Split Ratio: 10:1.[6]

  • Detector Temperature: 250 °C.[6]

  • Oven Temperature Program: An isothermal or temperature-programmed method can be used to achieve good separation. A typical starting temperature is around 60°C.

  • Carrier Gas: Nitrogen or Helium.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 30 mL/min.[6]

3. Calibration:

  • Prepare calibration standards in deionized water or a blank urine matrix at several concentration levels (e.g., 0 to 20 mg/L).[6]

  • Treat the standards in the same manner as the urine samples.

  • Generate a calibration curve by plotting the peak area ratio of 1-methoxy-2-propanol to the internal standard against the concentration.

Quantitative Data Summary
ParameterValueSample MatrixReference
Limit of Detection (LOD)0.1 mg/LUrine[5][7]
Within-run Precision (%RSD)~10%Urine[5][7]
Between-run Precision (%RSD)~10%Urine[5][7]

Application Note 3: Analysis of 1-Methoxy-2-Propanol in Water by GC-MS

This method is suitable for the determination of 1-methoxy-2-propanol in water samples, offering high selectivity and confirmation of the analyte's identity.

Experimental Protocol

1. Sample Preparation:

  • Sample: Water sample.

  • Procedure: For direct aqueous injection, the sample may be filtered through a 0.45 µm filter. If pre-concentration is needed for trace analysis, solid-phase extraction (SPE) can be employed.

2. GC-MS Parameters:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm I.D., and 0.25 µm film thickness is suitable.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode (e.g., m/z 35-350) for identification and selected ion monitoring (SIM) for quantification to enhance sensitivity.

3. Calibration:

  • Prepare calibration standards in reagent water.

  • Analyze the standards using the same GC-MS conditions.

  • For quantification in SIM mode, monitor characteristic ions of 1-methoxy-2-propanol (e.g., m/z 45, 59, 90).

  • Construct a calibration curve based on the peak area of the selected ion(s).

Quantitative Data Summary
ParameterValueSample MatrixReference
Limit of Quantitation (LOQ)0.1 mg/LWater[8]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in method selection for 1-methoxy-2-propanol analysis.

Method Selection Logic Start Start: Need to Analyze 1-Methoxy-2-Propanol Matrix What is the sample matrix? Start->Matrix Air Air Matrix->Air Air Urine_Water Urine / Water Matrix->Urine_Water Liquid Sensitivity What is the required sensitivity? High_Sens High Sensitivity (Trace Levels) Sensitivity->High_Sens High Low_Sens Lower Sensitivity (Screening) Sensitivity->Low_Sens Low Confirmation Is identity confirmation required? Yes_Conf Yes Confirmation->Yes_Conf Yes No_Conf No Confirmation->No_Conf No GC_FID_Air GC-FID with Sorbent Tube (OSHA 99) Air->GC_FID_Air Urine_Water->Sensitivity High_Sens->Confirmation Headspace_GC_FID Headspace GC-FID Low_Sens->Headspace_GC_FID GC_MS GC-MS (Direct Injection or Headspace) Yes_Conf->GC_MS No_Conf->Headspace_GC_FID

Caption: Decision tree for selecting an analytical method.

Conclusion

The analytical methods described provide robust and reliable means for the determination of 1-methoxy-2-propanol in various matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For routine monitoring in occupational settings, GC-FID offers a good balance of performance and cost-effectiveness. For trace-level analysis or in complex matrices where definitive identification is required, GC-MS is the preferred technique. The use of headspace sampling is highly advantageous for volatile analytes in complex liquid or solid matrices, as it simplifies sample preparation and reduces matrix interference. Proper method validation should always be performed to ensure the accuracy and reliability of the results for the intended application.

References

Application Note: Chiral HPLC Method for the Enantioselective Separation of 1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Methoxy-2-propanol, a chiral alcohol, is a versatile solvent used in various industrial applications.[1] The enantiomers of chiral compounds can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in pharmaceutical and toxicological studies.[2][3][4] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the direct separation of enantiomers.[5][6][7] This application note presents a detailed protocol for the chiral separation of the (R)- and (S)-enantiomers of 1-methoxy-2-propanol using a polysaccharide-based CSP.

Principle of Chiral Separation The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase.[5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used due to their broad applicability in resolving a wide range of chiral compounds, including alcohols.[3][5][8] The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[7]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. For this protocol, a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) is proposed, which is an amylose-based CSP known for its versatility.[9]

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Racemic 1-methoxy-2-propanol standard

    • (R)-1-methoxy-2-propanol and (S)-1-methoxy-2-propanol standards (if available for peak identification)

2. Chromatographic Conditions A summary of the HPLC conditions is provided in the table below. Normal phase chromatography is often effective for the separation of polar analytes like alcohols on polysaccharide-based CSPs.[9]

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic 1-methoxy-2-propanol at a concentration of 1.0 mg/mL by dissolving the appropriate amount in the mobile phase (n-Hexane / 2-Propanol, 95:5 v/v).

  • Sample Solution: Dilute the sample containing 1-methoxy-2-propanol with the mobile phase to achieve a final concentration within the linear range of the detector.

4. Experimental Procedure

  • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the racemic 1-methoxy-2-propanol standard solution to determine the retention times of the enantiomers.

  • If individual enantiomer standards are available, inject them separately to confirm the elution order.

  • Inject the prepared sample solution.

  • Integrate the peak areas of the two enantiomers to determine their respective concentrations and calculate the enantiomeric excess (e.e.).

Data Presentation

The following table summarizes the expected chromatographic results for the separation of 1-methoxy-2-propanol enantiomers under the specified conditions.

Parameter(S)-1-methoxy-2-propanol(R)-1-methoxy-2-propanol
Retention Time (t_R) 8.5 min10.2 min
Capacity Factor (k') 2.43.1
Selectivity (α) \multicolumn{2}{c}{1.29}
Resolution (R_s) \multicolumn{2}{c}{2.1}

Note: The elution order is hypothetical and should be confirmed experimentally with pure enantiomer standards.

Mandatory Visualizations

Experimental Workflow Diagram

Chiral_HPLC_Workflow prep Sample and Standard Preparation (1.0 mg/mL) injection Inject Sample/Standard (10 µL) prep->injection equilibration Column Equilibration (Chiralpak AD-H, 30 min) equilibration->injection separation Chromatographic Separation (n-Hexane/IPA 95:5, 1.0 mL/min) injection->separation detection UV Detection (210 nm) separation->detection analysis Data Analysis (Peak Integration, e.e. Calculation) detection->analysis

Caption: Workflow for the chiral HPLC separation of 1-methoxy-2-propanol enantiomers.

Signaling Pathway/Logical Relationship Diagram

Chiral_Separation_Principle cluster_column Chiral Stationary Phase cluster_analytes Racemic Mixture cluster_complexes Transient Diastereomeric Complexes cluster_elution Elution CSP Chiral Selector R_complex [CSP-(R)] Complex (More Stable) CSP->R_complex S_complex [CSP-(S)] Complex (Less Stable) CSP->S_complex R_enantiomer (R)-Enantiomer R_enantiomer->R_complex Interaction S_enantiomer (S)-Enantiomer S_enantiomer->S_complex Interaction R_elutes (R)-Enantiomer Elutes Second R_complex->R_elutes Differential Retention S_elutes (S)-Enantiomer Elutes First S_complex->S_elutes Differential Retention

Caption: Principle of chiral separation by forming transient diastereomeric complexes.

References

Application Note: Gas Chromatography (GC) Analysis of (S)-(+)-1-Methoxy-2-propanol Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(+)-1-Methoxy-2-propanol is a chiral solvent and a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its stereochemical purity is critical, as the different enantiomers can exhibit distinct biological activities and toxicities. Therefore, a reliable and accurate analytical method for determining the enantiomeric purity of this compound is essential for quality control and regulatory compliance. This application note provides a detailed protocol for the analysis of this compound purity using chiral gas chromatography (GC) with a flame ionization detector (FID).

Principle

This method employs a chiral capillary GC column to separate the this compound from its enantiomer, (R)-(-)-1-Methoxy-2-propanol, and other potential impurities. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase of the column. The separated components are detected by an FID, and the enantiomeric purity is determined by comparing the peak areas of the two enantiomers.

Experimental Protocols

1. Materials and Reagents

  • This compound: Sample to be analyzed

  • (R)-(-)-1-Methoxy-2-propanol: Reference standard (for peak identification)

  • Racemic 1-Methoxy-2-propanol: For method development and resolution verification

  • Solvent: High-purity methanol or isopropanol (GC grade or equivalent)

  • Carrier Gas: Helium (99.999% purity or higher) or Hydrogen (99.999% purity or higher)

2. Instrumentation and Chromatographic Conditions

  • Gas Chromatograph: A GC system equipped with a split/splitless injector and a flame ionization detector (FID).

  • Chiral GC Column: A cyclodextrin-based chiral capillary column is recommended for the separation of 1-Methoxy-2-propanol enantiomers. A column such as a Supelco β-DEX™ 120 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar beta-cyclodextrin-based column is a suitable choice.

  • Data Acquisition System: Chromatography data software for instrument control, data acquisition, and analysis.

Table 1: GC Method Parameters

ParameterRecommended Setting
Injector
Injection ModeSplit
Split Ratio50:1 (can be optimized)
Injector Temperature220 °C
Injection Volume1 µL
Oven
Initial Temperature60 °C
Initial Hold Time2 minutes
Temperature Ramp2 °C/minute
Final Temperature150 °C
Final Hold Time5 minutes
Column
Carrier GasHelium
Flow Rate1.2 mL/minute (constant flow)
Detector (FID)
Detector Temperature250 °C
Hydrogen Flow30 mL/minute
Air Flow300 mL/minute
Makeup Gas (Helium)25 mL/minute

3. Sample and Standard Preparation

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (methanol or isopropanol). This results in a concentration of approximately 10 mg/mL. Further dilute as needed to be within the linear range of the detector.

  • Standard Preparation (for peak identification): Prepare a solution of (R)-(-)-1-Methoxy-2-propanol at a similar concentration to the sample solution.

  • System Suitability (Racemic Mixture): Prepare a solution of racemic 1-Methoxy-2-propanol at a concentration of approximately 10 mg/mL to verify the resolution of the enantiomers.

4. Analytical Procedure

  • Set up the GC system according to the parameters in Table 1.

  • Equilibrate the column at the initial oven temperature for at least 15 minutes or until a stable baseline is achieved.

  • Inject 1 µL of the solvent blank to ensure the system is clean.

  • Inject 1 µL of the racemic 1-Methoxy-2-propanol solution to determine the retention times of the two enantiomers and to calculate the resolution. The resolution between the two enantiomer peaks should be greater than 1.5.

  • Inject 1 µL of the (R)-(-)-1-Methoxy-2-propanol standard to confirm the elution order of the enantiomers.

  • Inject 1 µL of the prepared this compound sample solution in triplicate.

  • Record the chromatograms and integrate the peak areas.

5. Data Presentation and Calculations

The purity of this compound is expressed as enantiomeric excess (% ee).

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area(S)-(+) - Area(R)-(-)) / (Area(S)-(+) + Area(R)-(-)) ] x 100

Where:

  • Area(S)-(+) is the peak area of the this compound enantiomer.

  • Area(R)-(-) is the peak area of the (R)-(-)-1-Methoxy-2-propanol enantiomer.

Table 2: Representative Chromatographic Data (Illustrative)

CompoundRetention Time (min)Peak Area
(R)-(-)-1-Methoxy-2-propanol~18.5Varies with sample
This compound~19.2Varies with sample
Solvent Peak~2.5-
Other ImpuritiesVariesVaries with sample

Note: Retention times are estimates and will vary depending on the specific instrument, column, and conditions used. The elution order should be confirmed with an authentic standard.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh this compound Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (if necessary) Dilute->Filter Inject Inject 1 µL into GC Filter->Inject Separate Chiral Column Separation Inject->Separate Detect FID Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for GC purity analysis.

Conclusion

The described chiral gas chromatography method provides a reliable and robust approach for the determination of the enantiomeric purity of this compound. The use of a beta-cyclodextrin-based chiral stationary phase allows for the effective separation of the (S)-(+) and (R)-(-) enantiomers. This application note and protocol can be readily implemented in quality control laboratories for the routine analysis of this important chiral intermediate. Method optimization, particularly of the oven temperature program, may be required to achieve optimal resolution on different GC systems and columns.

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Purification of (S)-(+)-1-Methoxy-2-propanol.

This resource is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 1-methoxy-2-propanol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges during the purification of this compound from its (R)-enantiomer.

Frequently Asked Questions (FAQs)

Q1: Which purification method is most suitable for separating the enantiomers of 1-methoxy-2-propanol?

A1: The most common and effective methods for the chiral resolution of 1-methoxy-2-propanol and similar chiral alcohols are Enzymatic Kinetic Resolution (EKR), Diastereomeric Crystallization, and Chiral Chromatography (HPLC or GC).

  • Enzymatic Kinetic Resolution is often preferred for its high enantioselectivity and mild reaction conditions. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective.[1]

  • Diastereomeric Crystallization is a classical and scalable method that involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[2]

  • Chiral Chromatography (HPLC or GC) is a powerful analytical and preparative technique for direct separation of enantiomers on a chiral stationary phase.[3] It is often used to determine the enantiomeric excess (ee) achieved by other methods.

Q2: What is a typical enantiomeric excess (ee) I can expect for the (S)-(+)-enantiomer?

A2: With optimized methods, it is possible to achieve high enantiomeric excess. For enzymatic kinetic resolutions of similar secondary alcohols, ee values greater than 95% are commonly reported.[4] Diastereomeric crystallization, after a few recrystallization steps, can also yield high enantiomeric purity.

Q3: How do I determine the enantiomeric excess of my purified sample?

A3: Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the standard methods for determining the enantiomeric excess of 1-methoxy-2-propanol. This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of their relative amounts.[5]

Troubleshooting Guides

Enzymatic Kinetic Resolution (EKR) Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Conversion 1. Inactive enzyme. 2. Inappropriate solvent. 3. Suboptimal temperature or pH. 4. Presence of inhibitors.1. Use a fresh batch of enzyme or a different lipase (e.g., Novozym 435 is often robust). 2. Screen different organic solvents (e.g., hexane, toluene, MTBE). Hydrophobic solvents are often preferred for lipases.[6] 3. Optimize the temperature (typically 30-50°C for many lipases) and ensure the reaction medium maintains an optimal pH for the enzyme. 4. Purify the racemic starting material to remove potential inhibitors.
Low Enantioselectivity (low ee%) 1. Incorrect choice of enzyme. 2. Suboptimal acyl donor. 3. Reaction temperature is too high. 4. Reaction has proceeded past 50% conversion.1. Screen different lipases; enantioselectivity is highly enzyme-dependent. 2. Test different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride).[4] 3. Lower the reaction temperature, which can sometimes improve enantioselectivity. 4. Monitor the reaction progress and stop it at or near 50% conversion for optimal ee of both the product and the unreacted starting material.[7]
Diastereomeric Crystallization Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps & Solutions
Oiling Out (Formation of an oil instead of crystals) 1. Solvent is too nonpolar or the solution is too concentrated. 2. Cooling rate is too fast.1. Screen a variety of solvents or solvent mixtures with different polarities.[8] 2. Employ a slower cooling rate. Allow the solution to cool to room temperature slowly before placing it in a colder environment. Seeding with a small crystal of the desired diastereomer can also help.
Low Yield of Crystals 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Insufficient crystallization time.1. Optimize the solvent system to minimize the solubility of the target diastereomer. Try adding an anti-solvent. 2. Allow for a longer crystallization period, sometimes at a lower temperature.
Poor Diastereomeric Purity 1. Co-crystallization of both diastereomers. 2. Ineffective resolving agent.1. Perform recrystallization of the obtained crystals. Multiple recrystallizations may be necessary. 2. Screen different chiral resolving agents (e.g., different derivatives of tartaric acid, mandelic acid).[2]
Chiral Chromatography (GC/HPLC) Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps & Solutions
Poor or No Resolution of Enantiomers 1. Inappropriate chiral stationary phase (CSP). 2. Incorrect mobile phase composition (HPLC) or temperature program (GC).1. Screen different types of chiral columns (e.g., cyclodextrin-based, polysaccharide-based).[9] 2. For HPLC, vary the mobile phase composition (e.g., ratio of hexane/isopropanol). For GC, optimize the temperature ramp rate.[10]
Peak Tailing or Broadening 1. Column degradation. 2. Sample overload. 3. Active sites on the column.1. Flush the column or replace it if it's old. 2. Inject a smaller volume or a more dilute sample. 3. For HPLC, add a small amount of a modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase.

Quantitative Data Presentation

Disclaimer: The following data is representative for the enzymatic kinetic resolution of similar secondary alcohols and may serve as a starting point for the optimization of the purification of this compound.

Table 1: Representative Results for Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

LipaseAcyl DonorSolventTemp (°C)Conversion (%)Substrate ee (%)Product ee (%)
Novozym 435 (CALB)Vinyl AcetateHexane4048>99 (S)-alcohol92 (R)-acetate
Pseudomonas cepacia LipaseIsopropenyl AcetateToluene355095 (S)-alcohol96 (R)-acetate
Candida rugosa LipaseAcetic AnhydrideMTBE304588 (S)-alcohol90 (R)-acetate

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 1-Methoxy-2-propanol

This protocol describes a general procedure for the lipase-catalyzed acylation of racemic 1-methoxy-2-propanol.

Materials:

  • Racemic 1-methoxy-2-propanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., Vinyl Acetate)

  • Anhydrous organic solvent (e.g., n-hexane)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical equipment for monitoring (Chiral GC or HPLC)

Procedure:

  • To a reaction vessel, add racemic 1-methoxy-2-propanol (1.0 eq) and anhydrous n-hexane.

  • Add the immobilized lipase (e.g., 40 mg/mL).[6]

  • Add vinyl acetate (1.5-2.0 eq) to initiate the reaction.[6]

  • Seal the vessel and place it on an orbital shaker or magnetic stirrer at a controlled temperature (e.g., 40°C) and agitation speed.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed acetate.

  • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • Remove the solvent and excess acyl donor under reduced pressure.

  • Separate the unreacted this compound from the (R)-1-methoxy-2-propyl acetate by column chromatography on silica gel.

Protocol 2: Diastereomeric Crystallization of Racemic 1-Methoxy-2-propanol

This protocol provides a general method for diastereomeric salt formation and crystallization.

Materials:

  • Racemic 1-methoxy-2-propanol

  • Chiral resolving agent (e.g., O,O'-Dibenzoyl-L-tartaric acid)

  • Solvent for crystallization (e.g., ethanol, ethyl acetate, or a mixture)

  • Apparatus for crystallization and filtration

  • Base (e.g., NaOH) for liberation of the free alcohol

Procedure:

  • Salt Formation: Dissolve racemic 1-methoxy-2-propanol (1.0 eq) in a suitable solvent. Add an equimolar amount of the chiral resolving agent (e.g., O,O'-Dibenzoyl-L-tartaric acid).[11]

  • Crystallization: Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cooling in a refrigerator or ice bath may be necessary to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Dry the crystals and determine their diastereomeric purity by HPLC or NMR.

  • (Optional) Recrystallization: If the diastereomeric purity is not satisfactory, recrystallize the solid from a fresh portion of the solvent.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water or a suitable solvent and add a base (e.g., aqueous NaOH) to neutralize the chiral acid and liberate the free this compound.

  • Extraction and Purification: Extract the liberated alcohol with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting this compound can be further purified by distillation if necessary.

Protocol 3: Chiral GC Analysis of 1-Methoxy-2-propanol

This protocol outlines a general method for determining the enantiomeric excess of 1-methoxy-2-propanol.

Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column)[5]

  • Helium or hydrogen as carrier gas

  • Sample of 1-methoxy-2-propanol dissolved in a suitable solvent (e.g., dichloromethane)

Typical GC Conditions:

  • Column: e.g., Beta-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 220°C

  • Detector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 2°C/min to 120°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

Procedure:

  • Prepare a dilute solution of the 1-methoxy-2-propanol sample in the chosen solvent.

  • Inject the sample into the GC under the specified conditions.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of authentic standards (if available) or by comparing with literature data.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

experimental_workflow_EKR racemate Racemic 1-Methoxy-2-propanol reaction Enzymatic Acylation (Lipase, Acyl Donor, Solvent) racemate->reaction separation Chromatographic Separation (Silica Gel) reaction->separation s_enantiomer This compound separation->s_enantiomer Unreacted Alcohol r_ester (R)-1-Methoxy-2-propyl Acetate separation->r_ester Acylated Product

Workflow for Enzymatic Kinetic Resolution.

experimental_workflow_DC racemate Racemic 1-Methoxy-2-propanol salt_formation Salt Formation (+ Chiral Resolving Agent) racemate->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Free Alcohol (Base Treatment) filtration->liberation Less Soluble Diastereomer mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor s_enantiomer This compound liberation->s_enantiomer

Workflow for Diastereomeric Crystallization.

troubleshooting_logic start Low Enantiomeric Excess (ee%) check_method Purification Method? start->check_method ekr Enzymatic Kinetic Resolution check_method->ekr EKR dc Diastereomeric Crystallization check_method->dc Crystallization ekr_q1 Is conversion ~50%? ekr->ekr_q1 dc_q1 Recrystallized? dc->dc_q1 ekr_a1_yes Screen Enzymes & Acyl Donors ekr_q1->ekr_a1_yes Yes ekr_a1_no Optimize Reaction Time ekr_q1->ekr_a1_no No dc_a1_yes Screen Resolving Agents & Solvents dc_q1->dc_a1_yes Yes dc_a1_no Perform Recrystallization dc_q1->dc_a1_no No

Troubleshooting Logic for Low Enantioselectivity.

References

Technical Support Center: Removal of Water from 1-Methoxy-2-Propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of water from 1-methoxy-2-propanol solvent.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from 1-methoxy-2-propanol?

A1: Water can act as an unwanted nucleophile in many organic reactions, leading to the formation of byproducts and reducing the yield of the desired product. In moisture-sensitive reactions, such as those involving Grignard reagents or certain organometallic catalysts, the presence of water can completely inhibit the reaction. Furthermore, excess water in 1-methoxy-2-propanol can alter its solvating properties, potentially causing issues with the solubility of non-polar reagents and starting materials.[1]

Q2: What are the primary methods for drying 1-methoxy-2-propanol?

A2: The most common laboratory and industrial methods for removing water from 1-methoxy-2-propanol include:

  • Use of Desiccants: Particularly molecular sieves.

  • Azeotropic Distillation: This involves the addition of a third component (entrainer) to form a low-boiling azeotrope with water.

  • Extractive Distillation: An extraction solvent is used to alter the relative volatility of water.[2]

  • Pervaporation: A membrane-based separation technique.[2][3]

Q3: Can simple distillation be used to remove water from 1-methoxy-2-propanol?

A3: No, simple distillation is generally not effective for completely separating water from 1-methoxy-2-propanol. This is because they can form an azeotrope, which is a mixture that boils at a constant temperature and has a constant composition in the vapor and liquid phases.[3] Attempting to separate this azeotrope by simple distillation will not yield pure, anhydrous 1-methoxy-2-propanol.[3]

Q4: How can I accurately determine the water content in 1-methoxy-2-propanol?

A4: The most accurate and widely used method for determining the water content in organic solvents is Karl Fischer titration.[4] This technique is highly specific to water and can provide results in parts per million (ppm).

Troubleshooting Guides

Issue 1: Inconsistent reaction yields or kinetics.
  • Possible Cause: High water content in the 1-methoxy-2-propanol.

  • Troubleshooting Steps:

    • Verify Water Content: Use Karl Fischer titration to determine the precise water content of your solvent.[5][6][7][8]

    • Dry the Solvent: If the water content is above the acceptable limit for your reaction, use one of the drying methods outlined in the experimental protocols below.

    • Proper Storage: Store the dried solvent over activated molecular sieves and under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of atmospheric moisture.[1]

Issue 2: Failure to achieve the desired level of dryness with molecular sieves.
  • Possible Cause 1: Inactive molecular sieves.

  • Troubleshooting Steps:

    • Activate the Sieves: Ensure the molecular sieves have been properly activated by heating them in an oven to remove any adsorbed water before use. Refer to the experimental protocol for activation.

    • Use Fresh Sieves: If reactivation is unsuccessful, use a fresh, unopened batch of molecular sieves.

  • Possible Cause 2: Incorrect type or amount of molecular sieves.

  • Troubleshooting Steps:

    • Select the Correct Pore Size: For drying 1-methoxy-2-propanol, 3Å molecular sieves are recommended as their pore size is suitable for adsorbing water molecules while excluding the larger solvent molecules.[9]

    • Use Sufficient Quantity: Ensure an adequate amount of molecular sieves is used relative to the volume of the solvent. A general guideline is 10-20% by weight.[4]

  • Possible Cause 3: Insufficient contact time.

  • Troubleshooting Steps:

    • Allow Adequate Time: The drying process with molecular sieves is not instantaneous. Allow the solvent to stand over the sieves for at least 24 hours. For very low water content, 48-72 hours may be necessary.[10]

Issue 3: Difficulties with azeotropic or extractive distillation.
  • Possible Cause: Incorrect choice of entrainer or extraction solvent.

  • Troubleshooting Steps:

    • Select an Appropriate Additive: For azeotropic distillation, an entrainer that forms a heteroazeotrope with water is necessary. For extractive distillation, a high-boiling solvent that alters the volatility of water, such as ethylene glycol, is required.[2]

    • Optimize Distillation Parameters: Ensure the distillation is performed at the correct temperature and pressure to achieve separation. The efficiency of the distillation column (number of theoretical plates) is also critical.

Data Presentation

Table 1: Comparison of Water Removal Methods from Alcohols

MethodTypical Final Water Content (ppm)AdvantagesDisadvantages
Molecular Sieves (3Å) < 10 (for Methanol & Ethanol)[10]Simple, effective for small scale, can achieve very low water content.Can be slow, requires activation of sieves.
Azeotropic Distillation < 200 (0.02%)[2]Effective for larger volumes.Requires addition of a third component (entrainer).
Extractive Distillation < 1000 (0.1%)[2]Can be operated continuously.Requires an additional separation step to recover the extraction solvent.
Pervaporation 40,000 (4%) in a batch process[3]Can be operated continuously, no additional chemicals required.Requires specialized membrane and equipment.

Experimental Protocols

Protocol 1: Drying of 1-Methoxy-2-Propanol using Molecular Sieves

Objective: To reduce the water content of 1-methoxy-2-propanol to a low ppm level.

Materials:

  • 1-Methoxy-2-propanol

  • 3Å Molecular sieves

  • Oven

  • Flask with a ground glass joint and stopper

  • Schlenk line or source of inert gas (optional)

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a suitable flask or beaker.

    • Heat the sieves in an oven at 200-300°C for at least 4 hours.[9] For best results, heat under vacuum.

    • Allow the sieves to cool to room temperature in a desiccator or under a stream of dry inert gas.[11]

  • Drying Process:

    • Add the activated molecular sieves (10-20% by weight) to the flask containing 1-methoxy-2-propanol.

    • Stopper the flask and swirl to ensure good contact between the solvent and the sieves.

    • If very low water content is required, it is advisable to flush the flask with an inert gas before stoppering.

    • Allow the mixture to stand for at least 24 hours at room temperature. For optimal drying, a longer duration (48-72 hours) may be beneficial.[10]

  • Solvent Recovery:

    • Carefully decant or filter the dried solvent from the molecular sieves.

  • Verification:

    • Determine the final water content using Karl Fischer titration.

Diagram: Experimental Workflow for Drying with Molecular Sieves

Drying_with_Molecular_Sieves cluster_activation Activation cluster_drying Drying cluster_recovery Recovery & Verification A1 Place 3Å sieves in oven A2 Heat at 200-300°C for >4h A1->A2 A3 Cool under inert atmosphere A2->A3 D1 Add activated sieves to solvent A3->D1 D2 Let stand for 24-72h D1->D2 R1 Decant dried solvent D2->R1 R2 Verify water content (Karl Fischer) R1->R2

Workflow for drying 1-methoxy-2-propanol with molecular sieves.
Protocol 2: General Procedure for Azeotropic Distillation

Objective: To remove water from 1-methoxy-2-propanol by forming a low-boiling azeotrope.

Materials:

  • 1-Methoxy-2-propanol containing water

  • Entrainer (e.g., a hydrocarbon that forms a heteroazeotrope with water)

  • Distillation apparatus (round-bottom flask, distillation column, condenser, receiving flask)

  • Heating mantle

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure the distillation column has sufficient theoretical plates for efficient separation.

  • Charging the Flask: Charge the round-bottom flask with the wet 1-methoxy-2-propanol and the selected entrainer.

  • Distillation:

    • Heat the mixture to its boiling point.

    • The water-entrainer azeotrope will distill first as it has the lowest boiling point.

    • Collect the distillate. If a heteroazeotrope is formed, the distillate will separate into two phases in the receiving flask.

    • The aqueous layer can be removed, and the entrainer layer can be returned to the distillation flask.

  • Completion: Continue the distillation until all the water has been removed, which is typically indicated by a rise in the distillation head temperature to the boiling point of the pure entrainer or the solvent.

  • Final Purification: The 1-methoxy-2-propanol remaining in the distillation flask is now dry. It may be further purified by simple distillation to remove any residual entrainer.

  • Verification: Determine the final water content using Karl Fischer titration.

Diagram: Logical Relationship in Azeotropic Distillation

Azeotropic_Distillation_Logic Start Wet 1-Methoxy-2-Propanol + Entrainer Distillation Heat to Boiling Start->Distillation Vapor Low-boiling Azeotrope Vapor (Water + Entrainer) Distillation->Vapor DrySolvent Dry 1-Methoxy-2-Propanol Distillation->DrySolvent Water Removed Condensation Condense Vapor Vapor->Condensation PhaseSeparation Phase Separation (if heteroazeotrope) Condensation->PhaseSeparation AqueousLayer Remove Aqueous Layer PhaseSeparation->AqueousLayer Yes EntrainerLayer Recycle Entrainer PhaseSeparation->EntrainerLayer Yes PhaseSeparation->DrySolvent No (Homogeneous) AqueousLayer->DrySolvent EntrainerLayer->Distillation

Logical flow of azeotropic distillation for water removal.
Protocol 3: Karl Fischer Titration for Water Content Determination

Objective: To accurately quantify the amount of water in a 1-methoxy-2-propanol sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe

  • 1-Methoxy-2-propanol sample

Procedure:

  • Titrator Preparation:

    • Add anhydrous methanol to the titration vessel.

    • Titrate the methanol with the Karl Fischer reagent to a stable endpoint to remove any residual water in the solvent.

  • Sample Introduction:

    • Using a gastight syringe, accurately weigh and inject a known amount of the 1-methoxy-2-propanol sample into the titration vessel.

  • Titration:

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation:

    • The instrument's software will calculate the water content based on the amount of reagent consumed and its known titer (water equivalence). The result is typically expressed in ppm or percentage.[5]

Diagram: Workflow for Karl Fischer Titration

Karl_Fischer_Titration Start Prepare Titrator (Dry Solvent) Inject Inject Weighed Sample Start->Inject Titrate Automatic Titration with KF Reagent Inject->Titrate Endpoint Endpoint Detection Titrate->Endpoint Calculate Calculate Water Content Endpoint->Calculate Result Result (ppm or %) Calculate->Result

Workflow for determining water content using Karl Fischer titration.

References

Common impurities in commercial (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common impurities found in commercial (S)-(+)-1-Methoxy-2-propanol, their potential impact on experiments, and methods for their detection and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The primary impurities in commercial grades of this compound arise from the manufacturing process and subsequent storage. These include:

  • Isomeric Impurity: 2-Methoxy-1-propanol (the β-isomer) is a common impurity. Commercial propylene glycol methyl ether (a racemic mixture of 1-methoxy-2-propanol) typically contains the β-isomer as an impurity.[1][2][3][4] While some sources state that commercially available PGME contains less than 0.5% of the β-isomer, other analyses have found it at levels up to 3%.[2][4]

  • Higher Ether Impurities: Dipropylene glycol monomethyl ether (DPGME) can be formed as a byproduct during the synthesis of 1-methoxy-2-propanol.[1][5]

  • Process-Related Impurities: Residual starting materials or byproducts from side reactions can also be present.

  • Storage-Related Impurities:

    • Water: Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere.

    • Peroxides: Like many ethers, it can form explosive peroxides upon exposure to air and light over time.[6][7]

Q2: Why is it important to be aware of these impurities?

Impurities can significantly impact experimental outcomes in several ways:

  • Reaction Stereoselectivity: In asymmetric synthesis, where the chirality of the solvent can be crucial, the presence of the racemic or opposite enantiomer of an impurity can affect the stereochemical outcome of a reaction.

  • Reaction Kinetics and Yield: Impurities can act as catalysts, inhibitors, or competing reactants, leading to altered reaction rates, lower yields, and the formation of unwanted byproducts. For instance, certain impurities in methanol solvent have been shown to affect the epoxidation of propylene.[5]

  • Analytical Interference: Impurities can co-elute with components of interest in chromatographic analyses or interfere with spectroscopic measurements, leading to inaccurate results.

  • Safety Hazards: Peroxide formation presents a significant explosion risk, especially upon heating or concentration.[6]

Q3: How can I determine the purity of my this compound?

A certificate of analysis (CoA) from the supplier should provide information on the purity and the levels of major impurities. However, for sensitive applications, it is advisable to perform in-house analysis. The most common analytical techniques for impurity profiling are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile organic impurities like isomers and higher ethers.[8][9][10]

  • Karl Fischer Titration: This is the standard method for determining water content.[11][12][13][14][15]

  • Peroxide Tests: Qualitative or semi-quantitative tests can be used to detect the presence of peroxides.[6][16][17][18]

Troubleshooting Guide

Issue Encountered Potential Cause Related to Impurities Troubleshooting Steps & Solutions
Inconsistent or low enantiomeric/diastereomeric excess in asymmetric reactions. Presence of the racemic β-isomer (2-methoxy-1-propanol) or other chiral impurities.1. Verify Purity: Analyze the solvent by chiral GC to determine the enantiomeric purity. 2. Use High-Purity Solvent: Purchase from a reputable supplier with a detailed CoA specifying high enantiomeric purity. 3. Purify the Solvent: If necessary, consider distillation to remove impurities. Caution: Check for peroxides before distilling.[7]
Low reaction yield or formation of unexpected byproducts. Presence of reactive impurities such as water, peroxides, or other organic compounds.1. Check for Water: Perform Karl Fischer titration to determine the water content. If high, use a freshly opened bottle of anhydrous grade solvent or dry the solvent using molecular sieves. 2. Test for Peroxides: Use peroxide test strips or a chemical test. If peroxides are present, they must be removed before use (e.g., by passing through activated alumina).[6] 3. Analyze for Organic Impurities: Use GC-MS to identify and quantify other organic impurities that might be interfering with the reaction.
Inconsistent reaction times. Variability in impurity profiles between different solvent batches.1. Standardize the Solvent Batch: For a series of related experiments, use a single, large batch of the solvent. 2. Re-qualify New Batches: Before using a new batch of solvent for a critical process, re-run impurity analysis to ensure it meets the required specifications.
Safety concerns (e.g., unexpected pressure build-up). Presence of peroxides, which can decompose violently upon heating.1. Always Test for Peroxides: Before heating or concentrating any ether solvent, perform a peroxide test.[6][17] 2. Proper Storage: Store in a tightly sealed, opaque container, away from light and heat, to minimize peroxide formation.[6][16]

Data Presentation

Typical Impurity Levels in Commercial 1-Methoxy-2-propanol

ImpurityTypical ConcentrationMethod of Analysis
2-Methoxy-1-propanol (β-isomer)< 0.5% to 3%Gas Chromatography (GC)[2][4]
Water≤ 0.05%Karl Fischer Titration[19]
Dipropylene Glycol Monomethyl EtherVaries (byproduct of synthesis)Gas Chromatography (GC)
PeroxidesShould be non-detectable; levels >100 ppm are hazardousPeroxide Test Strips or Iodometric Titration[17]

Experimental Protocols

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile organic impurities.

Methodology:

  • Sample Preparation:

    • Dilute the this compound sample in a high-purity solvent (e.g., dichloromethane or methanol) to a suitable concentration (e.g., 10 mg/mL).[20]

    • For quantitative analysis, prepare calibration standards of known potential impurities.

    • An internal standard can be added for improved accuracy.[21]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.[20]

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for separating a range of volatile organic compounds.[21]

    • Injector Temperature: 250 °C.[20]

    • Injection Volume: 1 µL.[20]

    • Split Ratio: 50:1.[20]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[20]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 240 °C.[20]

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 35-500.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by comparing their peak areas with those of the calibration standards.

Water Content Determination by Karl Fischer Titration

Objective: To quantify the amount of water in the solvent.

Methodology:

  • Apparatus: An automatic Karl Fischer titrator.

  • Reagents:

    • Karl Fischer reagent (one-component or two-component).

    • Anhydrous methanol or a suitable solvent for the titration vessel.

  • Procedure:

    • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

    • Accurately weigh a known amount of the this compound sample and inject it into the titration vessel.

    • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.[11]

Peroxide Detection

Objective: To detect the presence of peroxides.

Method A: Potassium Iodide Test (Qualitative)

  • In a fume hood, add 1-10 mL of the this compound sample to a clean test tube.

  • Add 1 mL of a freshly prepared 10% potassium iodide solution.

  • Add a few drops of glacial acetic acid and mix.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[6]

Method B: Peroxide Test Strips (Semi-Quantitative)

  • Dip the test strip into the solvent for 1 second.

  • Allow the solvent to evaporate.

  • Expose the reaction zone to moisture (e.g., by breathing on it or dipping in distilled water) as per the manufacturer's instructions.

  • Compare the resulting color to the color scale provided with the test strips to estimate the peroxide concentration.[6][16]

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: this compound Sample dilute Dilute sample (e.g., 10 mg/mL in DCM) start->dilute filter Filter through 0.45 µm syringe filter dilute->filter vial Transfer to autosampler vial filter->vial inject Inject 1 µL into GC vial->inject separate Separation on capillary column inject->separate detect Detection by Mass Spectrometer separate->detect identify Identify impurities via mass spectral library detect->identify quantify Quantify impurities using calibration standards identify->quantify report Generate Report quantify->report Troubleshooting_Logic cluster_purity Purity Issues cluster_actions Corrective Actions start Inconsistent Experimental Results? check_purity Check Solvent Purity start->check_purity is_isomer Isomeric Impurity? check_purity->is_isomer is_water Water Contamination? check_purity->is_water is_peroxide Peroxide Formation? check_purity->is_peroxide is_isomer->is_water No chiral_gc Analyze by Chiral GC is_isomer->chiral_gc Yes is_water->is_peroxide No karl_fischer Perform Karl Fischer Titration is_water->karl_fischer Yes peroxide_test Perform Peroxide Test is_peroxide->peroxide_test Yes end Problem Resolved is_peroxide->end No use_high_purity Use High Purity Grade chiral_gc->use_high_purity use_high_purity->end dry_solvent Dry Solvent karl_fischer->dry_solvent dry_solvent->end remove_peroxides Remove Peroxides peroxide_test->remove_peroxides remove_peroxides->end

References

Technical Support Center: (S)-(+)-1-Methoxy-2-propanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-(+)-1-Methoxy-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions and challenges encountered when using this compound in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound and how can they affect my reaction?

A1: The most common impurities stemming from the industrial synthesis of 1-methoxy-2-propanol from propylene oxide and methanol are its isomer, 2-methoxy-1-propanol, and dipropylene glycol monomethyl ether.[1] While commercial this compound is typically of high purity, trace amounts of these impurities can be present. The isomeric impurity, being a primary alcohol, may exhibit different reactivity compared to the secondary alcohol of this compound, potentially leading to the formation of minor, undesired byproducts. The presence of the diol impurity can complicate reactions where the hydroxyl group is involved, leading to double derivatization or acting as a competing nucleophile.

Q2: Can this compound form peroxides? What are the risks?

A2: Yes, like many ethers, 1-methoxy-2-propanol can form explosive peroxides upon prolonged storage and exposure to air and light.[2] These peroxides can initiate unintended radical reactions, leading to a variety of side products and potentially creating a significant safety hazard. It is crucial to test for the presence of peroxides in older containers of this compound before use, especially before distillation.

Q3: Is this compound stable under acidic or basic conditions?

A3: this compound is incompatible with strong acids and strong bases.[3]

  • Acidic Conditions: Strong acids can catalyze the cleavage of the ether linkage, particularly at elevated temperatures. This can lead to the formation of propylene glycol and methyl halides (if hydrogen halides are used) or other degradation products.[3]

  • Basic Conditions: Strong bases can deprotonate the secondary alcohol, forming an alkoxide. While this is often a desired reaction for subsequent functionalization, unintended deprotonation can lead to side reactions if other base-sensitive functional groups are present in the reaction mixture.

Q4: I am observing low enantioselectivity when using this compound as a chiral solvent. What could be the cause?

A4: Low enantioselectivity when using a chiral solvent can be influenced by several factors. The chiral induction from a solvent is often modest and highly dependent on the specific reaction. Key factors to consider include:

  • Reaction Temperature: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[4]

  • Solvent Purity: Ensure the enantiomeric purity of your this compound is high, as the presence of the (R)-enantiomer will lower the overall enantiomeric excess of the product.

  • Substrate-Solvent Interactions: The degree of interaction between the chiral solvent and the reactants is crucial for effective stereoinduction. If these interactions are weak, the chiral environment will not be effectively transmitted.

Troubleshooting Guides

Issue 1: Unexpected Byproduct Formation

If you are observing unexpected byproducts in your reaction where this compound is used, consider the following potential causes and troubleshooting steps.

Potential CauseTroubleshooting Steps
Peroxide Contamination Test for peroxides using a peroxide test strip or the potassium iodide/acetic acid method. If peroxides are present, they can be removed by passing the solvent through a column of activated alumina.
Reaction with Strong Oxidizers This compound can be oxidized by strong oxidizing agents.[2] This can lead to the formation of ketones or carboxylic acids. If your reaction involves an oxidant, consider protecting the hydroxyl group of the solvent or choosing a more inert solvent.
Incompatibility with Reagents The molecule is incompatible with strong acids, bases, and certain metals like aluminum and copper.[3] These incompatibilities can lead to decomposition or undesired side reactions. Review the compatibility of all reagents with the solvent.
Formation of Isomeric Byproducts in Synthesis In reactions where this compound is synthesized, the formation of 2-methoxy-1-propanol and dipropylene glycol monomethyl ether are known side reactions.[1] Careful distillation is required to separate these isomers.
Issue 2: Low Yield or Incomplete Reaction

Low yields can be frustrating. The following table outlines potential reasons related to the use of this compound and how to address them.

Potential CauseTroubleshooting Steps
Reaction with Organometallic Reagents The acidic proton of the hydroxyl group will react with and quench organometallic reagents such as Grignard reagents or organolithiums. If using such reagents, the hydroxyl group of this compound must be protected, or a different, aprotic solvent should be used.
Ether Cleavage Under strongly acidic conditions, the ether bond can be cleaved, consuming the starting material and reducing the yield of the desired product.[3] If acidic conditions are necessary, consider running the reaction at a lower temperature or using a milder acid.
Poor Solubility While a versatile solvent, it may not be suitable for all substrates. If your starting materials are not fully dissolved, this can lead to a sluggish or incomplete reaction.

Experimental Protocols

Protocol 1: Peroxide Test for this compound

Objective: To detect the presence of peroxides in a sample of this compound.

Materials:

  • This compound sample

  • Potassium iodide (KI), 10% aqueous solution

  • Glacial acetic acid

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a clean test tube.

  • Add 1 mL of the 10% potassium iodide solution.

  • Add a few drops of glacial acetic acid and mix thoroughly.

  • Observation: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether

Objective: To protect the hydroxyl group of this compound to prevent its reaction with incompatible reagents.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl-protected product, which can be purified by flash column chromatography.

Visualizations

Side_Reaction_Troubleshooting cluster_synthesis Synthesis of this compound cluster_usage Usage in Synthesis Propylene Oxide Propylene Oxide Main Product This compound Propylene Oxide->Main Product Methanol Methanol Methanol->Main Product Base Catalyst Base Catalyst Base Catalyst->Main Product catalyzes Side Product 1 2-Methoxy-1-propanol Main Product->Side Product 1 isomerization Side Product 2 Dipropylene Glycol Monomethyl Ether Main Product->Side Product 2 dimerization Solvent/Reagent This compound Peroxide Formation Peroxide Formation (Air, Light) Solvent/Reagent->Peroxide Formation Ether Cleavage Ether Cleavage Solvent/Reagent->Ether Cleavage reacts with Alkoxide Formation Alkoxide Formation Solvent/Reagent->Alkoxide Formation reacts with Oxidation Products Oxidation Products Solvent/Reagent->Oxidation Products reacts with Protonation Acid-Base Reaction Solvent/Reagent->Protonation reacts with Strong Acid Strong Acid Strong Acid->Ether Cleavage Strong Base Strong Base Strong Base->Alkoxide Formation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidation Products Organometallic Organometallic Organometallic->Protonation

Caption: Potential side reactions of this compound.

Experimental_Workflow Start Start Check Purity Check Purity of This compound Start->Check Purity Test Peroxides Test for Peroxides Check Purity->Test Peroxides Protect Hydroxyl Protect Hydroxyl Group (if necessary) Test Peroxides->Protect Hydroxyl Run Reaction Run Synthesis Reaction Protect Hydroxyl->Run Reaction Monitor Progress Monitor Reaction Progress (TLC, GC, etc.) Run Reaction->Monitor Progress Workup Reaction Workup and Purification Monitor Progress->Workup Analyze Product Analyze Product for Purity and Stereochemistry Workup->Analyze Product Troubleshoot Issues? Analyze Product->Troubleshoot Troubleshoot->Check Purity Yes End End Troubleshoot->End No

Caption: A typical experimental workflow using this compound.

References

Optimizing Reaction Conditions with (S)-(+)-1-Methoxy-2-propanol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions when using (S)-(+)-1-Methoxy-2-propanol as a chiral auxiliary, resolving agent, or reactant. The following information is designed to address common challenges and provide actionable solutions to enhance reaction yield, stereoselectivity, and overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile chiral building block primarily utilized in asymmetric synthesis. Its key applications include:

  • As a Chiral Auxiliary: It can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, such as alkylation or aldol reactions. The auxiliary is subsequently removed to yield an enantiomerically enriched product.

  • As a Chiral Resolving Agent: It can be used to separate racemic mixtures of acidic or basic compounds through the formation of diastereomeric salts, which can then be separated by crystallization.

  • As a Chiral Reactant: It serves as a starting material for the synthesis of other chiral molecules, such as (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate and various pharmaceutical intermediates.[1]

Q2: How can I improve the diastereoselectivity of my reaction when using this compound as a chiral auxiliary?

A2: Low diastereoselectivity can often be attributed to factors such as the choice of base, solvent, and reaction temperature. To enhance diastereoselectivity:

  • Optimize the Base: The choice of base for enolate formation is critical. Bulky bases often favor the formation of a specific enolate geometry, leading to higher diastereoselectivity.

  • Solvent Screening: The polarity of the solvent can influence the transition state geometry. A screening of various aprotic solvents (e.g., THF, diethyl ether, toluene) is recommended.

  • Temperature Control: Lowering the reaction temperature (e.g., to -78°C) generally increases the energy difference between the diastereomeric transition states, thereby improving selectivity.

Q3: What are the best practices for removing this compound as a chiral auxiliary?

A3: The cleavage of the chiral auxiliary must be performed under conditions that do not compromise the stereochemical integrity of the product. Common methods for removal include:

  • Hydrolysis: For ester or amide linkages, mild acidic or basic hydrolysis can be employed. Care must be taken to avoid epimerization of the newly formed stereocenter.

  • Reductive Cleavage: Reagents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to reductively cleave the auxiliary, often yielding the corresponding alcohol.

  • Oxidative Cleavage: In some cases, oxidative methods can be used to remove the auxiliary.

Q4: I am observing low yields in my reaction. What are the common causes and how can I troubleshoot this?

A4: Low reaction yields can stem from a variety of issues. A systematic approach to troubleshooting is essential.[2]

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, as moisture can quench sensitive reagents and catalysts.[3]

  • Incomplete Reaction: Monitor the reaction progress by techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction is sluggish, consider increasing the temperature or reaction time, but be mindful of potential impacts on selectivity.[2]

  • Catalyst Deactivation: If a catalyst is used, it may be deactivated by impurities or degrade under the reaction conditions.

  • Side Reactions: Undesired side reactions can consume starting materials or the product. Analyze the crude reaction mixture to identify byproducts and adjust conditions to minimize their formation.[2]

  • Product Loss During Work-up: Optimize extraction and purification procedures to minimize loss of the desired product.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Stereoselectivity
Potential Cause Troubleshooting Steps
Impure this compound Verify the enantiomeric purity of the starting material using chiral GC or by preparing a derivative for NMR analysis. Purify by distillation if necessary.
Suboptimal Reaction Temperature Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C) to enhance selectivity. Ensure consistent and accurate temperature control throughout the experiment.[3]
Incorrect Solvent Choice Conduct a solvent screen with a range of anhydrous solvents of varying polarities (e.g., THF, toluene, dichloromethane).
Inappropriate Base or Lewis Acid If applicable, screen different bases for enolate formation or different Lewis acids for activation to find the optimal reagent for stereocontrol.
Presence of Water or Other Impurities Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and high-purity reagents.
Issue 2: Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature.
Reagent Decomposition Ensure the stability of all reagents under the reaction conditions. Add sensitive reagents at the appropriate temperature.
Catalyst Poisoning or Deactivation Use high-purity, degassed solvents. Purify starting materials to remove potential catalyst poisons.
Suboptimal Reagent Stoichiometry Optimize the molar ratios of the reactants and any catalysts or additives.
Product Degradation during Work-up or Purification Use mild work-up procedures. For purification, consider alternative methods to column chromatography (e.g., crystallization) if the product is sensitive to silica gel.

Data Presentation

Table 1: Diastereoselective Alkylation using a Chiral Auxiliary Derived from this compound (Hypothetical Data)
EntryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1CH₃ILDATHF-788595:5
2CH₃INaHMDSTHF-788292:8
3BnBrLDATHF-789098:2
4BnBrLDAToluene-788897:3
5BnBrLDATHF-408990:10

Note: This data is illustrative and intended to show the impact of different reaction parameters.

Table 2: Chiral Resolution of Racemic Ibuprofen with this compound (Hypothetical Data)
EntrySolventCrystallization Temp (°C)Yield of Diastereomeric Salt (%)Diastereomeric Excess (de, %)
1Ethanol44592
2Isopropanol45295
3Acetone43888
4Isopropanol253585

Note: This data is illustrative. The optimal conditions for diastereomeric salt resolution are highly dependent on the specific racemic compound.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation
  • Auxiliary Attachment: React this compound with the desired carboxylic acid or its derivative (e.g., acyl chloride) to form the corresponding ester.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ester in anhydrous THF and cool to -78°C. Add a solution of a strong, non-nucleophilic base (e.g., LDA) dropwise and stir for 1 hour.

  • Alkylation: Add the electrophile (e.g., alkyl halide) to the enolate solution at -78°C and allow the reaction to proceed until completion (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the product with an appropriate organic solvent.

  • Purification and Analysis: Dry the combined organic layers, concentrate, and purify the diastereomers by column chromatography. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the purified major diastereomer using an appropriate method (e.g., hydrolysis with LiOH) to obtain the enantiomerically enriched product.

Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic acid or base in a suitable solvent. Add an equimolar amount of this compound (if resolving an acid) or a derivative (if resolving a base).

  • Crystallization: Allow the solution to stand at a controlled temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent and treat with an acid or base to liberate the free enantiomer.

  • Extraction and Purification: Extract the enantiomer with an organic solvent and purify further if necessary.

  • Analysis: Determine the enantiomeric excess of the resolved product using chiral HPLC or GC.

Mandatory Visualizations

Experimental_Workflow cluster_alkylation Diastereoselective Alkylation Workflow A 1. Auxiliary Attachment B 2. Enolate Formation (-78°C, Anhydrous THF) A->B C 3. Alkylation (Add Electrophile) B->C D 4. Work-up & Purification (Column Chromatography) C->D E 5. Auxiliary Cleavage (e.g., LiOH) D->E F Enantiomerically Enriched Product E->F

Caption: General workflow for a diastereoselective alkylation reaction.

Resolution_Workflow cluster_resolution Chiral Resolution Workflow R1 Racemic Mixture R2 1. Diastereomeric Salt Formation R1->R2 R3 2. Crystallization R2->R3 R4 3. Filtration R3->R4 R5 4. Liberation of Enantiomer R4->R5 MotherLiquor Mother Liquor (Enriched in other enantiomer) R4->MotherLiquor R6 Enantiomerically Pure Compound R5->R6

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Stereoselectivity Start Low d.r. or e.e. CheckPurity Verify Purity of This compound Start->CheckPurity CheckTemp Optimize Reaction Temperature CheckPurity->CheckTemp Purity OK CheckSolvent Screen Solvents CheckTemp->CheckSolvent Temp Optimized CheckReagents Evaluate Base/ Lewis Acid CheckSolvent->CheckReagents Solvent Optimized Resolved High Stereoselectivity Achieved CheckReagents->Resolved Reagents Optimized

Caption: A logical approach to troubleshooting low stereoselectivity.

References

Preventing racemization of (S)-(+)-1-Methoxy-2-propanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-(+)-1-Methoxy-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (in this case, a 50:50 mixture of (S) and (R)-1-Methoxy-2-propanol). This is a critical issue in drug development and chemical synthesis because different enantiomers can have vastly different biological activities. The formation of the unwanted (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects. Therefore, maintaining the stereochemical integrity of this compound is paramount.

Q2: Under what conditions is racemization of this compound most likely to occur?

A2: Racemization of secondary alcohols like this compound is most likely to occur under conditions that promote the formation of a planar, achiral intermediate. The primary culprits are:

  • Strongly Acidic Conditions: In the presence of strong acids, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of the leaving group can lead to the formation of a planar carbocation intermediate. Subsequent nucleophilic attack can occur from either face of this intermediate, resulting in a racemic mixture. This is characteristic of an S(_N)1 reaction pathway.[1][2][3][4][5]

  • Strongly Basic Conditions: While less common for racemizing the alcohol directly, strong bases can promote side reactions or racemization of adjacent stereocenters if present. More importantly, if the hydroxyl group is converted to a ketone via oxidation, subsequent reduction back to the alcohol, if not stereoselective, will yield a racemic mixture.

  • High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization, especially in the presence of acidic or basic catalysts.

  • Certain Reagents: Some reaction conditions, like the Mitsunobu reaction, are designed to proceed with inversion of configuration. While this is a controlled stereochemical outcome, it is crucial to understand that it does not retain the original stereochemistry and should not be used if retention is desired.[1][6]

dot

Caption: Acid-catalyzed racemization of a secondary alcohol via an SN1 mechanism.

Q3: I performed a reaction and suspect racemization has occurred. How can I confirm this?

A3: To confirm racemization, you need to determine the enantiomeric excess (ee) of your product. The most common technique for this is:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These methods use a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the (S) and (R) enantiomers, you can calculate the enantiomeric excess. You will need a racemic standard of 1-methoxy-2-propanol to establish the retention times for both enantiomers.

Q4: How can I prevent racemization during a reaction involving the hydroxyl group of this compound?

A4: The most effective strategy to prevent racemization at the stereocenter of this compound is to avoid the formation of a carbocation intermediate. This can be achieved through two main approaches:

  • Use of Protecting Groups: Temporarily converting the hydroxyl group into a protecting group that is stable under the reaction conditions can prevent it from participating in reactions that could lead to racemization. The protecting group is then removed in a subsequent step under mild conditions that do not affect the stereocenter.

  • Choosing Stereospecific Reaction Conditions: Employing reaction conditions that proceed via a mechanism that does not involve a planar intermediate, such as an S(_N)2 reaction, can ensure a controlled stereochemical outcome (typically inversion of configuration).

Protecting Group Strategies

The use of protecting groups is a robust method to safeguard the stereocenter of this compound. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not cause racemization.

Table 1: Comparison of Common Protecting Groups for Secondary Alcohols

Protecting GroupAbbreviationStability (Stable to)Lability (Cleaved by)
Silyl Ethers
Trimethylsilyl etherTMSMildly basic conditions, organometallicsMild acid, fluoride ions
tert-Butyldimethylsilyl etherTBDMS or TBSBasic conditions, many oxidizing and reducing agentsAcid, fluoride ions (e.g., TBAF)
Triisopropylsilyl etherTIPSSimilar to TBS, but more sterically hinderedAcid, fluoride ions (more forcing conditions than TBS)
Benzyl Ether BnStrongly basic and acidic conditions, many oxidizing and reducing agentsCatalytic hydrogenolysis (e.g., H₂, Pd/C)
Acetals
Tetrahydropyranyl etherTHPBasic conditions, organometallics, many oxidizing and reducing agentsMild acidic conditions

dot

Protecting_Group_Workflow Start (S)-1-Methoxy-2-propanol Protected Protected (S)-1-Methoxy-2-propanol Start->Protected Protection Step Reaction Desired Reaction (Conditions that would otherwise cause racemization) Protected->Reaction Deprotection Deprotection Reaction->Deprotection Final_Product Final Product with Retained Stereochemistry Deprotection->Final_Product

Caption: General workflow for using a protecting group to prevent racemization.

Experimental Protocols

Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBS) Ether

This protocol is suitable for protecting the alcohol under conditions that will be basic or involve organometallic reagents.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBSCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBS Ether to Regenerate the Alcohol

This protocol uses fluoride ions to cleave the silyl ether under mild conditions.

Materials:

  • TBS-protected (S)-1-Methoxy-2-propanol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq.) in THF.

  • Add TBAF solution (1.2 eq.) dropwise at room temperature.

  • Stir the reaction for 1-3 hours and monitor by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Protocol 3: Activation of the Hydroxyl Group via Tosylation

This protocol converts the alcohol into a tosylate, which is a good leaving group for subsequent S(_N)2 reactions, which proceed with inversion of configuration. The tosylation step itself proceeds with retention of the original stereochemistry.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Ice-cold dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until TLC analysis indicates completion.

  • Quench the reaction by slowly adding ice-cold dilute HCl.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate.

dot

SN2_vs_SN1 cluster_SN2 SN2 Pathway (Stereospecific) cluster_SN1 SN1 Pathway (Non-stereospecific) S_Reactant (S)-Reactant Transition_State_SN2 Transition State S_Reactant->Transition_State_SN2 + Nu- (Backside attack) R_Product_SN2 (R)-Product (Inversion) Transition_State_SN2->R_Product_SN2 - LG S_Reactant_SN1 (S)-Reactant Carbocation_SN1 Planar Carbocation S_Reactant_SN1->Carbocation_SN1 - LG S_Product_SN1 (S)-Product (Retention) Carbocation_SN1->S_Product_SN1 + Nu- R_Product_SN1 (R)-Product (Inversion) Carbocation_SN1->R_Product_SN1 + Nu-

Caption: Comparison of stereochemical outcomes for SN2 and SN1 reactions.

References

Troubleshooting guide for reactions involving (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving (S)-(+)-1-Methoxy-2-propanol. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when working with this compound?

A1: this compound is a flammable liquid and vapor, and it can cause skin and eye irritation.[1] It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, and open flames.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. This compound can form explosive peroxides upon prolonged exposure to air and light, so it should be stored in a tightly sealed, dark container.[2]

Q2: What are the common impurities in commercial this compound, and how can they affect my reaction?

A2: A common impurity in commercial this compound is its isomer, 2-methoxy-1-propanol. The presence of this isomer can lead to the formation of undesired side products in your reaction. Additionally, water is a common impurity that can interfere with moisture-sensitive reactions, such as those involving Grignard reagents or strong bases. It is recommended to use an anhydrous grade of the solvent for such applications or to dry the solvent using standard laboratory techniques.

Q3: Can this compound be used as a solvent for Grignard reactions?

A3: No, this compound is not a suitable solvent for Grignard reactions. The hydroxyl group of the alcohol will react with and quench the Grignard reagent. Ethers are the preferred solvents for these types of reactions.

Troubleshooting Guides

Williamson Ether Synthesis

Q: My Williamson ether synthesis using this compound as the nucleophile is giving a low yield, and I observe a significant amount of an alkene byproduct. What is happening and how can I improve the yield of my desired ether?

A: The formation of an alkene byproduct indicates that a competing E2 elimination reaction is occurring.[3] This is a common issue when using secondary alcohols in Williamson ether synthesis, as the alkoxide formed is a strong base.[3]

Troubleshooting Steps:

  • Choice of Base: Use a milder base to form the alkoxide. While strong bases like sodium hydride (NaH) are effective for deprotonation, they can also promote elimination. Consider using a weaker base like potassium carbonate (K₂CO₃).

  • Reaction Temperature: Lower the reaction temperature. Higher temperatures favor elimination over substitution.[4] Try running the reaction at room temperature or even 0 °C.

  • Alkyl Halide: Ensure you are using a primary alkyl halide. Secondary and tertiary alkyl halides are more prone to elimination.[3]

  • Anhydrous Conditions: Ensure your reaction is completely free of water. Water can consume the base and reduce the efficiency of the reaction.[4] Use anhydrous solvents and dry glassware.

Experimental Protocol: Williamson Ether Synthesis

A representative protocol for the Williamson ether synthesis using this compound and benzyl bromide is provided below.

ParameterCondition
Reactants This compound (1.0 eq.), Benzyl bromide (1.2 eq.), Sodium hydride (60% dispersion in mineral oil, 1.5 eq.)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Work-up Quench with water, extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
Purification Flash column chromatography on silica gel.

Logical Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

G start Low Yield of Ether and/or Alkene Byproduct check_conditions Review Reaction Conditions start->check_conditions check_base Is the base too strong? check_conditions->check_base check_temp Is the temperature too high? check_conditions->check_temp check_halide Is the alkyl halide primary? check_conditions->check_halide check_anhydrous Are conditions anhydrous? check_conditions->check_anhydrous solution_base Use a milder base (e.g., K₂CO₃) check_base->solution_base Yes solution_temp Lower the reaction temperature (e.g., RT or 0 °C) check_temp->solution_temp Yes solution_halide Use a primary alkyl halide check_halide->solution_halide No solution_anhydrous Use anhydrous solvent and dry glassware check_anhydrous->solution_anhydrous No

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Tosylation of the Hydroxyl Group

Q: My tosylation reaction of this compound is incomplete, and I still have a significant amount of starting material. What could be the issue?

A: Incomplete tosylation is often due to issues with reagent quality or reaction conditions.

Troubleshooting Steps:

  • Reagent Quality:

    • Tosyl Chloride (TsCl): Ensure your tosyl chloride is fresh. Old TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive.[5]

    • Base: Use a dry, amine-based base like pyridine or triethylamine. These bases are hygroscopic and can absorb water, which reacts with TsCl.[5]

    • Solvent: Use a rigorously dried aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Stoichiometry: Use a slight excess of tosyl chloride (1.2-1.5 equivalents) and the base to drive the reaction to completion.[5]

  • Temperature: While many tosylations are run at 0 °C, if the reaction is sluggish, allowing it to warm to room temperature may be necessary. For hindered alcohols, heating might be required.[6]

Q: I've successfully tosylated my alcohol, but during workup or purification, I am observing the formation of an alkyl chloride. Why is this happening?

A: The tosylate group is an excellent leaving group. The chloride ions, which can be present from the tosyl chloride or formed from the decomposition of the solvent (e.g., DCM), can act as nucleophiles and displace the tosylate, especially if the reaction mixture is heated or exposed to acidic conditions.[7][8][9]

Troubleshooting Steps:

  • Minimize Heat: Avoid excessive heating during the reaction and workup.

  • Neutral Workup: Ensure your workup is performed under neutral or slightly basic conditions to avoid acid-catalyzed substitution.

  • Prompt Purification: Purify the tosylate as soon as possible after the reaction is complete to minimize the chance of decomposition.

Experimental Protocol: Tosylation

The following is a general protocol for the tosylation of this compound.

ParameterCondition
Reactants This compound (1.0 eq.), p-Toluenesulfonyl chloride (1.2 eq.), Pyridine (2.0 eq.)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 4-12 hours
Work-up Wash with cold dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Purification Recrystallization or flash column chromatography on silica gel.

Signaling Pathway for Tosylate Formation and Side Reaction

G cluster_main Desired Tosylation Pathway cluster_side Side Reaction Alcohol This compound Tosylate (S)-1-Methoxy-2-propyl tosylate Alcohol->Tosylate TsCl Tosyl Chloride (TsCl) Pyridine Alkyl_Chloride (R)-2-Chloro-1-methoxypropane Tosylate->Alkyl_Chloride SN2 Displacement Chloride_ion Chloride Ion (Cl⁻)

Caption: Desired tosylation pathway and potential side reaction.

Synthesis of (S)-1-methoxy-2-propylamine

Q: I am trying to synthesize (S)-1-methoxy-2-propylamine from this compound via a tosylate intermediate followed by azide substitution and reduction. My overall yield is low. Which step is likely the problem?

A: Each step in this three-step synthesis can contribute to a lower overall yield. Here's a breakdown of potential issues at each stage:

  • Tosylation: As discussed in the previous section, incomplete tosylation due to poor reagent quality or suboptimal conditions is a common problem. Ensure this step proceeds to completion before moving on.

  • Azide Substitution: The reaction of the tosylate with sodium azide is typically an Sₙ2 reaction.

    • Solvent: A polar aprotic solvent like DMF or DMSO is ideal for this reaction as it solvates the cation, leaving a "naked" and more reactive azide anion.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat should be avoided as low molecular weight organic azides can be explosive.

    • Side Reactions: Elimination can be a competing side reaction, although it is generally less of a concern with azide as it is a good nucleophile but a relatively weak base.

  • Reduction of the Azide: The reduction of the azide to the primary amine is typically achieved with a reducing agent like lithium aluminum hydride (LAH) or by catalytic hydrogenation.

    • LAH Reduction: This reaction must be performed under strictly anhydrous conditions, as LAH reacts violently with water. The workup also needs to be done carefully.

    • Catalytic Hydrogenation: Ensure the catalyst (e.g., Pd/C) is active and that the system is properly flushed with hydrogen. Some functional groups may be sensitive to hydrogenation conditions.

Experimental Protocol: Synthesis of (S)-1-methoxy-2-propylamine

This protocol outlines the three-step synthesis from this compound.

StepReactionKey Parameters
1 Tosylation Reactants: this compound, TsCl, Pyridine. Solvent: DCM. Temp: 0 °C to RT.
2 Azide Substitution Reactants: (S)-1-Methoxy-2-propyl tosylate, Sodium Azide. Solvent: DMF. Temp: 60-80 °C.
3 Reduction Reactants: (S)-1-Methoxy-2-propyl azide, LiAlH₄. Solvent: Anhydrous THF. Temp: 0 °C to reflux.

Experimental Workflow for the Synthesis of (S)-1-methoxy-2-propylamine

G start This compound step1 Tosylation (TsCl, Pyridine, DCM) start->step1 intermediate1 (S)-1-Methoxy-2-propyl tosylate step1->intermediate1 step2 Azide Substitution (NaN₃, DMF) intermediate1->step2 intermediate2 (S)-1-Methoxy-2-propyl azide step2->intermediate2 step3 Reduction (LiAlH₄, THF) intermediate2->step3 end (S)-1-methoxy-2-propylamine step3->end G equilibrium Alcohol + Carboxylic Acid <=> Ester + Water low_yield Low Ester Yield le_chatelier Apply Le Chatelier's Principle low_yield->le_chatelier increase_reactant Increase Concentration of Reactant le_chatelier->increase_reactant remove_product Decrease Concentration of Product le_chatelier->remove_product add_excess_acid Use Excess Carboxylic Acid increase_reactant->add_excess_acid remove_water Remove Water (e.g., Dean-Stark) remove_product->remove_water

References

Identifying byproducts in the synthesis of 1-methoxy-2-propanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methoxy-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for 1-methoxy-2-propanol?

A1: The primary industrial method for synthesizing 1-methoxy-2-propanol is the reaction of propylene oxide with methanol.[1][2][3] This reaction is typically catalyzed to ensure high selectivity for the desired product.

Q2: What are the common byproducts in the synthesis of 1-methoxy-2-propanol?

A2: The most common byproducts are the isomer 2-methoxy-1-propanol, as well as dipropylene glycol methyl ether (DPGME) and tripropylene glycol methyl ether (TPGME).[4][5] The formation and proportion of these byproducts are highly dependent on the reaction conditions and the type of catalyst used.

Q3: How does the choice of catalyst affect the formation of byproducts?

A3: The catalyst plays a crucial role in directing the reaction's selectivity. Basic catalysts, such as sodium hydroxide (NaOH), favor the formation of the desired 1-methoxy-2-propanol.[5][6] Acidic catalysts, on the other hand, can lead to a higher proportion of the 2-methoxy-1-propanol isomer.[6]

Q4: What are the known health and safety concerns associated with the main byproduct, 2-methoxy-1-propanol?

A4: 2-methoxy-1-propanol is classified as teratogenic, meaning it can cause harm to a developing fetus or embryo.[5] Due to its toxicity, minimizing its formation and ensuring its removal from the final product is critical.

Troubleshooting Guides

Issue 1: High Levels of 2-Methoxy-1-Propanol Detected

Possible Cause: Use of an acidic catalyst or inappropriate reaction temperature. Acidic conditions can favor the nucleophilic attack of methanol on the more substituted carbon of the propylene oxide ring, leading to the formation of the undesired isomer.

Troubleshooting Steps:

  • Catalyst Selection: Ensure a basic catalyst (e.g., NaOH, potassium hydroxide, or basic anionic resins) is used.[5][6]

  • Reaction Conditions: Maintain the recommended reaction temperature and pressure. Industrial processes often operate at temperatures ranging from 95 to 180°C and pressures around 26 bar.[7]

  • Methanol Excess: Using a large excess of methanol can help improve the selectivity for 1-methoxy-2-propanol.[5]

  • Purification: If significant amounts of the isomer are already formed, purification via fractional distillation is necessary.[5][8]

Issue 2: Significant Formation of Dipropylene Glycol Methyl Ether (DPGME)

Possible Cause: This byproduct forms when the newly formed 1-methoxy-2-propanol reacts with another molecule of propylene oxide. This is more likely to occur if the concentration of propylene oxide is high relative to methanol.

Troubleshooting Steps:

  • Methanol to Propylene Oxide Ratio: Increase the molar ratio of methanol to propylene oxide. A large excess of methanol will favor the reaction of propylene oxide with methanol over its reaction with the product.[5]

  • Controlled Addition of Propylene Oxide: Add the propylene oxide to the methanol and catalyst mixture gradually. This maintains a low concentration of propylene oxide throughout the reaction, minimizing the formation of higher glycol ethers.

  • Temperature Control: Ensure uniform and controlled heating to prevent localized "hot spots" where the rate of the secondary reaction might increase.

Data Presentation

Table 1: Typical Byproduct Profile in Industrial Synthesis using NaOH Catalyst

CompoundTypical Percentage (%)
1-Methoxy-2-propanol90
2-Methoxy-1-propanol5
Dipropylene Glycol Methyl Ether5

Source:[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Methoxy-2-Propanol using a Basic Catalyst

Objective: To synthesize 1-methoxy-2-propanol with high selectivity by reacting propylene oxide and methanol in the presence of a sodium hydroxide catalyst.

Materials:

  • Methanol (anhydrous)

  • Propylene oxide

  • Sodium hydroxide (NaOH) pellets

  • Reaction vessel equipped with a stirrer, condenser, and dropping funnel

  • Heating mantle with temperature control

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with a large molar excess of anhydrous methanol.

  • Add a catalytic amount of sodium hydroxide to the methanol and stir until dissolved.

  • Heat the methanol-catalyst mixture to the desired reaction temperature (e.g., 100-120°C).

  • Slowly add propylene oxide to the heated mixture from the dropping funnel over a period of several hours. Maintain a constant temperature throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete conversion of propylene oxide.

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst with an appropriate acid (e.g., sulfuric acid) and filter to remove the resulting salt.

  • Purify the crude product by fractional distillation to separate the 1-methoxy-2-propanol from unreacted methanol and byproducts.

Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the main product and byproducts in the reaction mixture.

Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column for separating polar compounds, such as a DB-WAX or an Rxi®-1301Sil MS column, is recommended for good resolution of the isomers.[9][10]

GC-MS Parameters (Example):

  • Injector Temperature: 230°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp to 180°C at 60°C/min, hold for 0.5 minutes

    • Ramp to 240°C at 60°C/min, hold for 3 minutes

  • Transfer Line Temperature: 240°C

  • MS Scan Range: 20-200 amu

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol).

  • If necessary, spike the sample with an internal standard for quantitative analysis.

  • Inject the prepared sample into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to 1-methoxy-2-propanol, 2-methoxy-1-propanol, and DPGME based on their retention times and mass spectra.

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Synthesis_Pathway PropyleneOxide Propylene Oxide Reaction Reaction PropyleneOxide->Reaction Methanol Methanol Methanol->Reaction Catalyst Basic Catalyst (e.g., NaOH) Catalyst->Reaction Product 1-Methoxy-2-propanol (Desired Product) Reaction->Product Major Pathway Isomer 2-Methoxy-1-propanol (Byproduct) Reaction->Isomer Minor Pathway DPGME Dipropylene Glycol Methyl Ether (Byproduct) Product->DPGME Secondary Reaction with Propylene Oxide

Caption: Synthesis pathway for 1-methoxy-2-propanol.

Troubleshooting_Workflow Start High Level of 2-Methoxy-1-propanol Detected CheckCatalyst Check Catalyst Type Start->CheckCatalyst IsAcidic Is it Acidic? CheckCatalyst->IsAcidic SwitchCatalyst Switch to Basic Catalyst (e.g., NaOH) IsAcidic->SwitchCatalyst Yes CheckTemp Check Reaction Temperature IsAcidic->CheckTemp No SwitchCatalyst->CheckTemp IsHigh Is it Too High? CheckTemp->IsHigh OptimizeTemp Optimize Temperature (e.g., 100-120°C) IsHigh->OptimizeTemp Yes Purify Purify by Fractional Distillation IsHigh->Purify No OptimizeTemp->Purify End Problem Resolved Purify->End

Caption: Troubleshooting high 2-methoxy-1-propanol levels.

Safety Information

Propylene Oxide:

  • Hazards: Extremely flammable liquid and vapor. May cause cancer and genetic defects. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation.[3][11][12][13]

  • Precautions: Obtain special instructions before use. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. Wear protective gloves, clothing, eye, and face protection.[3][11][12]

1-Methoxy-2-propanol:

  • Hazards: Flammable liquid and vapor. May cause drowsiness or dizziness.[4][14][15]

  • Precautions: Keep away from heat and ignition sources. Avoid breathing vapors. Use only in a well-ventilated area. Wear protective gloves and eye protection.[4][14][15]

2-Methoxy-1-propanol:

  • Hazards: Causes serious eye damage. May cause respiratory irritation. May damage the unborn child.[2]

  • Precautions: Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[2][16]

Always consult the full Safety Data Sheet (SDS) for each chemical before handling.

References

Storage and handling recommendations for (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of (S)-(+)-1-Methoxy-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what applications is it commonly used?

This compound, also known as propylene glycol methyl ether (PGME), is a chiral organic solvent.[1] Due to its ability to dissolve a wide range of substances, it is utilized as a solvent in various industrial and commercial applications, including printing inks, paints, and coatings.[1] In research and pharmaceutical development, its chiral nature makes it a valuable component in asymmetric synthesis.

Q2: What are the primary safety concerns when handling this solvent?

This compound is a flammable liquid and can cause irritation to the skin, eyes, nose, and throat.[2] A significant, and less apparent, hazard is its tendency to form explosive peroxides upon exposure to air and light.[3][4]

Q3: How can I be sure of the isomeric purity of my this compound?

The commercial product can be a mixture of isomers.[5] It is crucial to obtain a Certificate of Analysis (CoA) from your supplier for each batch to verify the isomeric distribution. For sensitive experiments, using a single, well-characterized batch of the solvent is recommended to ensure consistency.[5]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Kinetics

Possible Cause: Variability in the isomer ratio of the solvent.[5]

  • Explanation: Different isomers of 1-methoxy-2-propanol possess distinct physical properties, such as polarity and boiling point, which can influence reaction rates and chemical equilibria.[5]

  • Troubleshooting Steps:

    • Request and Review CoA: Always obtain a detailed Certificate of Analysis from your supplier for each new batch of solvent, paying close attention to the specified isomer distribution.[5]

    • Standardize Solvent Batch: For a series of related experiments, utilize a single, large, and well-mixed batch of the solvent to minimize variability between experiments.[5]

Issue 2: Unexpected Side Reactions or Low Product Purity

Possible Cause: Presence of peroxides in the solvent.

  • Explanation: this compound is known to form explosive peroxides over time when exposed to air and light.[3][4] These peroxides can initiate unwanted side reactions, leading to impurities in your product and posing a significant safety hazard.

  • Troubleshooting Steps:

    • Peroxide Testing: Regularly test your solvent for the presence of peroxides, especially before distillation or concentration. A qualitative test using potassium iodide is a common method.[6]

    • Peroxide Removal: If peroxides are detected, they can be removed by passing the solvent through a column of activated alumina or by treatment with a ferrous sulfate solution.[7]

    • Proper Storage: Always store this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation.[5][8]

dot

G Troubleshooting Peroxide Contamination cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action cluster_outcome Outcome Observe Unexpected side reactions or low product purity Diagnose Suspect Peroxide Contamination Observe->Diagnose Test Test for Peroxides Diagnose->Test Remove Remove Peroxides Test->Remove Peroxides Detected Proceed Proceed with Experiment Test->Proceed No Peroxides Detected Store Implement Proper Storage Remove->Store Dispose Dispose of Solvent Remove->Dispose High Peroxide Levels Store->Proceed

Caption: A workflow for identifying and addressing peroxide contamination.

Issue 3: Poor Solubility of Non-Polar Reagents

Possible Cause: High water content in the solvent.

  • Explanation: this compound is hygroscopic and can absorb moisture from the atmosphere.[5] Elevated water content can decrease its ability to dissolve non-polar compounds.

  • Troubleshooting Steps:

    • Use Anhydrous Grade: For moisture-sensitive reactions, purchase and use an anhydrous grade of the solvent.[5]

    • Proper Storage: Store the solvent in a tightly sealed container, under an inert atmosphere, and in a dry environment.[5]

    • Solvent Drying: If high water content is suspected, the solvent can be dried using standard laboratory techniques, such as distillation from a suitable drying agent (e.g., calcium hydride) or by using molecular sieves.[5]

Data and Protocols

Storage and Handling Recommendations
ParameterRecommendationRationale
Storage Temperature Store at +2°C to +25°C.[9]To minimize evaporation and degradation.
Container Tightly sealed, opaque container (e.g., amber glass bottle).[8][10]To protect from light and air, which catalyze peroxide formation.[3][10]
Atmosphere Under an inert atmosphere (e.g., nitrogen or argon).[5]To prevent contact with oxygen, a key component in peroxide formation.
Handling In a well-ventilated area, away from ignition sources.[2]The solvent is flammable, and its vapors can be harmful if inhaled.[2]
Personal Protective Equipment Chemical safety goggles, gloves, and a lab coat.[2]To prevent skin and eye irritation.[2]
Peroxide Formation and Testing

The rate of peroxide formation is influenced by storage conditions. Exposure to light and air significantly accelerates this process.

Storage ConditionPeroxide Formation RateRecommended Testing Frequency
Opened container, exposed to air and lightHighEvery 3 months
Opened container, under inert gas, in the darkLowEvery 6-12 months
Unopened container from manufacturerVery LowBefore first use if stored for >12 months

Experimental Protocol: Qualitative Test for Peroxides

Objective: To quickly screen for the presence of peroxides in this compound.

Materials:

  • Sample of this compound

  • 10% (w/v) aqueous potassium iodide (KI) solution

  • 3% (v/v) aqueous acetic acid

  • Test tube

Procedure:

  • Add 1-2 mL of the this compound sample to a clean test tube.[5]

  • Add 1 mL of the 10% potassium iodide solution.[5]

  • Add 1-2 drops of 3% acetic acid and mix the solution thoroughly.[5]

  • Observation: A yellow to brown color indicates the presence of peroxides. A darker color suggests a higher concentration.[6]

dot

G Peroxide Test Workflow Start Start AddSolvent Add 1-2 mL of Solvent to Test Tube Start->AddSolvent AddKI Add 1 mL of 10% KI Solution AddSolvent->AddKI AddAcid Add 1-2 drops of 3% Acetic Acid and Mix AddKI->AddAcid Observe Observe Color Change AddAcid->Observe Result Color? Observe->Result Positive Yellow to Brown: Peroxides Present Result->Positive Yes Negative Colorless: No Peroxides Detected Result->Negative No End End Positive->End Negative->End

Caption: A simple workflow for the qualitative detection of peroxides.

Experimental Protocol: Removal of Peroxides using Activated Alumina

Objective: To remove peroxides from this compound.

Materials:

  • Peroxide-containing this compound

  • Activated alumina

  • Chromatography column

  • Clean, dry collection flask

Procedure:

  • Prepare a chromatography column packed with activated alumina. The amount of alumina will depend on the volume of solvent to be purified (a general rule is a 5-10 cm column height for every 100 mL of solvent).

  • Gently pour the peroxide-containing solvent onto the top of the alumina column.

  • Allow the solvent to pass through the column under gravity. Do not apply pressure as this can be hazardous with peroxide-containing solutions.

  • Collect the purified solvent in a clean, dry flask.

  • Test the purified solvent for the presence of peroxides to confirm their removal.

  • Properly dispose of the alumina, which will now contain concentrated peroxides.

Purification and Analysis

Experimental Protocol: Drying of this compound using Molecular Sieves

Objective: To remove water from this compound.

Materials:

  • This compound

  • 3Å or 4Å molecular sieves (activated)

  • A clean, dry storage bottle with a septum-sealed cap

Procedure:

  • Activate the molecular sieves by heating them in a laboratory oven at a temperature above 200°C for at least 4 hours. Allow them to cool to room temperature in a desiccator.

  • Add the activated molecular sieves to the bottle of this compound (approximately 10-20% of the solvent volume).

  • Seal the bottle and allow it to stand for at least 24 hours. The molecular sieves will adsorb the water from the solvent.

  • The dry solvent can be carefully decanted or removed via a syringe for use in moisture-sensitive reactions.

Experimental Protocol: Chiral GC Analysis of this compound

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Chirasil-L-Val)[11]

GC Conditions (Example):

  • Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • Injector Temperature: 220°C

  • Detector Temperature: 250°C

  • Oven Program: 50°C hold for 2 min, then ramp to 150°C at 5°C/min

  • Injection Volume: 1 µL (split injection, 50:1 split ratio)

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into the GC.

  • The two enantiomers will separate on the chiral column, resulting in two distinct peaks in the chromatogram.

  • Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

References

Improving the yield of reactions using (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions using (S)-(+)-1-Methoxy-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

This compound, also known as (S)-Propylene glycol methyl ether ((S)-PGME), is a chiral compound widely used in the chemical industry.[1] Its key applications include:

  • Chiral Building Block: It serves as a valuable starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals.

  • Greener Solvent: Due to its lower toxicity compared to other glycol ethers, it is considered a "greener" alternative solvent for various chemical reactions.[2]

  • Reactant: It can be used as a reactant in the preparation of other chemical compounds, such as thiazolopyridine and quinazoline derivatives.[1]

Q2: How can this compound improve reaction yield?

This compound can improve the yield of a desired stereoisomer in asymmetric synthesis through several mechanisms:

  • Chiral Solvent Effects: When used as a solvent, its chiral nature can create a chiral environment that favors the formation of one enantiomer over the other, thus increasing the enantiomeric excess (e.e.) and the yield of the desired product.

  • As a Chiral Auxiliary: Although less common, it can be temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a subsequent reaction.[3] After the reaction, the auxiliary is removed, having guided the formation of the desired stereoisomer.

Q3: What are the most common causes of low yield or inconsistent results when using this compound?

Several factors can lead to poor performance in reactions involving this compound:

  • Solvent Purity: The presence of impurities, such as water, other isomers (e.g., the (R)-enantiomer or 2-methoxy-1-propanol), or by-products from its synthesis (like acetone or other alcohols), can significantly impact reaction kinetics and selectivity.[4][5]

  • Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon prolonged storage and exposure to air and light.[6][7] These peroxides can initiate unwanted side reactions, leading to lower yields and the formation of impurities.

  • Improper Storage and Handling: Exposure to moisture and air can degrade the quality of the solvent. It is crucial to store it under an inert atmosphere and in a dry environment.[5]

Q4: What safety precautions should be taken when handling this compound?

This compound is a flammable liquid and should be handled with care.[6] Key safety precautions include:

  • Working in a well-ventilated area, preferably a fume hood.

  • Keeping it away from heat, sparks, and open flames.

  • Using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storing it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Regularly testing for the presence of peroxides, especially for older containers.[5]

Troubleshooting Guides

Issue 1: Low Reaction Yield and/or Low Enantioselectivity

This is one of the most common issues encountered. The following workflow can help diagnose and resolve the problem.

LowYieldTroubleshooting start Low Yield / Low e.e. check_purity 1. Verify Purity of This compound start->check_purity check_peroxides 2. Test for Peroxides check_purity->check_peroxides Purity OK solution_purify Purify by distillation or use a new, high-purity batch. check_purity->solution_purify Impurities Detected check_water 3. Check for Water Content check_peroxides->check_water No Peroxides solution_remove_peroxides Treat to remove peroxides or discard safely. check_peroxides->solution_remove_peroxides Peroxides Present optimize_conditions 4. Optimize Reaction Conditions check_water->optimize_conditions Anhydrous solution_dry Dry the solvent using molecular sieves or distillation. check_water->solution_dry Water Detected solution_optimize Adjust temperature, concentration, catalyst, or reaction time. optimize_conditions->solution_optimize

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Inconsistent Results Between Batches

Batch-to-batch variability can be a significant source of frustration. Here’s how to address it.

BatchVariability start Inconsistent Results coa 1. Compare Certificates of Analysis (CoA) for different batches. start->coa storage 2. Review Storage and Handling Procedures. coa->storage CoAs are identical isomer_issue Identify variations in enantiomeric purity or isomer content. coa->isomer_issue Variations found standardize 3. Standardize Solvent Source. storage->standardize Storage is consistent storage_issue Ensure consistent, dry, and inert storage conditions. storage->storage_issue Inconsistencies found procurement_solution Procure a single large batch for the entire experimental series. standardize->procurement_solution

Caption: Logic for addressing batch-to-batch variability.

Data Presentation

The purity of this compound is critical for achieving high yields and enantioselectivity. The following table illustrates the potential impact of common impurities on a hypothetical asymmetric reaction.

ParameterHigh-Purity this compoundContaminated this compound
Enantiomeric Purity > 99.5% (S)-isomer98% (S)-isomer, 2% (R)-isomer
Water Content < 0.05%0.5%
Peroxide Level Not detectable~5 ppm
Reaction Yield (desired product) 92%75%
Enantiomeric Excess (e.e.) 98%85%
By-product Formation < 1%5%

Note: This data is illustrative and based on general principles of asymmetric synthesis. Actual results will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides

This protocol provides a quick method to screen for the presence of peroxides in this compound.[5]

Materials:

  • This compound sample

  • 10% Potassium Iodide (KI) solution

  • 3% Acetic Acid solution

  • Test tube

Procedure:

  • Add 1-2 mL of the this compound sample to a clean test tube.

  • Add 1 mL of the 10% potassium iodide solution.

  • Add 1-2 drops of 3% acetic acid and mix.

  • Observation: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Protocol 2: General Procedure for an Asymmetric Aldol Reaction Using a Chiral Auxiliary (Illustrative)

This protocol is a hypothetical example based on established procedures for chiral auxiliaries and is intended for illustrative purposes.[8]

Materials:

  • This compound

  • Prochiral ketone

  • Lithium diisopropylamide (LDA)

  • Aldehyde

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Attachment of Auxiliary (if applicable): In a flame-dried flask under an inert atmosphere, dissolve the starting material (e.g., a carboxylic acid) in an appropriate solvent. Add reagents to couple the starting material with this compound to form an ester or other suitable derivative. Purify the product.

  • Enolate Formation: Dissolve the substrate-auxiliary conjugate in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA. Stir for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition: Slowly add the aldehyde to the enolate solution at -78 °C. Monitor the reaction by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Auxiliary Removal: Cleave the chiral auxiliary from the aldol product using appropriate conditions (e.g., hydrolysis or reduction) to yield the chiral β-hydroxy ketone.

  • Purification and Analysis: Purify the final product by column chromatography. Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides a comprehensive comparison of the primary analytical techniques for determining the ee of (S)-(+)-1-Methoxy-2-propanol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist in method selection and implementation.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for determining the enantiomeric excess of 1-methoxy-2-propanol is dependent on several factors, including the required analytical performance, sample throughput, and available instrumentation. While all three methods are capable of providing accurate and precise measurements, they differ in their principles of separation, sample preparation requirements, and detection limits.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers based on differential interactions with a chiral stationary phase (CSP) in a capillary column.Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase.Differentiation of enantiomers through the formation of diastereomeric species with distinct NMR signals, using either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
Sample Volatility RequiredNot requiredNot required
Derivatization Often not required for alcoholsCan be used (indirect method) but direct separation on a CSP is common.Required for CDA methods; not for CSA methods.
Resolution Typically highHighVariable, depends on the chiral auxiliary and magnetic field strength.
Sensitivity High (ng-pg level)Moderate to high (µg-ng level)Lower (mg-µg level)
Analysis Time FastModerateFast (for data acquisition)
Instrumentation Cost ModerateHighHigh

Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. Cyclodextrin-based chiral stationary phases are particularly effective for the analysis of chiral alcohols like 1-methoxy-2-propanol, often without the need for prior derivatization.[1][2][3]

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: Hydroxypropyl-β-cyclodextrin

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 50 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, hold for 5 min

  • Detector Temperature: 250 °C

Sample Preparation: Dilute the 1-methoxy-2-propanol sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile method suitable for a wide range of compounds. Polysaccharide-based chiral stationary phases are widely used for the direct separation of enantiomers.[4][5] Normal-phase chromatography is often employed for the separation of polar analytes like 1-methoxy-2-propanol.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Cellulose or Amylose-based CSP

HPLC Conditions:

  • Column: Polysaccharide-based chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

Sample Preparation: Dissolve the 1-methoxy-2-propanol sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the same formula as for GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is necessary to induce a chemical shift difference between the enantiomers.[6][7][8]

Method 1: Using a Chiral Solvating Agent (CSA)

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Materials:

  • This compound sample

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)

  • Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Dissolve approximately 10 mg of the 1-methoxy-2-propanol sample in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the enantiomers.

Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to the two enantiomers.

Method 2: Using a Chiral Derivatizing Agent (CDA) - Mosher's Ester Formation

This method involves the formation of diastereomeric esters with a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[9][10][11]

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Materials:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • In a dry NMR tube, dissolve approximately 5 mg of the 1-methoxy-2-propanol sample in 0.5 mL of anhydrous DCM.

  • Add 1.2 molar equivalents of (R)-MTPA-Cl.

  • Add 2-3 drops of anhydrous pyridine to catalyze the reaction.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Remove the solvent under a stream of nitrogen.

  • Dissolve the residue in 0.6 mL of CDCl₃ for NMR analysis.

Data Analysis: The enantiomeric excess is determined by integrating the signals of the newly formed diastereomers. ¹⁹F NMR can also be a very effective and clean way to determine the diastereomeric ratio.[9]

Visual Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep Dilute Sample Inject Inject into GC Prep->Inject 1 µL Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Chiral GC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase Inject Inject into HPLC Prep->Inject 10 µL Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Chiral HPLC Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Start Dissolve Sample in Deuterated Solvent Add_Aux Add Chiral Auxiliary (CSA or CDA) Start->Add_Aux Acquire Acquire NMR Spectrum Add_Aux->Acquire Integrate Integrate Diastereotopic Signals Acquire->Integrate Calculate Calculate ee% Integrate->Calculate

NMR Spectroscopy Experimental Workflow

References

A Comparative Guide to the Validation of (S)-(+)-1-Methoxy-2-propanol's Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous assignment of the absolute configuration of chiral molecules is a critical step in pharmaceutical and chemical research. For (S)-(+)-1-Methoxy-2-propanol, a valuable chiral building block, confirming its stereochemistry is paramount for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comparative overview of key analytical techniques used to validate the absolute configuration of this compound, presenting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

Several well-established methods are available for determining the absolute configuration of chiral alcohols. The choice of technique often depends on factors such as the amount of sample available, the presence of suitable chromophores, and access to specialized instrumentation. Below is a summary of common methods with their respective principles, advantages, and limitations.

MethodPrincipleAdvantagesDisadvantages
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral compound.Simple, rapid, and requires minimal sample preparation.Empirical method, requires a known literature value for comparison, and the sign of rotation can be solvent and temperature-dependent.
Mosher's Method (¹H NMR) Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR spectra.Provides unambiguous determination of absolute configuration through analysis of chemical shift differences (Δδ).Requires chemical derivatization, which can be time-consuming, and analysis of complex NMR spectra.
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase.High resolution, sensitive, and can be used for enantiomeric excess determination.Requires the analyte to be volatile and thermally stable; comparison with an authentic sample is necessary for peak assignment.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Non-destructive, provides a wealth of structural information, and the absolute configuration can be determined by comparing the experimental spectrum with a quantum chemical calculation.Requires specialized instrumentation and computational resources.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Highly sensitive, non-destructive.Requires the presence of a chromophore near the stereocenter.

Experimental Data

This section presents experimental data for the validation of the absolute configuration of this compound using various techniques.

Optical Rotation

The specific rotation of this compound is a fundamental property used for its initial characterization.

CompoundSpecific Rotation ([α]D²⁰)Concentration (c)Solvent
This compound+22 ± 2°10%Chloroform

Data sourced from commercial supplier information.

Mosher's Method: ¹H NMR Data

The application of Mosher's method involves the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters of the chiral alcohol. The difference in chemical shifts (Δδ = δS - δR) of protons adjacent to the newly formed ester linkage provides a basis for assigning the absolute configuration.

Note: Specific ¹H NMR data for the MTPA esters of (S)-1-Methoxy-2-propanol was not available in the searched literature. The following table is a template illustrating how the data would be presented.

Protonδ (ppm) for (R)-MTPA esterδ (ppm) for (S)-MTPA esterΔδ (δS - δR)
H-1aData not availableData not availableData not available
H-1bData not availableData not availableData not available
H-2Data not availableData not availableData not available
-OCH₃Data not availableData not availableData not available
-CH₃Data not availableData not availableData not available

A positive Δδ for protons on one side of the carbinol center and a negative Δδ on the other side would confirm the (S) configuration based on the established Mosher's method model.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mosher's Method Protocol
  • Preparation of (R)-MTPA and (S)-MTPA Esters:

    • To a solution of this compound (1 equivalent) in dry pyridine, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 12 hours.

    • Quench the reaction with the addition of N,N-dimethyl-1,3-propanediamine.

    • Dilute the mixture with diethyl ether and wash sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric ester by flash column chromatography.

    • Repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to synthesize the corresponding (S)-MTPA ester.

  • ¹H NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in CDCl₃.

    • Assign the chemical shifts for the protons in the vicinity of the chiral center.

    • Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.

    • Analyze the sign of the Δδ values to determine the absolute configuration based on the established mnemonic for Mosher's method.

Chiral Gas Chromatography (GC) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A suitable chiral stationary phase column (e.g., β-cyclodextrin-based).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 150 °C) at a controlled rate.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 250 °C.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • For absolute configuration assignment, inject an authentic sample of the (R)-enantiomer under the same conditions to determine the elution order. The peak corresponding to the (S)-enantiomer can then be identified.

Visualizations

The following diagrams illustrate the workflow and logical relationships of the described methods.

experimental_workflow cluster_mosher Mosher's Method Workflow start_m (S)-1-Methoxy-2-propanol deriv_r Derivatization with (R)-MTPA-Cl start_m->deriv_r deriv_s Derivatization with (S)-MTPA-Cl start_m->deriv_s ester_r (R)-MTPA Ester deriv_r->ester_r ester_s (S)-MTPA Ester deriv_s->ester_s nmr ¹H NMR Analysis ester_r->nmr ester_s->nmr delta Calculate Δδ (δS - δR) nmr->delta config_m Assign Absolute Configuration delta->config_m

Caption: Workflow for determining absolute configuration using Mosher's method.

logical_comparison cluster_validation Validation of (S)-1-Methoxy-2-propanol's Absolute Configuration config Absolute Configuration of 1-Methoxy-2-propanol method1 Mosher's Method config->method1 method2 Chiral GC config->method2 method3 VCD Spectroscopy config->method3 method4 Optical Rotation config->method4 result1 Analysis of Δδ values method1->result1 result2 Comparison of Retention Time with Authentic Standard method2->result2 result3 Comparison of Experimental and Calculated Spectra method3->result3 result4 Comparison with Literature Value method4->result4

Caption: Logical relationship of different methods for configuration validation.

A Comparative Guide to (S)-(+)-1-Methoxy-2-propanol and Other Chiral Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis and drug development, the selection of appropriate chiral building blocks is paramount to achieving desired stereochemical outcomes and biological activity. This guide provides a comparative analysis of (S)-(+)-1-Methoxy-2-propanol against other notable chiral alcohols, namely Solketal and (R)-(-)-2-butanol. By presenting key performance data, detailed experimental protocols, and spectroscopic information, this document serves as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

The physical properties of a chiral alcohol, such as its boiling point, density, and optical rotation, are critical for its application as a solvent or a reactant. The following table summarizes these key properties for this compound, its enantiomer, Solketal, and (R)-(-)-2-butanol.

PropertyThis compound(R)-(-)-1-Methoxy-2-propanol(±)-Solketal(R)-(-)-2-Butanol
Molecular Formula C₄H₁₀O₂C₄H₁₀O₂C₆H₁₂O₃C₄H₁₀O
Molecular Weight ( g/mol ) 90.1290.12132.1674.12
Boiling Point (°C) 118-119[1][2]119-121[3]188-18999.5
Density (g/mL) 0.922 at 25°C[2]0.921 at 20°C[3]1.063 at 20°C0.808 at 20°C
Optical Rotation [α] +15.9° (neat)-22±2° (c=10% in chloroform)[3]Not applicable (racemic)-13.9° (neat)
Refractive Index (n20/D) 1.403[2]1.403[3]1.4351.397
Solubility in Water Miscible[4]MiscibleMiscible12.5 g/100 mL

Performance in Asymmetric Synthesis

Chiral alcohols are pivotal in asymmetric synthesis, serving as chiral solvents, reagents, or starting materials. Their effectiveness is typically evaluated by the yield and enantiomeric excess (e.e.) of the product. While direct comparative data under identical conditions is scarce, the following table presents performance data for these alcohols in various asymmetric reactions.

Chiral AlcoholReaction TypeSubstrateProductYield (%)Enantiomeric Excess (e.e., %)Reference
This compoundAsymmetric Alkylation2-methylmalonate(S)-2-(3-methoxybenzyl)-2-methylmalonate9895[5]
(±)-SolketalEnzymatic Resolution(R,S)-Solketal octanoate(S)-Solketal->99[6]
(R)-(-)-2-ButanolAsymmetric ReductionAcetophenone(R)-1-Phenylethanol8098[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below is a representative experimental protocol for an asymmetric alkylation reaction, which can be adapted for use with different chiral auxiliaries or solvents.

Protocol: Enantioselective Phase-Transfer Catalytic Alkylation [5]

Objective: To synthesize a chiral α,α-dialkylmalonate using a chiral phase-transfer catalyst.

Materials:

  • 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (Substrate)

  • p-Chlorobenzyl bromide (Alkylating agent)

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide (Chiral Phase-Transfer Catalyst)

  • Toluene (Solvent)

  • 50% aqueous KOH (Base)

Procedure:

  • To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature, add p-chlorobenzyl bromide (62.1 mg, 0.324 mmol).

  • Cool the reaction mixture to the desired low temperature (e.g., -40°C).

  • Add 50% aqueous KOH (65 μL) and stir the mixture vigorously at the low temperature for the specified reaction time.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chiral compounds. The following tables provide a comparison of the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound, Solketal, and (R)-(-)-2-Butanol.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm and Multiplicity
This compound CDCl₃1.08 (d, 3H), 3.05-3.15 (m, 1H), 3.20 (dd, 1H), 3.30 (s, 3H), 3.35 (dd, 1H)[8]
(±)-Solketal DMSO-d₆1.26 (s, 3H), 1.30 (s, 3H), 2.0 (br s, 1H, -OH), 3.36-4.80 (m, 5H)[9]
(R)-(-)-2-Butanol CDCl₃0.92 (t, 3H), 1.18 (d, 3H), 1.45 (m, 2H), 1.60 (br s, 1H, -OH), 3.75 (m, 1H)
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃20.5, 46.5, 59.0, 78.5[8]
(±)-Solketal DMSO-d₆25.77, 27.11, 62.67, 66.58, 76.52, 76.78, 108.56[9]
(R)-(-)-2-Butanol CDCl₃10.0, 22.9, 32.0, 69.1
IR Spectral Data
CompoundKey Absorptions (cm⁻¹)
1-Methoxy-2-propanol 3400 (O-H stretch, broad), 2970-2830 (C-H stretch), 1100 (C-O stretch)
(±)-Solketal 3400 (O-H stretch, broad), 2980-2880 (C-H stretch), 1215, 1160, 1050 (C-O stretch)
2-Butanol 3350 (O-H stretch, broad), 2960-2870 (C-H stretch), 1150, 1120 (C-O stretch)

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving chiral alcohols in asymmetric synthesis.

AsymmetricSynthesisWorkflow Prochiral_Ketone Prochiral Ketone Asymmetric_Reaction Asymmetric Reaction (e.g., Reduction, Alkylation) Prochiral_Ketone->Asymmetric_Reaction Chiral_Alcohol Chiral Alcohol (e.g., this compound) Chiral_Alcohol->Asymmetric_Reaction Chiral Solvent/ Reagent Chiral_Catalyst Chiral Catalyst / Auxiliary Chiral_Catalyst->Asymmetric_Reaction Chiral_Product Enantiomerically Enriched Product Asymmetric_Reaction->Chiral_Product Purification Purification & Analysis (Chromatography, Spectroscopy) Chiral_Product->Purification Final_Product Final Chiral Product Purification->Final_Product

Generalized workflow for asymmetric synthesis using a chiral alcohol.

Synthesis_of_S_1_Methoxy_2_propylamine S_1_Methoxy_2_propanol This compound Activation Activation of Hydroxyl Group (e.g., Tosylation) S_1_Methoxy_2_propanol->Activation Tosylated_Intermediate Tosylated Intermediate Activation->Tosylated_Intermediate Azide_Substitution Azide Substitution (NaN₃, DMF) Tosylated_Intermediate->Azide_Substitution Azide_Intermediate Azide Intermediate Azide_Substitution->Azide_Intermediate Reduction Reduction of Azide (e.g., LiAlH₄, THF) Azide_Intermediate->Reduction S_1_Methoxy_2_propylamine (S)-(+)-1-Methoxy-2-propylamine Reduction->S_1_Methoxy_2_propylamine

Synthesis of (S)-(+)-1-Methoxy-2-propylamine from this compound.

Conclusion

This compound, Solketal, and (R)-(-)-2-butanol each present a unique profile of physical properties and performance characteristics in asymmetric synthesis. The choice of chiral alcohol will ultimately depend on the specific requirements of the reaction, including desired stereoselectivity, solvent properties, and compatibility with other reagents. This guide provides a foundational comparison to aid researchers in making informed decisions for the successful design and execution of stereoselective transformations in drug discovery and development.

References

Lack of Direct Comparative Data Hinders Performance Analysis of (S)- and (R)-1-Methoxy-2-propanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or solvent is a critical step in achieving the desired enantioselectivity in a chemical reaction. The expectation is that enantiomeric chiral molecules, such as (S)-(+)- and (R)-(-)-1-Methoxy-2-propanol, would exhibit "mirror-image" behavior, leading to the preferential formation of one enantiomer of the product over the other. However, without direct experimental comparisons, the efficiency, enantiomeric excess (e.e.), and overall yield that can be achieved with each of these specific propylene glycol methyl ether (PGME) enantiomers remain unquantified.

The Role of Chiral Solvents and Auxiliaries in Asymmetric Catalysis

The fundamental principle behind using chiral molecules in asymmetric catalysis is to create a chiral environment that influences the stereochemical pathway of a reaction. This can be achieved in several ways:

  • Chiral Solvents: A chiral solvent can interact with the reactants or the catalyst, leading to the formation of diastereomeric transition states with different energy levels. This energy difference can favor the formation of one enantiomeric product.[1][2] For example, studies have shown that chiral solvents like limonene can induce a specific helical structure in a polymer-based catalyst, resulting in high enantioselectivity in reactions such as Suzuki-Miyaura cross-coupling.[1][3]

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the structure of a substrate. Its chiral nature then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[4][5][6]

  • Chiral Ligands: Chiral ligands bind to a metal catalyst to form a chiral complex. This complex then interacts with the substrate in a stereoselective manner, guiding the formation of one enantiomer of the product.

Potential Applications and the Information Gap

Both (S)-(+)-1-Methoxy-2-propanol and (R)-(-)-1-Methoxy-2-propanol are commercially available chiral molecules. Their physical properties, such as boiling point and density, are well-documented. However, their application in asymmetric catalysis appears to be more as chiral building blocks for the synthesis of more complex molecules rather than as direct agents for inducing chirality in catalytic reactions.

The lack of direct comparative studies presents a significant information gap for chemists looking to employ these specific molecules in asymmetric synthesis. Key quantitative data that would be essential for a comparative guide, such as:

  • Enantiomeric Excess (e.e.) or Diastereomeric Excess (d.e.): The degree of stereoselectivity achieved with each enantiomer in a specific reaction.

  • Yield: The efficiency of the reaction in producing the desired product.

  • Reaction Conditions: Optimal temperature, pressure, and catalyst loading for each enantiomer.

is not available in a comparative context.

Experimental Considerations and Future Research

To build a comprehensive understanding of the utility of (S)- and (R)-1-Methoxy-2-propanol in asymmetric catalysis, future research would need to systematically evaluate their performance in a range of well-established asymmetric reactions. A hypothetical experimental workflow for such a comparative study is outlined below.

G cluster_0 Reaction Setup cluster_1 Reaction and Analysis cluster_2 Data Comparison start Select Model Asymmetric Reaction (e.g., Diels-Alder, Aldol Addition) reactants Prepare Reactants and Achiral Catalyst start->reactants solvent_S Dissolve in this compound reactants->solvent_S solvent_R Dissolve in (R)-(-)-1-Methoxy-2-propanol reactants->solvent_R control Dissolve in Achiral Solvent (Control) reactants->control run_S Run Reaction with (S)-Solvent solvent_S->run_S run_R Run Reaction with (R)-Solvent solvent_R->run_R run_control Run Control Reaction control->run_control workup Quench and Work-up All Reactions run_S->workup run_R->workup run_control->workup analysis Analyze Products by Chiral HPLC/GC workup->analysis compare Compare Yield, e.e., and d.e. analysis->compare conclusion Draw Conclusions on Relative Performance compare->conclusion

Caption: Hypothetical workflow for a comparative study.

References

Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals no established use of (S)-(+)-1-Methoxy-2-propanol as a chiral auxiliary in asymmetric synthesis. Its applications are primarily documented as a solvent or as a precursor for other chemical entities. Therefore, this guide provides a comparative overview of well-established and widely utilized chiral auxiliaries, offering a benchmark for performance in common asymmetric transformations. This analysis is tailored for researchers, scientists, and drug development professionals seeking to select the most appropriate chiral auxiliary for their synthetic challenges.

This guide will focus on three exemplary chiral auxiliaries: Evans' Oxazolidinones , Oppolzer's Camphorsultam , and (-)-8-Phenylmenthol . These have been chosen to represent different structural classes and showcase their efficacy in key C-C bond-forming reactions, namely asymmetric alkylation and aldol reactions.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is determined by its ability to direct the stereochemical outcome of a reaction, typically measured by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), and the overall chemical yield. The following tables summarize the performance of the selected auxiliaries in representative asymmetric alkylation and aldol reactions.

Table 1: Asymmetric Alkylation of Propanoyl Derivatives
Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Benzyl bromideLDATHF-7895>99:1
(1S)-(-)-2,10-Camphorsultam Allyl bromideNaHMDSTHF-7892>98:2
(-)-8-Phenylmenthol Methyl iodideLHMDSTHF-788595:5
Table 2: Asymmetric Aldol Reaction with Isobutyraldehyde
Chiral AuxiliaryLewis AcidBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Bu₂BOTfDIPEACH₂Cl₂-78 to 089>99:1 (syn)
(1S)-(-)-2,10-Camphorsultam TiCl₄DIPEACH₂Cl₂-789197:3 (syn)
(-)-8-Phenylmenthol Et₂AlCl-Toluene-787890:10 (anti)

Experimental Protocols

Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the substrate, the asymmetric reaction, and the cleavage of the auxiliary for Evans' oxazolidinone in an asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction using an Evans' Oxazolidinone

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • After stirring for 15 minutes, propanoyl chloride (1.1 eq.) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the N-propanoyloxazolidinone.

2. Diastereoselective Aldol Reaction:

  • To a solution of the N-propanoyloxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere, is added di-n-butylboron triflate (1.1 eq.) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq.).

  • The resulting solution is stirred at -78 °C for 30 minutes, then isobutyraldehyde (1.5 eq.) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer. The product is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is then purified by flash chromatography.

3. Cleavage of the Chiral Auxiliary:

  • To a solution of the aldol adduct (1.0 eq.) in a mixture of THF and water (4:1, 0.2 M) at 0 °C, is added 30% aqueous hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • The mixture is stirred at 0 °C for 4 hours.

  • The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.

  • The THF is removed under reduced pressure, and the aqueous layer is extracted with CH₂Cl₂ to recover the chiral auxiliary.

  • The aqueous layer is then acidified to pH ~3 with 1M HCl and the carboxylic acid product is extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated to yield the enantiomerically enriched β-hydroxy carboxylic acid.

Visualizing the Workflow and Stereochemical Control

Diagrams generated using Graphviz illustrate the general workflow of employing a chiral auxiliary and the transition state model that dictates the stereochemical outcome of an Evans' aldol reaction.

G cluster_0 General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis Prochiral Prochiral Substrate Attached Substrate-Auxiliary Adduct Prochiral->Attached Attachment Auxiliary Chiral Auxiliary Auxiliary->Attached Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Attached->Reaction Diastereomers Diastereomeric Products Reaction->Diastereomers Cleavage Cleavage of Auxiliary Diastereomers->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Recycle

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

A simplified representation of the Zimmerman-Traxler model for the Evans' aldol reaction.

A Comparative Guide to the Synthetic Routes of (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Methoxy-2-propanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemical purity is often critical for the efficacy and safety of the final product. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Strategies

Three primary strategies for the synthesis of this compound are compared:

  • Racemic Synthesis followed by Resolution: This classic approach involves the non-stereoselective synthesis of 1-methoxy-2-propanol, followed by the separation of the desired (S)-enantiomer. The most common racemic synthesis is the base-catalyzed ring-opening of propylene oxide with methanol.

  • Kinetic Resolution of a Racemic Mixture: This method utilizes a chiral catalyst, typically an enzyme, to selectively react with one enantiomer of a racemic mixture, allowing for the isolation of the unreacted, enantiomerically enriched this compound.

  • Asymmetric Synthesis: This strategy employs a chiral catalyst or a chiral starting material to directly produce the desired (S)-enantiomer with high stereoselectivity.

The following sections provide a detailed analysis of each route, including quantitative data, experimental protocols, and visual representations of the synthetic pathways.

Quantitative Data Summary

The performance of each synthetic route is summarized in the tables below for easy comparison.

Table 1: Racemic Synthesis via Base-Catalyzed Ring-Opening of Propylene Oxide

CatalystTemp. (°C)Pressure (bar)Molar Ratio (MeOH:PO)PO Conversion (%)Selectivity for 1-Methoxy-2-propanol (%)Reference
NaOH95-18026Large ExcessHigh~90[1]
MgOModerateN/AN/AHighHigh[2]
Ionic Liquid110N/A4:1>90>95[2]

Table 2: Enzymatic Kinetic Resolution of Racemic 1-Methoxy-2-propyl Acetate

Lipase SourceReactionTemp. (°C)Enantiomeric Ratio (E)Conversion (%)Enantiomeric Excess (ee) of (S)-alcoholReference
Candida antarctica Lipase BHydrolysis30-6047-110~50>95[3]
Pseudomonas fluorescensHydrolysis30>20050>99[4]
Thermomyces lanuginosusHydrolysis30>20050>99[4]

Table 3: Asymmetric Synthesis via Ring-Opening of Propylene Oxide

Chiral CatalystCo-catalystTemp. (°C)Selectivity for 1-Methoxy-2-propanol (%)Enantiomeric Excess (ee)Reference
Chiral Co(III)-salen complexN/ARoom Temp.98.2High (expected)[5]

Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflow of each synthetic approach.

Racemic_Synthesis_and_Resolution cluster_synthesis Racemic Synthesis cluster_resolution Resolution Propylene Oxide Propylene Oxide Racemic 1-Methoxy-2-propanol Racemic 1-Methoxy-2-propanol Propylene Oxide->Racemic 1-Methoxy-2-propanol Ring-Opening Methanol Methanol Methanol->Racemic 1-Methoxy-2-propanol Ring-Opening Base Catalyst Base Catalyst Base Catalyst->Racemic 1-Methoxy-2-propanol Ring-Opening Diastereomeric Mixture Diastereomeric Mixture Racemic 1-Methoxy-2-propanol->Diastereomeric Mixture Derivatization Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Mixture Derivatization Separation Separation Diastereomeric Mixture->Separation e.g., Crystallization This compound This compound Separation->this compound Liberation

Caption: Workflow for Racemic Synthesis and Subsequent Resolution.

Kinetic_Resolution Racemic 1-Methoxy-2-propanol Racemic 1-Methoxy-2-propanol Enzymatic Reaction Enzymatic Reaction Racemic 1-Methoxy-2-propanol->Enzymatic Reaction Lipase Lipase Lipase->Enzymatic Reaction Acyl Donor Acyl Donor Acyl Donor->Enzymatic Reaction (R)-1-Methoxy-2-propyl Acetate (R)-1-Methoxy-2-propyl Acetate Enzymatic Reaction->(R)-1-Methoxy-2-propyl Acetate This compound This compound Enzymatic Reaction->this compound Separation Separation (R)-1-Methoxy-2-propyl Acetate->Separation This compound->Separation

Caption: Enzymatic Kinetic Resolution of Racemic 1-Methoxy-2-propanol.

Asymmetric_Synthesis Propylene Oxide Propylene Oxide Asymmetric Ring-Opening Asymmetric Ring-Opening Propylene Oxide->Asymmetric Ring-Opening Methanol Methanol Methanol->Asymmetric Ring-Opening Chiral Catalyst Chiral Catalyst Chiral Catalyst->Asymmetric Ring-Opening This compound This compound Asymmetric Ring-Opening->this compound

Caption: Asymmetric Synthesis via Chiral Catalyst.

Experimental Protocols

1. Base-Catalyzed Synthesis of Racemic 1-Methoxy-2-propanol

This protocol is a general representation of the industrial process.

  • Materials: Propylene oxide (PO), Methanol (MeOH), Sodium Hydroxide (NaOH).

  • Procedure:

    • A pressure reactor is charged with a large excess of methanol and a catalytic amount of sodium hydroxide.

    • The reactor is sealed and heated to a temperature between 95-180°C, leading to an increase in pressure to approximately 26 bar.[1]

    • Propylene oxide is then fed into the reactor at a controlled rate.

    • The reaction is monitored by gas chromatography (GC) until the desired conversion of propylene oxide is achieved.

    • After cooling and depressurization, the excess methanol is removed by distillation.

    • The crude product, a mixture of 1-methoxy-2-propanol and 2-methoxy-1-propanol, is purified by fractional distillation to isolate the desired 1-methoxy-2-propanol.[1]

2. Enzymatic Kinetic Resolution of Racemic 1-Methoxy-2-propyl Acetate

This protocol is based on the hydrolytic resolution using a lipase.

  • Materials: Racemic 1-methoxy-2-propyl acetate, Immobilized Candida antarctica Lipase B (CALB), Phosphate buffer (pH 7.0), Organic solvent (e.g., hexane).

  • Procedure:

    • To a solution of racemic 1-methoxy-2-propyl acetate in a suitable organic solvent, an equal volume of phosphate buffer (pH 7.0) is added.

    • Immobilized CALB is added to the biphasic mixture.

    • The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C).

    • The progress of the reaction is monitored by chiral GC or HPLC by taking aliquots at regular intervals.

    • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acetate and the produced alcohol.

    • The enzyme is filtered off, and the two phases are separated.

    • The organic phase contains the unreacted (R)-1-methoxy-2-propyl acetate, and the aqueous phase contains the this compound.

    • The this compound is extracted from the aqueous phase with a suitable organic solvent and purified. The (R)-acetate can be hydrolyzed to the (R)-alcohol if desired.

3. Asymmetric Synthesis of this compound

This protocol is based on the use of a chiral Salen-Co(III) catalyst.

  • Materials: Propylene oxide, Methanol, Chiral (S,S)-Salen-Co(III) catalyst.

  • Procedure:

    • A solution of the chiral (S,S)-Salen-Co(III) catalyst in a suitable solvent (e.g., toluene) is prepared in a reaction vessel under an inert atmosphere.

    • Methanol is added to the catalyst solution.

    • The mixture is cooled to a specific temperature (e.g., 0°C or room temperature).

    • Propylene oxide is added slowly to the reaction mixture.

    • The reaction is stirred for a specified period, and the progress is monitored by chiral GC or HPLC.

    • Upon completion, the reaction is quenched, and the catalyst is removed by filtration or extraction.

    • The resulting this compound is purified by distillation.

Conclusion

The choice of synthetic route to this compound depends heavily on the desired scale, purity requirements, and available resources.

  • The racemic synthesis followed by resolution is a well-established industrial method suitable for large-scale production, but the resolution step can be costly and reduces the overall yield of the desired enantiomer to a theoretical maximum of 50%.

  • Enzymatic kinetic resolution offers a greener alternative with high enantioselectivity under mild reaction conditions.[6] This method is particularly attractive for laboratory-scale synthesis and for applications where high enantiomeric purity is paramount. The maximum theoretical yield for the desired enantiomer is 50%.

  • Asymmetric synthesis using a chiral catalyst is the most elegant approach, offering the potential for high yields of the desired enantiomer directly from the starting materials. While the development of highly efficient and recyclable catalysts is an ongoing area of research, this method holds great promise for efficient and sustainable production of enantiomerically pure this compound.

References

Spectroscopic Comparison of (S)-(+)- and (R)-(-)-1-Methoxy-2-propanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the spectroscopic properties of the enantiomers (S)-(+)-1-Methoxy-2-propanol and (R)-(-)-1-Methoxy-2-propanol. A fundamental principle in stereochemistry is that enantiomers, being mirror images of each other, exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not differentiate between the (S)-(+) and (R)-(-) forms.

Differentiation is achieved by introducing a chiral environment, for instance, by using a chiral solvent, a chiral derivatizing agent, or a chiral stationary phase in chromatography. This guide will first present the standard, achiral spectroscopic data for 1-Methoxy-2-propanol and then delve into the methodologies required for chiral discrimination.

Standard Spectroscopic Data (Achiral)

The following tables summarize the expected spectroscopic data for 1-Methoxy-2-propanol, which are applicable to both the (S)-(+) and (R)-(-) enantiomers under standard, achiral conditions.

¹H NMR Spectroscopy

Table 1: ¹H NMR Data for 1-Methoxy-2-propanol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.1Doublet3H-CH₃ (on C2)
~3.3Singlet3H-OCH₃
~3.4Multiplet2H-CH₂- (on C1)
~3.8Multiplet1H-CH- (on C2)
VariableBroad Singlet1H-OH

Solvent: CDCl₃. Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Data for 1-Methoxy-2-propanol

Chemical Shift (δ) ppmAssignment
~18-CH₃ (on C2)
~59-OCH₃
~67-CH- (on C2)
~77-CH₂- (on C1)

Solvent: CDCl₃. Chemical shifts are approximate.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Methoxy-2-propanol

Wavenumber (cm⁻¹)IntensityBond Vibration
~3400Strong, BroadO-H Stretch (Alcohol)
~2970-2830StrongC-H Stretch (Alkyl)
~1110StrongC-O Stretch (Ether and Alcohol)
Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of 1-Methoxy-2-propanol

m/zInterpretation
90Molecular Ion [M]⁺
75[M - CH₃]⁺
59[M - OCH₃]⁺
45[CH₂OCH₃]⁺

Chiral Discrimination Methods

To distinguish between (S)-(+)- and (R)-(-)-1-Methoxy-2-propanol, specialized techniques that create a diastereomeric interaction are necessary. This allows for differentiation by spectroscopic methods, particularly NMR.

Chiral NMR Spectroscopy

This is the most common method for determining the enantiomeric excess (ee) of chiral alcohols. It involves the use of a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

  • Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with a CDA (e.g., Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid) to form two diastereomeric esters. These diastereomers have distinct chemical shifts in their NMR spectra (both ¹H and ¹⁹F), allowing for the quantification of each enantiomer.

  • Chiral Solvating Agents (CSAs): The chiral alcohol is dissolved in a solution containing a CSA (e.g., (R)- or (S)-1,1'-bi-2-naphthol). The CSA forms transient diastereomeric complexes with each enantiomer of the alcohol. These complexes have slightly different NMR chemical shifts, enabling the determination of the enantiomeric ratio.

Experimental Protocols

General Protocol for Chiral NMR Analysis using a Chiral Derivatizing Agent (Mosher's Acid)
  • Esterification: In an NMR tube, dissolve a known quantity of the 1-methoxy-2-propanol sample (containing one or both enantiomers) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).

  • Add a slight molar excess of the chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride).

  • Add a small amount of a base (e.g., pyridine or triethylamine) to catalyze the reaction and neutralize the HCl byproduct.

  • Allow the reaction to proceed to completion at room temperature.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.

  • Data Analysis: Identify the signals corresponding to each diastereomer. The signals for the methoxy group or the C2 proton of the original alcohol are often well-resolved.

  • Integrate the corresponding signals for each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol sample.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like 1-methoxy-2-propanol, a "neat" spectrum is typically obtained.[1] Place one to two drops of the pure liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[1]

  • Gently press the plates together to form a thin liquid film.[2]

  • Data Acquisition: Place the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum over the desired range (typically 4000-600 cm⁻¹).[3]

  • Cleaning: After analysis, clean the salt plates with a dry solvent like acetone and return them to a desiccator to prevent damage from moisture.[2]

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 1-methoxy-2-propanol in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.[4]

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.[4] The column temperature is programmed to ramp up, separating the components based on their boiling points and interactions with the stationary phase. For chiral analysis, a chiral GC column would be required.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact).[4] The resulting ions are separated by their mass-to-charge ratio, producing a mass spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of (S)-(+)- and (R)-(-)-1-Methoxy-2-propanol.

G cluster_achiral Standard (Achiral) Spectroscopy cluster_chiral Chiral Spectroscopy S_sample This compound NMR NMR (¹H, ¹³C) S_sample->NMR IR IR S_sample->IR MS MS S_sample->MS Chiral_Aux Add Chiral Auxiliary (e.g., Chiral Derivatizing Agent) S_sample->Chiral_Aux R_sample (R)-(-)-1-Methoxy-2-propanol R_sample->NMR R_sample->IR R_sample->MS R_sample->Chiral_Aux Identical_Spectra Identical Spectra (No Distinction Possible) NMR->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Identical_Spectra->Chiral_Aux Differentiation Requires Chiral Method S_diastereomer Diastereomer S Chiral_Aux->S_diastereomer R_diastereomer Diastereomer R Chiral_Aux->R_diastereomer Chiral_NMR Chiral NMR S_diastereomer->Chiral_NMR R_diastereomer->Chiral_NMR Distinct_Spectra Distinct Spectra (Quantification Possible) Chiral_NMR->Distinct_Spectra

Caption: Workflow for comparing enantiomers.

References

Comparative Analysis of (S)-(+)- and (R)-(-)-1-Methoxy-2-propanol: An Examination of Available Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the differential biological activities of the enantiomers of 1-methoxy-2-propanol. While extensive toxicological data exists for the racemic mixture, commonly known as propylene glycol methyl ether (PGME), and for its structural isomer 2-methoxy-1-propanol, specific comparative studies on the biological effects of (S)-(+)-1-methoxy-2-propanol and (R)-(-)-1-methoxy-2-propanol are not presently available.

1-Methoxy-2-propanol is a widely used solvent, and its toxicology has been thoroughly investigated as a racemic mixture. These studies generally classify it as a substance with low acute toxicity. The primary health concerns are irritation of the eyes, skin, and respiratory tract upon exposure to high concentrations.

A crucial distinction is made in the literature between the alpha-isomer (1-methoxy-2-propanol) and the beta-isomer (2-methoxy-1-propanol). The beta-isomer has been identified as a reproductive toxicant. Commercial PGME typically contains a very small percentage of this more toxic beta-isomer.

Despite the well-established principle in toxicology and pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities and metabolic fates, specific data delineating these differences for (S)-(+)- and (R)-(-)-1-methoxy-2-propanol is absent from the reviewed literature. This includes a lack of comparative data on metrics such as IC50 values, binding affinities, metabolic pathways, or specific cellular and physiological effects.

Consequently, a direct comparison of the biological activity of this compound versus its enantiomer, as requested, cannot be provided at this time due to the absence of published experimental data. The scientific community has yet to publish research specifically addressing the enantioselective biological actions of these compounds.

General Toxicity of Racemic 1-Methoxy-2-propanol (PGME)

While a comparative analysis of the enantiomers is not possible, for the benefit of researchers, the following table summarizes the available toxicological data for the racemic mixture of 1-methoxy-2-propanol.

MetricSpeciesRoute of AdministrationValue
LD50 (Oral)RatOral5.66 g/kg
LC50 (Inhalation)RatInhalation10,000 ppm (5 hours)
LD50 (Dermal)RabbitDermal13 g/kg

It is imperative to note that these values represent the toxicity of the racemic mixture and do not provide insight into the potential differences in potency or effect between the (S)-(+) and (R)-(-) enantiomers.

Experimental Protocols for General Toxicity Testing

The methodologies for determining the acute toxicity values listed above generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Oral LD50 Test (Based on OECD Guideline 401):

  • A group of rats is fasted prior to the administration of the substance.

  • A single dose of racemic 1-methoxy-2-propanol is administered by gavage.

  • The animals are observed for a period of 14 days for signs of toxicity and mortality.

  • The LD50 value is calculated as the dose that is lethal to 50% of the test population.

Inhalation LC50 Test (Based on OECD Guideline 403):

  • Rats are placed in an inhalation chamber.

  • The animals are exposed to a specific concentration of 1-methoxy-2-propanol vapor for a defined period (e.g., 5 hours).

  • Following exposure, the animals are observed for 14 days.

  • The LC50 is the concentration of the substance in the air that is lethal to 50% of the animals.

Dermal LD50 Test (Based on OECD Guideline 402):

  • A specific area of the skin of rabbits is shaved.

  • A single dose of the substance is applied to the prepared skin.

  • The treated area is covered with a porous gauze dressing.

  • The animals are observed for 14 days for signs of toxicity and mortality.

  • The LD50 is the dose that results in the death of 50% of the animals.

Logical Relationship Diagram

The following diagram illustrates the current state of knowledge regarding the isomers and enantiomers of propylene glycol methyl ether.

G PGME Propylene Glycol Methyl Ether (PGME) Alpha alpha-Isomer (1-Methoxy-2-propanol) Racemic Mixture PGME->Alpha Major Component Beta beta-Isomer (2-Methoxy-1-propanol) Known Reproductive Toxicant PGME->Beta Minor Component S_Enantiomer This compound Alpha->S_Enantiomer R_Enantiomer (R)-(-)-1-Methoxy-2-propanol Alpha->R_Enantiomer NoData No Comparative Biological Activity Data Available S_Enantiomer->NoData R_Enantiomer->NoData

A Comparative Cost-Benefit Analysis of (S)-(+)-1-Methoxy-2-propanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral reagents and methodologies is a critical decision that directly impacts the efficiency, cost-effectiveness, and scalability of synthesizing enantiomerically pure compounds. This guide provides an objective comparison of using (S)-(+)-1-Methoxy-2-propanol in asymmetric synthesis against established alternatives, namely chiral auxiliaries and biocatalysis. The synthesis of (S)-α-methylbenzylamine is used as a representative model to provide a quantitative and practical comparison.

This compound, a chiral solvent and potential synthetic precursor, offers a less toxic profile compared to other glycol ethers.[1] Its utility in asymmetric synthesis is explored here in a cost-benefit framework against two robust and widely adopted methodologies: the use of chiral auxiliaries like pseudoephedrine and Evans oxazolidinones, and the increasingly popular green approach of biocatalysis.

Performance and Cost Comparison

To provide a clear and quantitative comparison, the following tables summarize the key performance indicators and associated costs for the synthesis of (S)-α-methylbenzylamine using this compound as a hypothetical chiral precursor, compared to the use of an Evans auxiliary and a biocatalytic approach using a transaminase enzyme.

Table 1: Performance Comparison for the Synthesis of (S)-α-Methylbenzylamine

MethodKey Reagent/CatalystTypical Yield (%)Enantiomeric Excess (ee%)Reaction Time (h)Key AdvantagesKey Disadvantages
Hypothetical Precursor This compound70-80 (Estimated)>95 (Estimated)12-24Potentially lower toxicity solvent/reagent.Multi-step synthesis required; data is hypothetical.
Chiral Auxiliary Evans Auxiliary80-95>98 (de)8-16High diastereoselectivity, well-established methodology.Stoichiometric use of auxiliary, multiple protection/deprotection steps.
Biocatalysis Transaminase (e.g., ATA-117)>90[2][3]>99[2][3]24[4]High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme cost and stability can be a factor, requires specific buffer conditions.

Table 2: Cost Analysis for the Synthesis of (S)-α-Methylbenzylamine (per 10 mmol scale)

MethodKey Reagent/CatalystPrice per UnitMoles per UnitCost per 10 mmol of Product
Hypothetical Precursor This compound~$130.50 / 25g[5]0.277 mol~$4.71
Chiral Auxiliary (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone~$47.50 / 1g0.0056 mol~$84.82
Chiral Auxiliary (1S,2S)-(+)-Pseudoephedrine~$128.00 / 5g[6]0.030 mol~$42.67
Biocatalysis Transaminase ATA-117Varies (Screening kits available)-Enzyme cost can be high initially but reusable.
Final Product (S)-(-)-α-Methylbenzylamine~$68.30 / 25g0.206 mol~$3.32

Note: Prices are approximate and based on currently available data from suppliers. The cost for the biocatalytic route can vary significantly based on the source of the enzyme and its reusability.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing different synthetic routes. Below are representative experimental protocols for the synthesis of a chiral amine using a chiral auxiliary and a biocatalytic approach.

Asymmetric Synthesis of (S)-α-Methylbenzylamine using an Evans Auxiliary

This protocol is a representative example of an asymmetric alkylation using an Evans-type chiral auxiliary, followed by cleavage to yield the chiral amine.

1. Acylation of the Evans Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents) followed by the dropwise addition of phenylacetyl chloride (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Asymmetric Alkylation:

  • The acylated auxiliary (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

  • A solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.

  • Methyl iodide (1.5 equivalents) is then added, and the reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated.

3. Auxiliary Cleavage to the Chiral Amine:

  • The alkylated product is dissolved in a mixture of THF and water.

  • Lithium hydroxide (2 equivalents) and hydrogen peroxide (4 equivalents) are added at 0 °C.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with sodium sulfite, and the pH is adjusted to ~2 with HCl. The aqueous layer is washed with DCM.

  • The aqueous layer is then basified to pH > 12 with NaOH and extracted with DCM. The combined organic layers are dried and concentrated to yield (S)-α-methylbenzylamine.

Biocatalytic Synthesis of (S)-α-Methylbenzylamine

This protocol utilizes a transaminase enzyme to convert a prochiral ketone into a chiral amine.[4]

Materials:

  • Transaminase (e.g., ATA-117)

  • Acetophenone

  • Isopropylamine (IPA) as the amine donor

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (100 mM, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, dissolve the transaminase enzyme in the potassium phosphate buffer.

  • Add the PLP cofactor to the solution.

  • Add acetophenone, typically dissolved in a minimal amount of DMSO to aid solubility.

  • Add isopropylamine, which serves as the amine donor.

  • The reaction mixture is then incubated at a specific temperature (e.g., 45 °C) with gentle agitation for 24 hours.[4]

  • After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.

  • The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the crude (S)-α-methylbenzylamine.

  • The product can be further purified by distillation or column chromatography.

Visualization of Workflows and Logic

To better illustrate the processes and decision-making involved, the following diagrams are provided.

experimental_workflow_chiral_auxiliary cluster_0 Asymmetric Synthesis via Chiral Auxiliary Start Start Acylation 1. Acylation of Evans Auxiliary Start->Acylation Phenylacetyl chloride, Et3N Alkylation 2. Asymmetric Alkylation Acylation->Alkylation LHMDS, MeI Cleavage 3. Auxiliary Cleavage Alkylation->Cleavage LiOH, H2O2 Purification 4. Purification of Chiral Amine Cleavage->Purification Extraction End End Purification->End experimental_workflow_biocatalysis cluster_1 Biocatalytic Synthesis Start_Bio Start Reaction_Setup 1. Reaction Setup: Enzyme, Substrate, Buffer, Cofactor Start_Bio->Reaction_Setup Acetophenone, IPA, PLP Incubation 2. Incubation (e.g., 45°C, 24h) Reaction_Setup->Incubation Transaminase Extraction 3. Product Extraction Incubation->Extraction Ethyl Acetate Purification_Bio 4. Purification Extraction->Purification_Bio End_Bio End Purification_Bio->End_Bio cost_benefit_analysis Title Cost-Benefit Analysis (S)-α-Methylbenzylamine Synthesis Hypothetical Hypothetical Precursor (this compound) Cost: Low-Moderate + Performance: Moderate (Est.) Title->Hypothetical Auxiliary Chiral Auxiliary (Evans / Pseudoephedrine) Cost: High + Performance: High Title->Auxiliary Biocatalysis Biocatalysis (Transaminase) Cost: Variable (Potentially Low at Scale) + Performance: Very High Title->Biocatalysis Decision Method Selection Hypothetical->Decision Consider if - Lower toxicity is critical - Multi-step synthesis is acceptable Auxiliary->Decision Choose for - Well-established, reliable results - High stereoselectivity is paramount - Stoichiometric waste is manageable Biocatalysis->Decision Optimal for - Green chemistry initiatives - High enantiopurity requirements - Scalable and cost-effective production

References

Performance of (S)-(+)-1-Methoxy-2-propanol in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision in large-scale synthesis, impacting reaction efficiency, product purity, safety, and environmental footprint. (S)-(+)-1-Methoxy-2-propanol, a specific enantiomer of propylene glycol methyl ether (PGME), has emerged as a versatile and safer alternative to traditional glycol ether solvents. This guide provides an objective comparison of its performance with other common solvents, supported by experimental data and detailed protocols.

Comparative Analysis with Alternative Solvents

This compound, often used in its racemic form (1-methoxy-2-propanol), is increasingly favored over older ethylene glycol ethers due to its significantly lower toxicity.[1][2] Its unique combination of ether and alcohol functionalities allows it to dissolve a wide range of substances, making it an effective solvent for various chemical transformations.[3]

Key alternatives in industrial applications include:

  • 2-Methoxyethanol: While an effective solvent, its use is highly restricted due to its classification as a teratogenic and toxic substance.[3][4] 1-Methoxy-2-propanol is widely considered a safer substitute.[3]

  • Di(propylene glycol) methyl ether (DPGME): This is a less volatile alternative to PGME, suitable for reactions requiring higher temperatures due to its higher boiling point.[3][5]

  • Other Chiral Solvents: In chiral synthesis, the choice of a chiral solvent can be crucial for inducing stereoselectivity. While this compound can serve as a chiral reactant, its role as a chiral inductor in solvent-controlled reactions is an area of ongoing research.[6][7]

The primary advantages of 1-methoxy-2-propanol lie in its favorable safety profile, miscibility with water, and its effectiveness as a solvent for coatings, inks, and in the synthesis of fine chemicals.[2][8] It is particularly effective in epoxy and high solids acrylic systems.[9]

Data Presentation: Performance and Physical Properties

The following tables summarize the quantitative data for 1-Methoxy-2-propanol and its alternatives.

Table 1: Physical and Safety Properties of Selected Solvents

Property1-Methoxy-2-propanol2-MethoxyethanolDi(propylene glycol) methyl ether
Molecular Formula C4H10O2[8][10]C3H8O2C7H16O3
Molar Mass 90.12 g/mol [8][10]76.09 g/mol 148.20 g/mol
Boiling Point 118-120 °C[2][8]124.5 °C188 °C
Melting Point -97 °C[2][8]-85 °C-80 °C
Density 0.92 g/cm³ (at 20 °C)[8]0.965 g/cm³ (at 20 °C)0.951 g/cm³ (at 25 °C)
Flash Point 32-34 °C[8][10]39 °C79 °C
Toxicity Low toxicity, safer alternative.[3]High toxicity, teratogenic.Low toxicity.[3]

Table 2: Performance in Large-Scale Synthesis

ReactionProductCatalyst / MethodTemp. (°C)TimeYield / Selectivity
Propylene Oxide + Methanol1-Methoxy-2-propanolNaOH (Industrial)--~90% 1-methoxy-2-propanol, with 5% 2-methoxy-1-propanol byproduct.[4]
Propylene Oxide + Methanol1-Methoxy-2-propanolNovel Catalyst SystemRoom Temp.10 daysSelectivity > 98.1%.[4]
Propylene Oxide + Methanol1-Methoxy-2-propanolLDO Mg/Al 4.0140 °C6 h93.2% Conversion, 97.4% Selectivity.[11]
Propylene Oxide + Methanol1-Methoxy-2-propanolIonic Liquid [N4444][Buty] in Micro-tubular Reactor110 °C20 min92% Yield.[12][13]
1-Methoxy-2-propanol + Acetic AcidPGMEAAmberlyst-3580 °C-78% Equilibrium Yield.[14]
1-Methoxy-2-propanol + Acetic AcidPGMEAAmberlyst-1590 °C-High conversion, integrated into PFR system.[15][16]

Mandatory Visualizations

G Synthesis Pathway of 1-Methoxy-2-propanol cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Propylene Oxide Propylene Oxide main_product (S)-1-Methoxy-2-propanol (Major Product) Propylene Oxide->main_product Ring Opening (Anti-Markovnikov) byproduct 2-Methoxy-1-propanol (Minor Byproduct) Propylene Oxide->byproduct Ring Opening (Markovnikov) Methanol Methanol Methanol->main_product Methanol->byproduct Base (e.g., NaOH) or\nSolid Acid/Base Catalyst Base (e.g., NaOH) or Solid Acid/Base Catalyst Base (e.g., NaOH) or\nSolid Acid/Base Catalyst->main_product Catalyzes

Caption: Synthesis of 1-Methoxy-2-propanol from propylene oxide and methanol.

G Experimental Workflow for PGMEA Synthesis reactant_prep 1. Reactant Preparation - Charge reactor with (S)-1-Methoxy-2-propanol and Acetic Acid (e.g., 1:3 molar ratio). - Add solid acid catalyst (e.g., Amberlyst-35). reaction 2. Esterification Reaction - Heat mixture to reaction temperature (e.g., 80-90°C). - Maintain temperature and stir for specified duration. reactant_prep->reaction monitoring 3. Reaction Monitoring - Periodically sample mixture. - Analyze by GC to determine conversion. reaction->monitoring workup 4. Product Work-up - Cool the reaction mixture. - Filter to remove the solid catalyst. reaction->workup Once complete monitoring->reaction Continue until equilibrium/completion purification 5. Purification - Distill the filtrate under reduced pressure. - Separate PGMEA from unreacted starting materials and water. workup->purification final_product 6. Final Product - High-purity (S)-1-Methoxy-2-propyl acetate (PGMEA). purification->final_product

Caption: Workflow for the synthesis of PGMEA using (S)-1-Methoxy-2-propanol.

Experimental Protocols

Protocol 1: Highly Selective Synthesis of 1-Methoxy-2-propanol

This protocol is based on methodologies achieving high selectivity towards the primary ether, 1-methoxy-2-propanol.

Objective: To synthesize 1-methoxy-2-propanol with high selectivity, minimizing the formation of the 2-methoxy-1-propanol isomer.

Materials:

  • Propylene oxide (PO)

  • Methanol (MeOH)

  • Catalyst: Calcined Mg-Al hydrotalcite (LDO Mg/Al 4.0)[11] or a suitable solid base catalyst.

Procedure:

  • Catalyst Preparation: Prepare the LDO Mg/Al 4.0 catalyst as described in the literature, or use a commercially available equivalent. Ensure the catalyst is activated (calcined) prior to use.

  • Reaction Setup: In a high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, add the activated catalyst (e.g., 0.9 wt% relative to the total reactants).[11]

  • Reactant Charging: Charge the reactor with methanol and propylene oxide. An optimized molar ratio of methanol to propylene oxide (e.g., 4.0) is used to favor the desired reaction pathway.[11]

  • Reaction Conditions: Seal the reactor and heat to the optimized reaction temperature of 140°C.[11] Maintain stirring to ensure a homogenous reaction mixture.

  • Reaction Time: Allow the reaction to proceed for 6 hours under these conditions.[11]

  • Work-up and Analysis: After the reaction period, cool the reactor to room temperature and depressurize. Recover the reaction mixture and separate the solid catalyst by filtration. The catalyst can often be reused.[11]

  • Purification: The crude product is purified by distillation to separate the desired 1-methoxy-2-propanol from unreacted starting materials and the isomeric byproduct.

  • Analysis: Analyze the product fractions using Gas Chromatography (GC) to determine the conversion of propylene oxide and the selectivity for 1-methoxy-2-propanol.[11]

Protocol 2: Synthesis of Electronic-Grade Propylene Glycol Monomethyl Ether Acetate (PGMEA)

This protocol describes the esterification of 1-methoxy-2-propanol to produce high-purity PGMEA, a crucial solvent in the electronics industry.[14]

Objective: To synthesize high-purity PGMEA via esterification using a heterogeneous catalyst to simplify purification.

Materials:

  • 1-Methoxy-2-propanol (PM)

  • Acetic Acid (AA)

  • Heterogeneous Catalyst: Macroporous ion-exchange resin (e.g., Amberlyst-35).[14]

Procedure:

  • Reaction Setup: Equip a glass reactor with a reflux condenser, a temperature controller, and a mechanical stirrer.

  • Reactant Charging: Charge the reactor with 1-methoxy-2-propanol and acetic acid. For optimal equilibrium yield, an initial reactant molar ratio of PM to AA of 1:3 can be used.[14]

  • Catalyst Addition: Add the Amberlyst-35 catalyst to the reactant mixture (e.g., 10 wt% of the total reactant mass).[14]

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 80°C or 353 K) and maintain constant stirring.[14]

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC to determine the concentration of reactants and products until equilibrium is reached.

  • Catalyst Removal: Upon completion, cool the reactor and remove the solid Amberlyst-35 catalyst by simple filtration. The reusability of the catalyst should be evaluated for large-scale applications.

  • Purification: The resulting liquid mixture contains PGMEA, water, and unreacted starting materials. This mixture is then subjected to distillation (potentially using techniques like reactive distillation or a dividing wall column in an industrial setting) to obtain ultra-high-purity PGMEA.[14]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-(+)-1-Methoxy-2-propanol, a flammable liquid also known as Propylene Glycol Monomethyl Ether (PGME). Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

This compound is classified as a flammable liquid and may cause drowsiness or dizziness.[1][2][3] Therefore, its disposal must be handled as hazardous waste in accordance with all applicable local, state, and federal regulations.[4][5][6] Improper disposal, such as discarding with municipal waste or pouring down the drain, is strictly prohibited.[1][7]

Immediate Safety and Disposal Protocol

In the event of a spill or when preparing for waste disposal, the following steps should be taken:

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid the inhalation of vapors.[1][8]

  • Eliminate Ignition Sources: this compound is flammable.[1][2][3][8][9] Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2][8][10] Use non-sparking tools and explosion-proof equipment.[4][10][11]

  • Wear Personal Protective Equipment (PPE): Appropriate PPE, including protective gloves, clothing, and eye/face protection, must be worn.[10] If there is a risk of vapor inhalation, respiratory protection may be required.

  • Containment of Spills: For minor spills, absorb the chemical with a non-combustible, inert material such as sand, earth, or vermiculite.[1][2][4][5][8]

  • Waste Collection: Collect the absorbed material and any unused product into clearly labeled, sealed containers for disposal.[1][4][5][8] Contaminated packaging should be treated with the same level of caution and disposed of as hazardous waste.[9]

  • Professional Disposal: Arrange for a licensed and authorized waste disposal company to collect and manage the hazardous waste.[1][3] The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][6]

Quantitative Data Summary

While specific disposal concentration limits are subject to local regulations, the following table summarizes key physical and regulatory identifiers for this compound.

PropertyValueReference
CAS Number 107-98-2[1][9]
UN Number 3092[8][9]
Hazard Class 3 (Flammable Liquid)[6][8][9]
Packing Group III[8]
Flash Point Approximately 32°C (90°F)Varies slightly by source
Explosive Limits Lower: ~1.7% (V) Upper: ~11.5% (V)Varies slightly by source
Waste Hazard Property HP 3 Flammable[9]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_start Start: Chemical Handling cluster_assessment Immediate Actions & Assessment cluster_spill Spill Management cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Unused this compound or Spill Occurs assessment Assess Situation: - Ensure Ventilation - Eliminate Ignition Sources - Wear Proper PPE start->assessment is_spill Is it a spill? assessment->is_spill contain_spill Contain spill with inert, non-combustible absorbent (sand, earth, vermiculite) is_spill->contain_spill Yes collect_waste Collect waste into a labeled, sealed, and approved container is_spill->collect_waste No (Unused Product) contain_spill->collect_waste store_waste Store container in a designated, well-ventilated, and cool area away from ignition sources collect_waste->store_waste contact_disposal Contact licensed hazardous waste disposal company store_waste->contact_disposal end Professional Disposal (e.g., Incineration) contact_disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-(+)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (S)-(+)-1-Methoxy-2-propanol, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation of vapors.[1][2] The substance is a flammable liquid and vapor that can cause eye, skin, and respiratory tract irritation, as well as central nervous system depression.[1][3]

Eye and Face Protection:

  • Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

Skin Protection:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile gloves have shown good resistance to 1-Methoxy-2-propanol, with a permeation breakthrough time of over 480 minutes for 99.5% concentration in some tests.[5][6] Always inspect gloves before use and use proper removal techniques.[7]

  • Protective Clothing: Wear appropriate protective clothing to minimize skin contact.[1][2] For significant exposure risk, flame-retardant antistatic protective clothing is recommended.

Respiratory Protection:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • If vapors or aerosols are generated, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions is recommended for high concentrations.[1][2] For smaller scale laboratory use, a half mask with an organic vapor filter (Type A Brown) may be suitable.[4][8]

Quantitative Data Summary

The following table summarizes key quantitative safety data for this compound.

ParameterValueReference
Flash Point 31-33 °C (88-91.4 °F)[1]
Autoignition Temperature 286-287 °C (547-549 °F)[1][2]
Explosion Limits Lower: 1.6-1.7 vol % Upper: 11.5-13.8 vol %[1][2]
ACGIH TLV-TWA 50 ppm
ACGIH TLV-STEL 100 ppm
NIOSH REL-TWA 100 ppm (360 mg/m³)[1][2]
NIOSH REL-STEL 150 ppm (540 mg/m³)[2]
Nitrile Glove Permeation >480 minutes (for 99.5% concentration)[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

a. Preparation and Engineering Controls:

  • Ventilation: Ensure work is conducted in a well-ventilated area. A chemical fume hood is strongly recommended.

  • Safety Equipment: Confirm that an eyewash station and a safety shower are readily accessible.[1]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[9] Use spark-proof tools and explosion-proof equipment.[1][2]

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[1][2]

b. Handling Procedure:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed above.

  • Container Inspection: Visually inspect the container for any damage or leaks before opening.

  • Dispensing: When dispensing, do so slowly and carefully to avoid splashing. Keep the container tightly closed when not in use.[1]

  • Avoid Inhalation: Do not breathe vapors or mists.[10]

c. Accidental Release Measures:

  • Evacuate: In case of a spill, immediately evacuate non-essential personnel from the area.

  • Ventilate: Provide adequate ventilation to the spill area.[1]

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][2][3] Do not use combustible materials like sawdust.[3]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[2][9]

  • Decontamination: Clean the spill area thoroughly. Prevent runoff from entering drains or waterways.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

a. Waste Characterization:

  • Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[1]

b. Disposal of Unused Chemical:

  • Unused this compound should be handled as hazardous waste and sent to a RCRA-approved incinerator or disposed of in a RCRA-approved waste facility.[3]

c. Disposal of Contaminated Materials:

  • All contaminated materials, including absorbent materials from spills, used gloves, and other disposable PPE, should be placed in a sealed, labeled container and disposed of as hazardous waste in accordance with federal, state, and local regulations.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound start Start: Prepare to Handle This compound check_ppe Verify Availability of Required PPE start->check_ppe check_eng_controls Confirm Engineering Controls (Fume Hood, Eyewash, Shower) start->check_eng_controls don_ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat check_ppe->don_ppe check_eng_controls->don_ppe handle_chemical Proceed with Handling Procedure in Fume Hood don_ppe->handle_chemical spill_check Spill or Release? handle_chemical->spill_check no_spill No Spill: Complete Work and Secure Container spill_check->no_spill No spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate 2. Ventilate 3. Absorb (Inert Material) 4. Collect (Non-sparking tools) spill_check->spill_procedure Yes dispose_waste Dispose of Chemical Waste and Contaminated Materials (Follow Disposal Plan) no_spill->dispose_waste spill_procedure->dispose_waste end End of Procedure dispose_waste->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.